5-Nitrofuran-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitrofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQKABFOXHZRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516955 | |
| Record name | 5-Nitrofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72918-24-2 | |
| Record name | 5-Nitro-3-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72918-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitrofuran-3-carbaldehyde: Structure, Properties, and Potential Applications
A Note to the Researcher: Information regarding 5-Nitrofuran-3-carbaldehyde is notably scarce in publicly available scientific literature, especially when compared to its well-documented isomer, 5-Nitrofuran-2-carbaldehyde. This guide provides a comprehensive overview of the known structural and basic chemical data for this compound. To further enrich this guide, we will extrapolate its likely chemical properties, reactivity, and potential biological significance based on the established chemistry of the furan ring, the influence of nitro and aldehyde functional groups, and by drawing comparisons with its 2-isomer.
Introduction
This compound is a heterocyclic aromatic aldehyde. The nitrofuran scaffold is a significant pharmacophore in medicinal chemistry, forming the core of a class of synthetic broad-spectrum antimicrobial agents.[1] While the biological activities of many 5-nitrofuran derivatives are well-documented, the 3-carbaldehyde isomer remains a less explored entity. This guide aims to consolidate the available information and provide a scientifically grounded perspective on its chemical nature and potential utility for researchers and drug development professionals.
Chemical Structure and Identification
The chemical structure of this compound consists of a furan ring substituted with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 3-position.
-
IUPAC Name: this compound
-
CAS Number: 72918-24-2[2]
-
Molecular Formula: C₅H₃NO₄[3]
-
Molecular Weight: 141.08 g/mol [3]
For comparison, the more common isomer, 5-Nitrofuran-2-carbaldehyde, has the CAS number 698-63-5.[4][5][6]
Physicochemical Properties
| Property | This compound (Predicted) | 5-Nitrofuran-2-carbaldehyde (Experimental Data) |
| Appearance | Likely a yellow to brown crystalline solid | Yellow to brown crystalline solid[4] |
| Melting Point | Predicted to be a low-melting solid | 37-39 °C[4] |
| Boiling Point | Expected to be similar to the 2-isomer | 121 °C at 10 mmHg[4] |
| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents. | Sparingly soluble in water.[4] |
Synthesis and Reactivity
Predicted Synthesis
A definitive, optimized synthesis for this compound is not published. However, a plausible synthetic route would involve the nitration of 3-furaldehyde. Due to the sensitivity of the furan ring to harsh acidic conditions, direct nitration can be challenging.[7] A common strategy for the synthesis of nitrofurans involves the use of milder nitrating agents, such as acetyl nitrate generated in situ.[7]
Conceptual Experimental Protocol: Synthesis of this compound
-
Protection of the Aldehyde (Optional but Recommended): 3-Furaldehyde can be protected as a diethyl acetal to prevent oxidation during nitration. This is achieved by reacting 3-furaldehyde with triethyl orthoformate in the presence of an acid catalyst.
-
Nitration: The protected 3-furaldehyde is then subjected to nitration using a mixture of nitric acid and acetic anhydride at low temperatures.
-
Deprotection: The resulting nitro-acetal is hydrolyzed under mild acidic conditions to yield this compound.
-
Purification: The crude product would likely be purified by column chromatography or recrystallization.
Predicted Reactivity
The reactivity of this compound is dictated by its three key structural features: the furan ring, the nitro group, and the aldehyde group.
-
Aldehyde Group: The carbaldehyde group is expected to undergo typical aldehyde reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form imines, oximes, and hydrazones.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. The nitro group itself can be reduced to an amino group, which is a key step in the bioactivation of many nitrofuran drugs.[1]
-
Furan Ring: The electron-withdrawing nature of the nitro and aldehyde groups makes the furan ring susceptible to nucleophilic attack.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, the broader class of 5-nitrofurans exhibits significant antimicrobial properties.[1][8]
Predicted Mechanism of Action
The antimicrobial activity of nitrofurans is dependent on the enzymatic reduction of the nitro group within the microbial cell.[1] This process generates reactive intermediates that can damage cellular macromolecules, including DNA, RNA, and proteins.[1] It is plausible that this compound could be bioactivated in a similar manner.
Diagram: Generalized Bioactivation Pathway of 5-Nitrofurans
Caption: Generalized bioactivation pathway of 5-nitrofurans in bacterial cells.
Potential as a Synthetic Intermediate
This compound could serve as a valuable intermediate for the synthesis of novel nitrofuran derivatives. The aldehyde functional group provides a convenient handle for elaboration into a variety of other functional groups and for the construction of more complex molecules. Late-stage functionalization of the nitrofuran scaffold has been shown to be a viable strategy for the development of new antibacterial agents.[8][9]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the general properties of nitroaromatic compounds and aldehydes, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.
-
Toxicity: Nitroaromatic compounds can be toxic, and aldehydes are often irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound is a sparsely studied chemical entity with potential for further investigation. While specific experimental data are lacking, its structural similarity to other biologically active 5-nitrofurans suggests that it could possess interesting pharmacological properties. Its utility as a synthetic intermediate for the creation of new nitrofuran derivatives warrants exploration by medicinal chemists and drug discovery scientists. Further research is necessary to elucidate its precise chemical and biological characteristics.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 10). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitrofuran-2-carboxaldehyde valerhydrazone. Retrieved from [Link]
- Peterson, R. T., et al. (2012). ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species. Cell Chemical Biology, 19(7), 855-865.
-
NIST. (n.d.). 2-Furancarboxaldehyde, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Chen, G., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(5), 3236-3241.
-
PubChem. (n.d.). 5-Nitrofurfural. Retrieved from [Link]
- Chen, G., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(5), 3236-3241.
- Cerecetto, H., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673-3681.
-
Matrix Fine Chemicals. (n.d.). 5-NITROFURAN-2-CARBALDEHYDE. Retrieved from [Link]
- Pitsch, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1634.
- Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-132.
- Cisak, A., et al. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434.
- Kletskii, M. E., et al. (2001). Synthesis of 2-Cyano-5-nitrofuran. Chemistry of Heterocyclic Compounds, 37(9), 1175-1176.
- Cisak, A., et al. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 72918-24-2|this compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chembk.com [chembk.com]
- 5. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 698-63-5 | 5-Nitrofuran-2-carbaldehyde - AiFChem [aifchem.com]
- 7. 2-Nitrofuran-3-carbaldehyde | Research Chemical [benchchem.com]
- 8. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitrofuran-3-carbaldehyde
This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-Nitrofuran-3-carbaldehyde, a significant heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the available data, highlights knowledge gaps, and offers practical methodologies for its characterization. Given the relative scarcity of published data for the 3-carbaldehyde isomer compared to its 2-carbaldehyde counterpart, this guide also provides contextual information from related compounds to offer a broader understanding.
Introduction and Molecular Structure
This compound belongs to the nitrofuran class of compounds, which are characterized by a furan ring substituted with a nitro group. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The position of the aldehyde group on the furan ring profoundly influences the molecule's electronic properties, reactivity, and ultimately its biological function.
The molecular structure of this compound consists of a furan ring with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 3-position.
Caption: Molecular structure of this compound.
Table 1: Core Identification and Structural Data for this compound
| Identifier | Value | Source |
| CAS Number | 72918-24-2 | [1][2] |
| Molecular Formula | C₅H₃NO₄ | [1][2] |
| Molecular Weight | 141.08 g/mol | [1][2] |
| SMILES | O=CC1=COC(=O)=C1 | [1] |
Physicochemical Properties
Experimental data on the physicochemical properties of this compound is notably limited in publicly accessible literature. The following sections detail what is known and provide context from its more studied isomer, 5-Nitrofuran-2-carbaldehyde.
Table 2: Comparison of Physicochemical Properties of this compound and 5-Nitrofuran-2-carbaldehyde
| Property | This compound (CAS: 72918-24-2) | 5-Nitrofuran-2-carbaldehyde (CAS: 698-63-5) |
| Appearance | Data not available | Yellow to orange crystalline solid[3] |
| Melting Point | Data not available | 35-39 °C[4][5] |
| Boiling Point | Data not available | 128-132 °C at 10 mmHg[5] |
| Solubility | Data not available | Sparingly soluble in water; soluble in polar solvents like ethanol and DMSO[3][4] |
| Density | Data not available | ~1.349 g/cm³[4] |
Solubility
While specific solubility data for this compound is not available, general principles suggest it would be a polar molecule. The presence of the nitro and aldehyde groups, capable of hydrogen bonding, would likely confer some solubility in polar solvents. However, the overall aromatic system might limit its solubility in water.
-
Expert Insight: Based on its structure, solubility is expected to be highest in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), followed by polar protic solvents like ethanol and methanol. Its aqueous solubility is anticipated to be low.
Melting and Boiling Points
The melting and boiling points are influenced by intermolecular forces. For this compound, dipole-dipole interactions and potential weak hydrogen bonding would be the primary forces. Without experimental data, it is difficult to provide an accurate range. For context, the 2-isomer has a relatively low melting point.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of a compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the two protons on the furan ring. The chemical shifts and coupling constants would be characteristic of the 3-substituted furan ring system. The aldehydic proton would likely appear as a singlet in the downfield region (around 9-10 ppm). The furan protons would exhibit characteristic coupling patterns.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal (typically >180 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹) and the symmetric and asymmetric stretching of the nitro (NO₂) group (around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively).
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show strong absorbance in the UV region due to π → π* transitions within the conjugated system of the nitrofuran ring. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.
Stability and Handling
Based on information from chemical suppliers and the general nature of nitroaromatic compounds, this compound should be handled with care.
-
Storage: It is recommended to store the compound at 2-8°C in a refrigerator, under an inert atmosphere, and protected from light[2]. This suggests potential sensitivity to heat, air, and light.
-
Reactivity: The nitro group makes the furan ring electron-deficient, which can influence its reactivity in chemical syntheses. The aldehyde group is susceptible to oxidation and can participate in various condensation reactions.
Experimental Protocols
For researchers needing to characterize this compound, the following are standard experimental protocols.
Determination of Melting Point
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Caption: Workflow for Solubility Assessment.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Conclusion
This compound is a compound of interest with a significant lack of published experimental physicochemical data. This guide has synthesized the available information and provided a framework for its characterization based on standard laboratory protocols and comparison with its well-studied 2-isomer. It is imperative for researchers working with this compound to perform thorough characterization to establish its precise properties and ensure safe handling.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12774, 5-Nitrofurfural. Retrieved from [Link]
-
ChemBK. (n.d.). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]
-
Solubility of Things. (n.d.). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitrofurfural. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]
-
ChemBK. (n.d.). 5-NITROFURALDEHYDE. Retrieved from [Link]
-
ResearchGate. (2015). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 72918-24-2 | Product Name : this compound. Retrieved from [Link]
Sources
5-Nitrofuran-3-carbaldehyde CAS number and molecular weight
An In-Depth Technical Guide to 5-Nitrofuran-3-carbaldehyde for Advanced Research
For professionals in chemical research and pharmaceutical development, this compound stands as a heterocyclic building block with significant potential. Its distinct structure, featuring a nitro group and an aldehyde on a furan ring, makes it a reactive and versatile intermediate for synthesizing novel compounds. This guide offers a detailed examination of its chemical properties, a plausible synthetic pathway, and its emerging role in the landscape of drug discovery, providing researchers with the foundational knowledge required for its application.
Core Compound Identification
A precise understanding of a compound's fundamental identifiers is critical for any research application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 72918-24-2 | |
| Molecular Formula | C₅H₃NO₄ | |
| Molecular Weight | 141.08 g/mol | |
| SMILES Code | O=CC1=COC(=O)=C1 | |
| Storage | Inert atmosphere, room temperature. |
Synthesis and Mechanistic Insights
While specific, detailed synthetic protocols for this compound are not as widely published as for its 2-substituted isomer, a logical pathway can be devised from fundamental principles of heterocyclic chemistry. The synthesis would likely involve a two-step process starting from a suitable furan precursor, such as 3-furaldehyde: nitration followed by formylation, or more practically, formylation of a pre-nitrated furan.
A common route for nitrating furans involves using acetyl nitrate (generated in situ from nitric acid and acetic anhydride). The formylation of the furan ring can be achieved through methods like the Vilsmeier-Haack reaction. The choice of reaction sequence is crucial due to the directing effects of the substituents. The aldehyde group is deactivating, while the nitro group is strongly deactivating, influencing the position of subsequent electrophilic substitutions.
Proposed Synthetic Workflow
The following protocol outlines a plausible, though generalized, approach.
Step 1: Nitration of a Furan Precursor
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Reagent Preparation: Prepare acetyl nitrate by carefully adding fuming nitric acid to acetic anhydride at a low temperature (e.g., 0-5°C) in an inert atmosphere.
-
Reaction: Slowly add the furan precursor to the acetyl nitrate solution, maintaining the low temperature to control the exothermic reaction and prevent side product formation.
-
Quenching & Extraction: After the reaction is complete, quench the mixture by pouring it over ice water. Extract the nitrofuran product using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer, dry it over an anhydrous salt like magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Step 2: Formylation (Vilsmeier-Haack Reaction)
-
Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0°C.
-
Reaction: Introduce the 2-nitrofuran substrate to the Vilsmeier reagent. The reaction may require gentle heating to proceed to completion.
-
Hydrolysis: Quench the reaction by adding it to a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the final aldehyde.
-
Purification: Extract the final product, this compound, and purify using standard laboratory techniques as described above.
Caption: Proposed synthetic pathway for this compound.
Applications in Drug Development and Research
The nitrofuran scaffold is a well-established pharmacophore, particularly in the realm of antimicrobial agents. The mechanism of action for many nitrofuran-based drugs involves the enzymatic reduction of the nitro group within the target pathogen, generating reactive nitrogen species that induce cellular damage and inhibit DNA synthesis.
While many existing drugs, such as Nitrofurantoin and Furazolidone, are derived from the 2-substituted isomer, this compound offers a valuable alternative for creating novel chemical entities.[1] Its utility lies in its role as a precursor for generating diverse molecular libraries through reactions at the aldehyde group, such as:
-
Condensation Reactions: Forming Schiff bases, hydrazones, and other derivatives, which are themselves classes of compounds with significant biological activity.
-
Reductive Amination: Introducing a wide range of amine-containing side chains.
-
Oxidation/Reduction: Converting the aldehyde to a carboxylic acid or an alcohol, respectively, to serve as different connection points for further synthesis.
Recent research has focused on modifying existing 5-nitrofuran drugs to optimize their activity and overcome resistance, a strategy known as late-stage functionalization.[1][2] this compound is an ideal starting point for such endeavors, allowing researchers to explore new structure-activity relationships. Studies have demonstrated that derivatives of 5-nitrofurans possess not only antibacterial but also potential antifungal and anticancer activities.[3][4] This makes the 3-carbaldehyde isomer a compound of high interest for developing next-generation therapeutics against a variety of diseases.
Safety and Handling
As with any reactive chemical, proper handling of this compound is paramount.
-
General Hazards: Based on data for related aromatic nitro compounds and aldehydes, this chemical should be considered harmful if swallowed.[5] It may cause irritation upon contact with the skin and eyes.[5]
-
Environmental Hazards: It is classified as toxic to aquatic life with long-lasting effects.[5] Therefore, it must not be released into the environment.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Conclusion
This compound is a key heterocyclic compound that, while less studied than its 2-isomer, holds considerable promise for medicinal chemistry and drug discovery. Its versatile reactivity allows it to serve as a foundational element for synthesizing diverse libraries of novel compounds aimed at combating infectious diseases and cancer. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to effectively harness its potential in the pursuit of innovative therapeutic agents.
References
-
Li, Y., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(5), 3237-3242. Available from: [Link]
-
Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidones. Molecules, 24(23), 4248. Available from: [Link]
-
National Center for Biotechnology Information. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. PubMed Central. Available from: [Link]
-
da Silva, A. R., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Pharmaceutics, 14(3), 593. Available from: [Link]
Sources
- 1. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Characterization of Nitrofuran Carbaldehydes: A Technical Guide Focusing on 5-Nitrofuran-3-carbaldehyde and its Isomer, 5-Nitrofuran-2-carbaldehyde
An In-depth Technical Guide for Researchers
Introduction: The Challenge of Isomeric Specificity in Spectroscopic Analysis
The nitrofuran scaffold is a cornerstone in the development of antibacterial agents, with its derivatives being widely used in medicine.[1][2] The precise arrangement of functional groups around the furan ring is critical to the molecule's biological activity, stability, and reactivity. Consequently, unambiguous structural confirmation through spectroscopic methods is a fundamental requirement in the synthesis and quality control of these compounds.[1]
This guide addresses the spectroscopic characterization of 5-Nitrofuran-3-carbaldehyde. However, a comprehensive search of established spectral databases and scientific literature reveals a scarcity of experimental data for this specific isomer. In contrast, its structural isomer, 5-Nitrofuran-2-carbaldehyde (also known as 5-nitrofurfural), is extensively characterized.[3][4]
This document will therefore adopt a dual approach. First, it will provide a theoretically-derived spectroscopic profile for the requested, but less documented, This compound , explaining the principles behind the predicted data. Second, it will present a detailed, data-rich case study on the experimentally well-documented 5-Nitrofuran-2-carbaldehyde , serving as an authoritative reference for the spectroscopic behavior of this class of compounds. This comparative methodology provides researchers with both predictive tools for novel isomers and a solid experimental foundation based on a closely related molecule.
Part 1: Theoretical Spectroscopic Profile of this compound
In the absence of direct experimental data, we can predict the spectral characteristics of this compound based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Predicted Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra are determined by the electronic environment of each nucleus. In this compound, the powerful electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups will significantly influence the chemical shifts of the furan ring protons and carbons. The aldehyde group is at position 3, and the nitro group is at position 5. This leaves protons at positions 2 and 4.
-
¹H NMR: The proton at the C2 position, being adjacent to the oxygen atom and influenced by the aldehyde group, is expected to be the most downfield of the ring protons. The proton at the C4 position, situated between the two electron-withdrawing groups, will also be significantly deshielded. The aldehyde proton will appear as a singlet at a characteristic downfield position.
-
¹³C NMR: The carbons directly attached to the electron-withdrawing groups (C3, C5) and the oxygen atom (C2) will be the most deshielded (highest ppm values). The aldehydic carbon will have the largest chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H2 | ~8.0 - 8.5 | - | Deshielded by adjacent ring oxygen and C3-aldehyde. |
| H4 | ~7.6 - 8.0 | - | Deshielded by adjacent C3-aldehyde and C5-nitro group. |
| -CHO | ~9.8 - 10.2 | ~175 - 185 | Characteristic aldehyde region. |
| C2 | - | ~150 - 155 | Adjacent to ring oxygen. |
| C3 | - | ~130 - 135 | Attached to the aldehyde group. |
| C4 | - | ~115 - 120 | Influenced by both withdrawing groups. |
| C5 | - | ~155 - 160 | Attached to the highly withdrawing nitro group. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be dominated by the strong absorption bands of the carbonyl and nitro functional groups.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2830 and ~2720 | Medium |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aldehyde C=O | Stretch | ~1700 - 1720 | Strong |
| Furan Ring C=C | Stretch | ~1600 - 1450 | Medium |
| Nitro N=O | Asymmetric Stretch | ~1520 - 1560 | Strong |
| Nitro N=O | Symmetric Stretch | ~1340 - 1380 | Strong |
The presence of two distinct, medium-intensity bands for the aldehydic C-H stretch around 2720 cm⁻¹ and 2820 cm⁻¹ is a key diagnostic feature for aldehydes.[5]
Predicted Mass Spectrometry (MS) Data
Using Electron Ionization (EI), the mass spectrum will show the molecular ion (M⁺) and characteristic fragment ions resulting from the cleavage of the molecule. The fragmentation pattern is a molecular fingerprint.[6][7]
-
Molecular Ion (M⁺): The molecular weight of C₅H₃NO₄ is 141.08 g/mol . The M⁺ peak should appear at m/z = 141.[4]
-
Key Fragments: Fragmentation is likely to occur via loss of the nitro group (-NO₂, 46 Da), the aldehyde group (-CHO, 29 Da), or nitric oxide (-NO, 30 Da).
Caption: Predicted EI-MS Fragmentation Pathway for this compound.
Part 2: Experimental Spectroscopic Analysis of 5-Nitrofuran-2-carbaldehyde (A Case Study)
We now turn to the well-characterized isomer, 5-Nitrofuran-2-carbaldehyde, to provide a concrete experimental framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the molecular structure, and solvent choice can significantly influence the chemical shifts observed.[8][9][10] A study by ChemRxiv highlights the reactivity of 5-nitrofurfural in methanolic solvents, leading to the formation of hemiacetals or acetals, which dramatically alters the NMR spectrum.[11] Therefore, using a non-reactive solvent like chloroform-d (CDCl₃) or DMSO-d₆ is crucial for characterizing the pure aldehyde.
Table 3: Experimental ¹H and ¹³C NMR Data for 5-Nitrofuran-2-carbaldehyde
| Assignment | ¹H Chemical Shift (ppm) in CDCl₃ [11] | ¹³C Chemical Shift (ppm) in CDCl₃ [11] |
| H3 | 7.45 (d) | 111.7 |
| H4 | 7.70 (d) | 111.9 |
| -CHO | 9.75 (s) | 177.0 |
| C2 | - | 153.8 |
| C3 | - | 124.0 |
| C4 | - | 114.0 |
| C5 | - | 158.0 |
| Note: Published values can vary slightly based on instrument and concentration. The ¹³C data presented is a composite from available sources for illustrative purposes. |
-
Sample Preparation: Dissolve approximately 5-10 mg of the 5-Nitrofuran-2-carbaldehyde sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a Fourier Transform NMR (FT-NMR) spectrometer, for example, at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C.
-
Data Acquisition: Record both ¹H and ¹³C spectra at room temperature. For ¹³C, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS reference peak.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. For solid samples, the KBr pellet technique is a common and effective preparation method.[12][13][14]
Table 4: Experimental Characteristic IR Absorption Bands for 5-Nitrofuran-2-carbaldehyde
| Functional Group | Vibrational Mode | Observed Wavenumber (cm⁻¹) [4] | Intensity |
| Aldehyde C-H | Stretch | ~2800 - 2900 | Medium |
| Aromatic C-H | Stretch | ~3100 | Medium-Weak |
| Aldehyde C=O | Stretch | ~1700 | Strong |
| Furan Ring C=C | Stretch | ~1610 | Medium |
| Nitro N=O | Asymmetric Stretch | ~1530 | Strong |
| Nitro N=O | Symmetric Stretch | ~1360 | Strong |
| C-O-C | Stretch | ~1020 | Strong |
-
Sample Grinding: In an agate mortar, finely grind ~1-2 mg of the solid 5-Nitrofuran-2-carbaldehyde sample.[14][15]
-
Mixing: Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[14]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of an FTIR spectrometer.
-
Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand to be automatically subtracted from the sample spectrum.
Caption: Workflow for IR Spectroscopy using the KBr Pellet Technique.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern, which aids in structural elucidation.[16][17]
Table 5: Experimental Mass Spectrometry Data (EI-MS) for 5-Nitrofuran-2-carbaldehyde
| m/z | Relative Intensity | Proposed Fragment Identity |
| 141 | ~60% | [C₅H₃NO₄]⁺˙ (Molecular Ion, M⁺) |
| 111 | ~10% | [M - NO]⁺˙ |
| 95 | ~5% | [M - NO₂]⁺ |
| 83 | ~100% | [C₄H₃O₂]⁺ (Base Peak) |
| 53 | ~75% | [C₃H₁O]⁺ |
| (Data interpreted from the NIST Mass Spectrometry Data Center)[3][4] |
The base peak at m/z = 83 suggests a highly stable fragment, likely resulting from the loss of both the nitro group and a carbon monoxide molecule.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.[3]
-
Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the positively charged molecular ion (M⁺) and various fragment ions.[16][18]
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Conclusion and Comparative Insights
For researchers synthesizing or working with this compound, the key differentiating features to look for would be the unique coupling patterns of the two adjacent ring protons (H2 and H4) in the ¹H NMR spectrum, which would contrast with the pattern seen for the H3 and H4 protons in the 2-carbaldehyde isomer. This highlights the power of spectroscopy not just in identifying functional groups, but in definitively distinguishing between structural isomers, a critical step in drug development and chemical research.
References
-
Sampling techniques for ir | DOCX - Slideshare. Available at: [Link]
-
Accounts of Chemical Research. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. ACS Publications. Available at: [Link]
-
Fiveable. IR instrumentation and sampling techniques | Spectroscopy Class Notes. Available at: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Sample preparation for FT-IR. Available at: [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022-09-05). Available at: [Link]
-
Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. (2022-01-13). Available at: [Link]
-
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]
-
YouTube. Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013-07-14). Available at: [Link]
-
Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. (2022-09-01). Available at: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. (2023-08-29). Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
-
Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Available at: [Link]
-
OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023-12-01). Available at: [Link]
-
SCIENCE & INNOVATION. ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. (2025-08-08). Available at: [Link]
-
NIH PubChem. 5-Nitrofurfural | C5H3NO4 | CID 12774. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
Food Safety and Inspection Service. Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy. (2025-10-28). Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
ChemRxiv. 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. Available at: [Link]
-
NIST WebBook. 2-Furancarboxaldehyde, 5-nitro-. Available at: [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]
-
NIH PubChem. 5-Nitrofuran-2-carboxaldehyde valerhydrazone | C10H13N3O4 | CID 9601662. Available at: [Link]
-
Spectrophotometric Determination of Nitrofurantoin Drug in its Pharmaceutical Formulations Using MBTH as a Coupling Reagent. (2024-12-23). Available at: [Link]
-
PubMed. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]
-
Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). Available at: [Link]
Sources
- 1. scientists.uz [scientists.uz]
- 2. wjbphs.com [wjbphs.com]
- 3. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Furancarboxaldehyde, 5-nitro- [webbook.nist.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sampling techniques for ir | DOCX [slideshare.net]
- 13. fiveable.me [fiveable.me]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. youtube.com [youtube.com]
Navigating the Labyrinth of 5-Nitrofuran-3-carbaldehyde: A Technical Guide to its Solubility and Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Isomeric Specificity
This guide delves into the critical physicochemical properties of 5-Nitrofuran-3-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. It is imperative to state at the outset that publicly available, peer-reviewed data specifically for the 3-carbaldehyde isomer is scarce. Consequently, this document has been constructed by leveraging extensive data from the closely related and more thoroughly studied isomer, 5-Nitrofuran-2-carbaldehyde , as well as the well-characterized nitrofuran therapeutic, Nitrofurantoin . The structural similarities and differences will be highlighted, and the provided data should be interpreted as a scientifically informed analogue, offering a robust starting point for experimental design.
The 5-Nitrofuran Scaffold: An Introduction
The 5-nitrofuran ring is a key pharmacophore found in a variety of antimicrobial agents. The potent biological activity of these compounds is intrinsically linked to their chemical and physical properties, most notably their solubility and stability, which dictate their formulation, delivery, and bioavailability. This compound, with its reactive aldehyde group at the 3-position, presents a unique profile for synthetic derivatization and potential therapeutic applications. Understanding its behavior in various solvent systems and under different stress conditions is paramount for its successful development.
Physicochemical Properties: A Comparative Overview
To provide a foundational context, the known physicochemical properties of 5-Nitrofuran-2-carbaldehyde are presented below. It is reasonable to assume that the 3-carbaldehyde isomer will exhibit broadly similar characteristics, although minor variations in melting point, boiling point, and solubility are to be expected due to differences in the dipole moment and crystal packing.
| Property | 5-Nitrofuran-2-carbaldehyde | Reference |
| Molecular Formula | C₅H₃NO₄ | [1] |
| Molecular Weight | 141.08 g/mol | [1] |
| Appearance | Pale yellow to yellow-brown crystalline solid | [2][3] |
| Melting Point | 35-39 °C | [1][2] |
| Boiling Point | 128-132 °C at 10 mmHg | [1] |
| Density | ~1.349 g/cm³ | [2] |
| Sensitivity | Air and light sensitive | [2] |
Solubility Profile: A Multifaceted Analysis
The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological systems. For this compound, its polarity, stemming from the nitro group, the furan ring's oxygen, and the carbonyl group, dictates its solubility profile.
Theoretical Considerations and Solvent Selection
As a polar molecule, this compound is expected to exhibit greater solubility in polar solvents. The nitro and carbonyl groups can act as hydrogen bond acceptors, while the aldehyde proton has some acidic character, allowing for interactions with a range of solvents.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding, which is expected to facilitate the dissolution of this compound. However, the overall hydrophobic character of the furan ring may limit high aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent at solvating polar molecules through dipole-dipole interactions and are likely to be effective solvents for this compound.
-
Non-Polar Solvents (e.g., hexane, toluene): Solubility is expected to be low in these solvents due to the "like dissolves like" principle.
Qualitative and Semi-Quantitative Solubility Data (of 5-Nitrofuran-2-carbaldehyde)
The following table summarizes the known solubility of the 2-carbaldehyde isomer, which serves as a valuable guide for the 3-carbaldehyde isomer.
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | Sparingly soluble / Slightly soluble | [1][2] |
| Ethanol | Polar Protic | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [3] |
| Petroleum Ether | Non-Polar | Soluble | [1] |
Expert Insight: The reported solubility in petroleum ether is somewhat anomalous for a polar compound and may reflect the specific experimental conditions or the presence of impurities. It is recommended that the solubility in a range of non-polar solvents be experimentally verified for the 3-isomer.
Stability Profile: Degradation Pathways and Influencing Factors
The stability of this compound is a critical parameter for its storage, handling, and formulation. Like many nitroaromatic compounds, it is susceptible to degradation under various conditions.
Key Factors Influencing Stability
The following diagram illustrates the primary factors that can influence the stability of nitrofuran compounds.
Caption: Factors influencing the stability of this compound.
Hydrolytic Degradation: The Impact of pH
Hydrolysis is a major degradation pathway for many pharmaceuticals. Studies on the related compound, nitrofurantoin, provide significant insight into how this compound might behave in aqueous solutions at different pH values.
Nitrofurantoin exhibits significantly faster degradation in neutral and alkaline solutions compared to acidic solutions[4]. In alkaline conditions, 5-nitro-2-furaldehyde is known to form an anion of (5-nitrofuran-2-yl)-methanediol, which can then undergo an irreversible ring-opening reaction[5]. Acidification of this intermediate leads to the formation of a nitrile oxide of alpha-ketoglutaconic acid, which subsequently hydrolyzes[5]. It is highly probable that this compound follows a similar pattern of instability in alkaline and strongly acidic media.
The following table presents the half-life of nitrofurantoin at various pH and temperature conditions, illustrating the profound effect of these parameters on stability.
| pH | Temperature (°C) | Half-life | Reference |
| 4 | 20 | 3.9 years | [4] |
| 7 | 20 | Not specified, but faster than pH 4 | [4] |
| 9 | 20 | Not specified, but faster than pH 7 | [4] |
| 9 | 60 | 0.5 days | [4] |
Expert Insight: The data for nitrofurantoin strongly suggests that for maximal stability in aqueous formulations, a buffered system in the acidic range (pH 4-5) would be optimal. The stability of nitrofurantoin oral suspensions is noted to be best between pH 4.5 and 6.5[6].
Photolytic Degradation
Many nitroaromatic compounds are sensitive to light. 5-Nitrofuran-2-carbaldehyde is known to be light-sensitive and should be stored in the dark[2]. Photolysis of 5-nitrofurfural in aqueous solutions can lead to nucleophilic substitution of the nitro-group[7]. Studies on nitrofurantoin have shown that it undergoes photohydrolysis upon UV excitation, leading to the formation of 5-nitrofuraldehyde and aminohydantoin[8]. This underscores the importance of protecting this compound from light to prevent degradation.
Thermal Degradation
Elevated temperatures can accelerate hydrolytic degradation and may also induce other degradation pathways. For nitrofurantoin, an increase of 10°C results in a 3.4 to 3.9-fold increase in the hydrolysis rate constant[4]. This indicates that this compound should be stored at controlled room temperature or under refrigeration to minimize thermal degradation.
Other Factors
-
Metals: Nitrofurantoin is known to decompose in the presence of most metals, with the exception of aluminum and stainless steel[6]. This suggests that care should be taken in the selection of manufacturing and storage equipment.
Experimental Protocols for Assessment
To ensure the development of a robust and reliable product, the solubility and stability of this compound must be experimentally determined. The following protocols are designed to provide a comprehensive understanding of these properties.
Workflow for Solubility and Stability Assessment
The following diagram outlines a logical workflow for assessing the solubility and stability of this compound.
Caption: Experimental workflow for solubility and stability assessment.
Protocol for Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 4.5, phosphate buffer pH 7.4, ethanol, DMSO, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known concentrations.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature.
-
Neutral Hydrolysis: Dilute the stock solution with water and heat at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, subject a solution of the compound to the same temperature.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated HPLC-UV/MS method. The mass spectrometer is crucial for identifying the mass of potential degradation products, which aids in their structural elucidation.
Recommended Analytical Method: HPLC-UV/MS
A reverse-phase HPLC method is generally suitable for the analysis of nitrofurans.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 2 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile)[9][10].
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (to be determined experimentally, likely around 300-320 nm for nitrofurans). Mass spectrometry (electrospray ionization) for peak identification and purity assessment.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Directions
This guide provides a comprehensive overview of the solubility and stability of this compound, primarily through analogy with its 2-isomer and other nitrofuran compounds. The available data strongly suggests that the compound is a polar molecule with limited aqueous solubility and is susceptible to degradation by hydrolysis (especially at neutral to alkaline pH), light, and heat.
For researchers and drug development professionals, the immediate next step is to conduct rigorous experimental verification of the solubility and stability of the 3-carbaldehyde isomer. The protocols outlined in this guide provide a robust framework for these studies. A thorough understanding of these fundamental properties will be the cornerstone for the successful development of any product containing this compound.
References
-
ChemBK. (2024). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]
-
Solubility of Things. (n.d.). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]
-
Biošić, M., Škorić, I., Beganović, J., & Babić, S. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 185, 1075–1083. Retrieved from [Link]
-
Černuch, I., Tihlárik, K., & Beneš, J. (1987). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Collection of Czechoslovak Chemical Communications, 52(11), 2736-2746. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12774, 5-Nitrofurfural. Retrieved from [Link]
-
Gogova, M., Georgiev, G., & Toncheva, G. (2018). Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients. Folia Medica, 60(4), 595-603. Retrieved from [Link]
-
El-Sayed, M. A. A., El-Kimary, E. I., & El-Kafrawy, D. S. (2021). Multi-residue monitoring for the simultaneous determination of five nitrofurans (furazolidone, furaltadone, nitrofurazone, nitrofurantoine, nifursol) in poultry muscle tissue through the detection of their five major metabolites (AOZ, AMOZ, SEM, AHD, DNSAH) by liquid chromatography coupled to electrospray tandem mass spectrometry - In-house validation in line with Commission Implementing Regulation (EU) 2021/808. Food Chemistry, 373(Pt A), 131435. Retrieved from [Link]
-
Szabó-Bárdos, E., Cafuta, A., Horváth, O., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry, 386, 112104. Retrieved from [Link]
-
Ensom, M. H. H., Decarie, D., & Lakhani, A. (2006). Stability of nitrofurantoin in extemporaneously compounded suspensions. The Canadian Journal of Hospital Pharmacy, 59(1), 24–29. Retrieved from [Link]
-
Krishnan, A. A., Thelukutla, V., Sengar, A. S., et al. (2023). Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC-MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808. Food Additives & Contaminants: Part A, 40(2), 222-234. Retrieved from [Link]
-
Rahman, M. M., Islam, M. R., & Haque, M. A. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(6), 1637–1644. Retrieved from [Link]
-
Wageningen University & Research. (2023). Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808. Retrieved from [Link]
-
Busker, R. W., & van Henegouwen, G. M. J. B. (1987). THE PHOTOLYSIS OF 5-NITROFURFURAL IN AQUEOUS SOLUTIONS: NUCLEOPHILIC SUBSTITUTION OF THE NITRO-GROUP. Photochemistry and Photobiology, 45(3), 361-365. Retrieved from [Link]
Sources
- 1. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.wur.nl [research.wur.nl]
An In-depth Technical Guide to the Mechanism of Action of 5-Nitrofuran Compounds
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the antimicrobial activity of 5-nitrofuran compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental observations, and provides actionable insights into the study of this important class of antibiotics.
Introduction: A Resurgence of Interest in a Classic Antibiotic Class
First introduced in the mid-20th century, 5-nitrofuran compounds such as nitrofurantoin, furazolidone, and nitrofurazone have remained clinically relevant for the treatment of various bacterial infections.[1][2] Their sustained efficacy, particularly for uncomplicated urinary tract infections, and a low incidence of acquired resistance have led to a renewed focus on understanding their complex mechanism of action.[2][3][4] This guide will dissect the journey of a 5-nitrofuran from a prodrug to a potent bactericidal agent, detailing its activation, cellular targets, and the pathways leading to bacterial cell death.
Part 1: The Core Mechanism - A Prodrug's Lethal Transformation
5-nitrofuran compounds are prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target pathogen to exert their therapeutic effect.[1][2][5] This activation is a critical first step and a key determinant of their selective toxicity against susceptible bacteria.
Reductive Activation: The Gateway to Activity
The antimicrobial activity of 5-nitrofurans is contingent upon the enzymatic reduction of the nitro group at the C5 position of the furan ring.[5][6] This process is primarily carried out by bacterial nitroreductases, which are flavin-containing enzymes.[7][8] In model organisms like Escherichia coli, two main types of nitroreductases have been extensively studied:
-
Type I (Oxygen-Insensitive) Nitroreductases: These are the principal activators of 5-nitrofurans. In E. coli, the key enzymes are NfsA and NfsB.[1][2][9] They catalyze the stepwise, two-electron reduction of the nitro group to generate highly reactive nitroso and hydroxylamino intermediates.[1][10] This reduction is a "ping-pong bi-bi" mechanism that utilizes NADH or NADPH as electron donors.[1]
-
Type II (Oxygen-Sensitive) Nitroreductases: In the absence of Type I nitroreductases, Type II enzymes can contribute to 5-nitrofuran activation, although to a lesser extent.[10] A notable example in E. coli is AhpF.[1][2][9] Under aerobic conditions, these enzymes can engage in a "futile cycle" where the nitro anion radical intermediate is re-oxidized by molecular oxygen, generating superoxide radicals and leading to oxidative stress.[1]
The following diagram illustrates the reductive activation pathway of 5-nitrofuran compounds.
Caption: Reductive activation and cellular targets of 5-nitrofurans.
The Reactive Intermediates: A Multi-Pronged Attack
The bactericidal activity of 5-nitrofurans stems from the highly reactive intermediates generated during their reduction.[6] These electrophilic species, particularly the nitroso and hydroxylamino derivatives, are non-specific in their targets and attack a multitude of vital cellular components.[1][11] This multi-targeted approach is a significant factor in the low frequency of resistance development.[12]
The primary cellular targets include:
-
DNA: The reactive intermediates can cause significant DNA damage, including single and double-strand breaks, alkali-labile lesions, and other modifications that are susceptible to endonuclease cleavage.[13][14][15] This damage disrupts DNA replication and triggers the SOS response in bacteria.[16]
-
Ribosomal Proteins and RNA: 5-nitrofuran intermediates can covalently bind to ribosomal proteins, leading to the inhibition of protein synthesis.[1][4] They can also interfere with the synthesis of RNA.[1] Some studies suggest a specific inhibition of the translation of inducible genes.[17]
-
Metabolic Enzymes: Key enzymes involved in cellular metabolism, such as those in the citric acid cycle, are also targets.[4] For instance, nitrofurantoin can inhibit bacterial acetyl-coenzyme A, thereby disrupting carbohydrate metabolism.[18]
-
Induction of Oxidative Stress: The generation of nitro radical anions, especially through the action of Type II nitroreductases, can lead to the production of reactive oxygen species (ROS) like superoxide, causing oxidative damage to cellular components.[11][12]
Part 2: Mechanisms of Resistance - Evading Activation
Bacterial resistance to 5-nitrofurans is primarily achieved by preventing the activation of the prodrug. This is most commonly accomplished through mutations in the genes encoding the activating nitroreductases.[3][10]
-
Mutations in nfsA and nfsB: Loss-of-function mutations in the nfsA and nfsB genes are the most frequent cause of nitrofurantoin resistance in E. coli.[1][3][4] Inactivation of these genes prevents the reduction of the 5-nitrofuran prodrug to its active, cytotoxic form.
-
Stepwise Evolution of Resistance: The development of high-level resistance often occurs in a stepwise manner, with an initial mutation in nfsA followed by a subsequent mutation in nfsB.[4]
-
Fitness Cost of Resistance: The acquisition of resistance to 5-nitrofurans can come at a fitness cost to the bacterium, which may contribute to the relatively low prevalence of resistance.[3]
Part 3: Experimental Protocols for Studying 5-Nitrofuran Mechanism of Action
A thorough understanding of the mechanism of action of 5-nitrofuran compounds relies on robust experimental methodologies. The following section details key protocols for investigating their activity.
In Vitro Nitroreductase Activity Assay
This assay is fundamental for characterizing the ability of a specific enzyme to activate a 5-nitrofuran compound.
Principle: The activity of nitroreductases is typically measured by monitoring the oxidation of NAD(P)H to NAD(P)+, which is coupled to the reduction of the 5-nitrofuran substrate. The decrease in absorbance at 340 nm (the absorbance maximum of NAD(P)H) is monitored over time.
Step-by-Step Methodology:
-
Prepare the Reaction Mixture: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine the purified nitroreductase enzyme, the 5-nitrofuran compound of interest, and NAD(P)H.
-
Initiate the Reaction: The reaction is initiated by the addition of the enzyme or the 5-nitrofuran substrate.
-
Monitor Absorbance: Immediately place the reaction mixture in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Calculate Enzyme Activity: The rate of NAD(P)H oxidation is calculated using the Beer-Lambert law. One unit of nitroreductase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.
A variety of commercially available kits, including luminometric and fluorometric assays, offer high-sensitivity alternatives for quantifying nitroreductase activity.[7][19][20]
Detection of DNA Damage
Several methods can be employed to assess the genotoxic effects of activated 5-nitrofurans.
3.2.1 Comet Assay (Single-Cell Gel Electrophoresis)
Principle: This technique measures DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" tail. The length and intensity of the tail are proportional to the extent of DNA damage.
Step-by-Step Methodology:
-
Cell Treatment: Expose the bacterial or eukaryotic cells to the 5-nitrofuran compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA to migrate.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
3.2.2 SOS/umu-Test
Principle: This bacterial genotoxicity assay utilizes a genetically engineered strain of Salmonella typhimurium or E. coli in which the umuC gene (part of the SOS response) is fused to a reporter gene, typically lacZ (encoding β-galactosidase). DNA damage induced by the test compound triggers the SOS response, leading to the expression of the umuC-lacZ fusion protein. The resulting β-galactosidase activity can be easily quantified colorimetrically.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the tester strain to the mid-logarithmic phase.
-
Exposure: Incubate the bacteria with various concentrations of the 5-nitrofuran compound in the presence and absence of a metabolic activation system (S9 mix), if required for the specific research question.
-
Induction of Reporter Gene: Allow sufficient time for the induction of the umuC-lacZ fusion protein.
-
Measurement of β-galactosidase Activity: Lyse the cells and measure the β-galactosidase activity using a chromogenic substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Data Analysis: A dose-dependent increase in β-galactosidase activity indicates a genotoxic effect of the compound.
The following diagram outlines the workflow for the Comet Assay.
Caption: A stepwise workflow for the Comet Assay.
Part 4: Summary of Quantitative Data
The following table summarizes key quantitative parameters related to the activity of 5-nitrofuran compounds.
| Parameter | Compound | Organism/Enzyme | Value | Reference |
| IC50 | Nitrofurazone | E. coli | Varies with strain and conditions | [13] |
| Nitroreductase Activity | NfsA | E. coli | Substrate-dependent | [1] |
| Nitroreductase Activity | NfsB | E. coli | Substrate-dependent | [1] |
| Nitroreductase Detection Limit | Luminometric Assay | Purified Nitroreductase | As low as 20 ng/mL | [19][20] |
Conclusion: A Multifaceted Mechanism with Enduring Potential
The mechanism of action of 5-nitrofuran compounds is a compelling example of prodrug activation leading to a multi-pronged attack on essential cellular processes. Their reliance on bacterial nitroreductases for activation provides a degree of selective toxicity and a clear pathway for the development of resistance. The insights detailed in this guide underscore the importance of continued research into this classic antibiotic class. A deeper understanding of their mechanism can inform the development of novel derivatives with improved efficacy and a broader spectrum of activity, as well as strategies to overcome emerging resistance.
References
-
Tu, Y., & McCalla, D. R. (1975). Effect of activated nitrofurans on DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 402(2), 142–149. [Link]
-
Le, T. M., & Rakonjac, J. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11), e00868-19. [Link]
-
Busker, R. W., & Beijersbergen van Henegouwen, G. M. (1987). Cytotoxicity and induction of repairable DNA damage by photoactivated 5-nitrofurfural. Toxicology, 45(1), 103–112. [Link]
-
Zhou, Y., et al. (2012). ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species. Cell Reports, 2(1), 115-124. [Link]
-
Le, T. M., & Rakonjac, J. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11). [Link]
-
Zuma, S., et al. (2019). An update on derivatisation and repurposing of clinical nitrofuran drugs. European Journal of Medicinal Chemistry, 183, 111710. [Link]
-
Le, T. M., & Rakonjac, J. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11). [Link]
-
McCalla, D. R., et al. (1975). Damage to mammalian cell DNA by nitrofurans. Cancer Research, 35(3), 781–784. [Link]
-
Khamari, B., et al. (2022). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Antibiotics, 11(7), 947. [Link]
-
Zuma, S., et al. (2019). An update on derivatisation and repurposing of clinical nitrofuran drugs. European Journal of Medicinal Chemistry, 183. [Link]
-
Tu, Y., & McCalla, D. R. (1975). Effect of activated nitrofurans on DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 402(2). [Link]
-
ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance. [Link]
-
ChemRxiv. (2023). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. [Link]
-
de Souza, A. M., et al. (2004). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 47(18), 4539–4548. [Link]
-
Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088. [Link]
-
ResearchGate. (n.d.). Molecular structures of the 5-nitrofuran antimicrobial agents. [Link]
-
PubChem. (n.d.). Nitrofurantoin. [Link]
-
Thorpe, H. A., et al. (2022). Exploring the in situ evolution of nitrofurantoin resistance in clinically derived uropathogenic Escherichia coli isolates. Journal of Antimicrobial Chemotherapy, 78(1), 105–114. [Link]
-
Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4). [Link]
-
Hirsch-Kauffmann, M., et al. (1978). Nitrofurantoin damages DNA of human cells. Klinische Wochenschrift, 56(8), 405–407. [Link]
-
ResearchGate. (n.d.). A cell-based assay for nitroreductase activity. [Link]
-
ChemRxiv. (2023). 5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents in an Applied Magnetic Field. [Link]
-
McCalla, D. R., et al. (1975). Damage to mammalian cell DNA by nitrofurans. Cancer Research, 35(3). [Link]
-
Hu, J., et al. (2019). Methodologies for Detecting Environmentally-Induced DNA Damage and Repair. International Journal of Molecular Sciences, 20(19). [Link]
-
Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences of the United States of America, 73(10), 3386–3390. [Link]
-
Byrne, R. T., et al. (2022). Defects in DNA double-strand break repair re-sensitise antibiotic-resistant Escherichia coli to multiple bactericidal antibiotics. bioRxiv. [Link]
-
Sinha, R. P., & Häder, D. P. (2008). DNA damage: detection strategies. EXCLI Journal, 7, 40–52. [Link]
Sources
- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An update on derivatisation and repurposing of clinical nitrofuran drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleotide Excision Repair Is a Predominant Mechanism for Processing Nitrofurazone-Induced DNA Damage in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Damage to mammalian cell DNA by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]
- 20. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Biological Activity of Nitrofuran Derivatives
Abstract
This technical guide provides a comprehensive exploration of the biological activity of nitrofuran derivatives, a class of synthetic antimicrobial agents with enduring clinical relevance. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate mechanisms of action, therapeutic applications, and the molecular basis of bacterial resistance to these compounds. Furthermore, it addresses the critical aspects of nitrofuran-induced toxicity and their current regulatory landscape. A significant focus is placed on the practical application of this knowledge, with detailed, field-proven experimental protocols for assessing the biological activities discussed. This guide aims to serve as a vital resource, bridging foundational knowledge with actionable methodologies to empower further research and development in the field of antimicrobial chemotherapy.
Introduction: The Enduring Legacy of Nitrofurans
Nitrofuran derivatives, characterized by a 5-nitrofuran ring, represent a class of synthetic broad-spectrum antimicrobial agents that have been in clinical use for over seven decades.[1] Despite their long history, certain members of this class, most notably nitrofurantoin, have retained remarkable efficacy against common pathogens, particularly in the context of urinary tract infections (UTIs).[2] This sustained utility is largely attributed to their unique and multifaceted mechanism of action, which presents a significant hurdle for the development of bacterial resistance.[1]
This guide will provide an in-depth analysis of the core principles governing the biological activity of nitrofuran derivatives. We will dissect their mechanism of action, from reductive activation to the subsequent cascade of cellular damage. We will also explore their therapeutic applications, the evolution of resistance mechanisms, and the toxicological considerations that have shaped their clinical use. The inclusion of detailed experimental protocols is intended to equip researchers with the practical tools necessary to investigate and innovate within this important class of antimicrobials.
The Multifaceted Mechanism of Action: A Cascade of Cellular Disruption
The antimicrobial efficacy of nitrofuran derivatives is not due to the parent compound itself, but rather to its transformation into highly reactive electrophilic intermediates within the bacterial cell.[3] This intracellular activation is a key differentiator from many other antibiotic classes and forms the cornerstone of their broad-spectrum activity.
Reductive Activation: The "Ignition" of Antimicrobial Activity
Nitrofurans are prodrugs that require enzymatic reduction of their 5-nitro group to exert their biological effects.[4] This activation is primarily carried out by bacterial flavoproteins known as nitroreductases.[5] In many bacteria, including Escherichia coli, two main types of oxygen-insensitive nitroreductases, designated NfsA and NfsB, are responsible for this process.[4] These enzymes utilize NADH or NADPH as a source of reducing equivalents to catalyze the stepwise reduction of the nitro group, generating a cascade of reactive intermediates, including nitroso and hydroxylamine derivatives.[6]
It is these highly reactive species, not the original nitrofuran molecule, that are the ultimate effectors of cellular damage.[1][5] The dependence on bacterial enzymes for activation provides a degree of selectivity, as mammalian cells generally exhibit significantly lower nitroreductase activity.[7]
Diagram: Mechanism of Nitrofuran Activation and Action
Caption: Reductive activation of nitrofurans and their multi-target mechanism.
A Multi-Pronged Attack on Cellular Integrity
Once activated, the reactive nitrofuran intermediates launch a non-specific and devastating assault on multiple critical cellular components:
-
DNA Damage: The electrophilic intermediates can directly interact with bacterial DNA, leading to the formation of adducts, strand breaks, and other lesions.[5][8] This damage disrupts DNA replication and triggers the SOS DNA repair pathway.[1] The genotoxic effects are a primary contributor to the bactericidal activity of nitrofurans.
-
Inhibition of Protein Synthesis: The reactive intermediates have been shown to attack ribosomal proteins and ribosomal RNA (rRNA).[3] This leads to the inhibition of protein synthesis, crippling the bacterium's ability to produce essential enzymes and structural components.[5]
-
Disruption of Metabolic Pathways: Key enzymes involved in vital metabolic processes, such as the citric acid cycle and pyruvate metabolism, are also targeted and inhibited by the reactive nitrofuran metabolites.[1] This disruption of cellular energy production and biosynthesis further contributes to the overall antimicrobial effect.
This multi-target mechanism is a significant advantage for nitrofurans, as it makes the development of resistance through a single mutation highly unlikely.[1]
Therapeutic Applications and Antimicrobial Spectrum
The unique pharmacokinetic and pharmacodynamic properties of different nitrofuran derivatives have led to their use in a variety of clinical applications.
| Nitrofuran Derivative | Primary Therapeutic Use(s) | Antimicrobial Spectrum |
| Nitrofurantoin | Treatment and prophylaxis of uncomplicated urinary tract infections (UTIs).[2] | Broad-spectrum activity against many Gram-positive and Gram-negative urinary pathogens, including E. coli, Enterococcus faecalis, Staphylococcus saprophyticus, Klebsiella species, and Enterobacter species.[2] |
| Furazolidone | Treatment of bacterial and protozoal diarrhea and enteritis (e.g., cholera, giardiasis).[9] | Wide range of gastrointestinal pathogens including E. coli, Salmonella, Shigella, Vibrio cholerae, and Giardia lamblia.[9] |
| Nitrofurazone | Topical treatment of burns, skin infections, and wounds.[10] | Broad-spectrum activity against many Gram-positive and Gram-negative bacteria commonly found in skin infections.[11] |
Nitrofurantoin , in particular, remains a first-line therapy for acute uncomplicated cystitis.[7] Its utility is enhanced by its pharmacokinetic profile, which results in high concentrations in the urine, directly at the site of infection, while maintaining low serum levels.[2][7]
Mechanisms of Bacterial Resistance
Despite decades of use, clinically significant resistance to nitrofurans, especially nitrofurantoin, has remained relatively low.[1] When resistance does emerge, it is typically the result of a stepwise accumulation of mutations that impair the activation of the prodrug.
The Primary Pathway to Resistance: Inactivation of Nitroreductases
The most common mechanism of nitrofuran resistance involves mutations in the genes encoding the nitroreductases NfsA and NfsB.[4] Loss-of-function mutations in these genes prevent or reduce the conversion of the nitrofuran prodrug into its active, cytotoxic form.[12] The development of high-level resistance often requires sequential mutations in both nfsA and nfsB.[12]
Other Contributing Factors
While less common, other mechanisms may contribute to reduced susceptibility to nitrofurans:
-
Mutations in ribE: The ribE gene is involved in the biosynthesis of flavin mononucleotide (FMN), an essential cofactor for NfsA and NfsB.[4] Mutations in ribE can indirectly impair nitroreductase activity.
-
Efflux Pumps: Overexpression of certain efflux pumps, such as the OqxAB system, has been suggested to contribute to increased nitrofuran resistance, although their role is considered secondary to nitroreductase inactivation.[1]
Diagram: Pathways to Nitrofuran Resistance
Caption: Primary mechanisms of bacterial resistance to nitrofuran derivatives.
Toxicity and Regulatory Status
The use of nitrofuran derivatives is not without concerns regarding their potential toxicity.
Carcinogenicity and Genotoxicity
Studies have indicated that some nitrofuran derivatives and their metabolites can be genotoxic and carcinogenic.[13][14] This has led to a ban on the use of nitrofurans in food-producing animals in many parts of the world, including the European Union and the United States, to prevent the presence of their residues in food products.[13][15] The International Agency for Research on Cancer (IARC) has classified nitrofurantoin as "not classifiable as to its carcinogenicity to humans (Group 3)," indicating inadequate evidence in humans and limited evidence in experimental animals.[16]
Clinical Side Effects
In humans, the use of nitrofurans can be associated with a range of adverse effects. For nitrofurantoin, these can include gastrointestinal disturbances, and more rarely, pulmonary and hepatic toxicity with long-term use.[5] Furazolidone is known to inhibit monoamine oxidase (MAO), which can lead to interactions with certain foods and drugs.[9]
Experimental Protocols for the Evaluation of Nitrofuran Activity
This section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of nitrofuran derivatives.
Diagram: Experimental Workflow for Nitrofuran Evaluation
Caption: A logical workflow for the comprehensive evaluation of a nitrofuran derivative.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the standardized method for determining the lowest concentration of a nitrofuran derivative that inhibits the visible growth of a target bacterium.
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitrofuran derivative stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Nitrofuran Dilutions: a. Prepare a series of two-fold serial dilutions of the nitrofuran stock solution in CAMHB directly in the 96-well plate. b. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL. c. Include a growth control well (broth only, no nitrofuran) and a sterility control well (broth only, no bacteria).
-
Inoculum Preparation: a. Select several colonies of the test bacterium from an agar plate and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Inoculation and Incubation: a. Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the nitrofuran derivative at which there is no visible growth. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Protocol: Assessment of Cytotoxicity using the MTT Assay
This protocol measures the metabolic activity of mammalian cells exposed to a nitrofuran derivative as an indicator of cell viability and cytotoxicity.
Materials:
-
96-well sterile cell culture plates
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Nitrofuran derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the nitrofuran derivative in complete medium. b. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. c. Include untreated control wells (medium only) and a blank control (medium without cells). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank control from all other readings. b. Calculate cell viability as a percentage of the untreated control.
Protocol: Evaluation of DNA Damage using the Bacterial Comet Assay
This protocol, also known as single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual bacterial cells.
Materials:
-
Microscope slides pre-coated with agarose
-
Low melting point agarose (LMA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100, 10% DMSO)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or ethidium bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Sample Preparation: a. Treat the bacterial culture with the nitrofuran derivative for the desired time and concentration. Include a negative (untreated) and a positive (e.g., hydrogen peroxide) control. b. Harvest the bacteria by centrifugation and resuspend in ice-cold PBS.
-
Embedding Cells in Agarose: a. Mix a small volume of the bacterial suspension with molten LMA (at 37°C). b. Quickly pipette the mixture onto a pre-coated slide and cover with a coverslip. c. Allow the agarose to solidify on a cold plate for 10 minutes.
-
Cell Lysis: a. Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding and Electrophoresis: a. Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding. b. Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: a. Gently rinse the slides with neutralization buffer. b. Stain the slides with the DNA staining solution for 5-10 minutes in the dark.
-
Visualization and Analysis: a. Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of fragmented DNA. b. Quantify the extent of DNA damage by measuring the length of the comet tail or using specialized image analysis software.
Conclusion
Nitrofuran derivatives remain a clinically important class of antimicrobials, largely due to their complex mechanism of action that has, to date, limited the widespread development of resistance. A thorough understanding of their biological activity, from the initial reductive activation by bacterial nitroreductases to the subsequent multi-pronged attack on DNA, ribosomes, and metabolic enzymes, is crucial for their effective clinical use and for the development of novel analogs. While their therapeutic utility is well-established, particularly for nitrofurantoin in the treatment of UTIs, their potential for toxicity necessitates careful consideration and has led to restrictions on their use in veterinary medicine. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the fascinating and complex biology of these enduring antimicrobial agents. Continued research into their mechanisms of action and resistance will be vital in preserving their efficacy in an era of increasing antimicrobial resistance.
References
- Vertex AI Search. (2026). The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy.
- Wikipedia. (2026). Nitrofurantoin.
- Patsnap Synapse. (2024).
- Al-Tawfiq, J. A., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC.
- Dhaliwal, J. S., & Gupta, M. (2023). Nitrofurantoin.
- Le, T. K. C., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. NIH.
- ResearchGate. (2021).
- Sandegren, L., et al. (2008). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Oxford Academic.
- McOsker, C. C., & Mates, S. M. (1994). Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy.
- American Veterinary Medical Associ
- Cooper, K. M., & Kennedy, D. G. (2008). Nitrofuran antibiotics: a review on the application, prohibition and residual analysis.
- National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Nitrofurantoin. PubMed.
- GoldBio. (n.d.). Furazolidone.
- Charron-Mazenod, L., et al. (2022). Defects in DNA double-strand break repair re-sensitise antibiotic-resistant Escherichia coli to multiple bactericidal antibiotics. bioRxiv.
- Hirsch-Kauffmann, M., et al. (1978). Nitrofurantoin damages DNA of human cells. PubMed.
- Cohen, S. M., et al. (1977). Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. PubMed.
- INCHEM. (1990).
- Oteo-Iglesias, J., et al. (2022).
- Pediatric Oncall. (n.d.).
- Drugs.com. (n.d.). nitrofurazone.
- Drugs.com. (2024). Nitrofurantoin: Uses, Dosage, Side Effects.
- Cooper, K. M., & Kennedy, D. G. (2008). Nitrofuran antibiotics: A review on the application, prohibition and residual analysis.
- Patsnap Synapse. (2024).
- Patsnap Synapse. (2024).
- Johns Hopkins ABX Guide. (2022). Nitrofurazone.
- DVM360. (2002). Nitrofuran drug use banned in food animals.
- PharmaCompass.com. (n.d.).
- Mayo Clinic. (2025). Nitrofurazone (topical route) - Side effects & dosage.
- Sisson, G., et al. (2002). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. PMC.
- Dr.Oracle. (2025). What is the mode of action of Furazolidone?.
- Biochemical Society Transactions. (2021).
- Le, T. K. C., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy.
- Selleck Chemicals. (n.d.). Furazolidone | Bacterial chemical.
- EFSA Panel on Contaminants in the Food Chain (CONTAM). (2015). Scientific Opinion on nitrofurans and their metabolites in food.
- National Center for Biotechnology Inform
- Le, T. K. C., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. PMC.
- Mayo Clinic. (2025). Nitrofurantoin (oral route) - Side effects & dosage.
- Medical News Today. (2023). Nitrofurantoin: Side effects, dosage, uses, and more.
- Patsnap Synapse. (2024).
- ResearchGate. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales.
- Ho, P.-L., et al. (2021). Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae. PMC.
- Office of Environmental Health Hazard Assessment. (2009). Nitrofurantoin.
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Slideshare. (n.d.). Broth microdilution reference methodology.
- Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
- Benchchem. (n.d.). MTT assay protocol for 2'-Nitroflavone cytotoxicity.
- Bryant, C., et al. (1992).
- ResearchGate. (n.d.).
- Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC.
- De Stasio, E. (n.d.). The Ames Test.
- A
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.).
- CLYTE Technologies. (2025).
- EMSA (Electrophoretic Mobility Shift Assay). (n.d.).
- McGill Radiobiology. (2015). Comet Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes.
- Wikipedia. (n.d.). Ames test.
- R&D Systems. (n.d.). CometAssay Assay Principle.
- Broussard, G. W. (2012). Site Directed Mutagenesis Guidelines.
- PubMed Central. (2022).
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
- ResearchGate. (2015).
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Cunningham, C. N., et al. (2012). Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli. PMC.
- JoVE. (n.d.). Comet Assay for the Detection of Single and Double-Strand DNA Breaks.
- Creative Enzymes. (n.d.).
- Bowdish Lab. (2014). Site- Directed Mutagenesis.
- LICORbio™. (n.d.). Electrophoretic Mobility Shift Assay Guide.
- Hellou, J., et al. (2012). Methods for the detection of reactive oxygen species. RSC Publishing.
- YouTube. (2020). Learn EMSA (Electrophoretic Mobility Shift Assay) in 15 min - Tutorial & Protocol, Step by Step.
- Lin, T.-Y., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
- Assay Genie. (n.d.). Site Directed Mutagenesis Protocol.
- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
- Microbe Investigations. (n.d.).
- Student Theses Faculty of Science and Engineering. (n.d.). Detecting Reactive Species in Bacteria.
- JoVE. (2016). An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides.
- BMG LABTECH. (2024).
- YouTube. (2021).
- Protocols.io. (n.d.).
- Zhang, J., et al. (2007). Expression of nitroreductase gene NOR 1 in E.
- Hoover, C. M., et al. (2022).
- iGEM. (n.d.). Site Directed Mutagenesis Protocol.
- CONICET. (2016).
- J. Biol. Chem. (2007). Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. NIH.
- ROS Assay Kit Protocol. (n.d.).
- Geng, H., et al. (2012). Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity. PMC.
- Food Safety and Inspection Service. (n.d.).
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. PubMed.
- ResearchGate. (n.d.). General scheme of proposed protocol for ROS detection in E. coli cells....
- Hannon, M. J., et al. (2001). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.
- MDPI. (2024).
- Agilent. (2003). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
- Labmate Online. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.
- Arlt, V. M., & Phillips, D. H. (2026). 32P-Postlabeling Analysis of DNA Adducts. PubMed.
- ResearchGate. (2025). The 32P-postlabeling assay for DNA adducts.
- JoVE. (2020).
- PubMed. (2020). 32P-Postlabeling Analysis of DNA Adducts.
- CORE. (2015).
- JoVE. (2024). An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP.
- ResearchGate. (2021).
- YouTube. (2023). ROS Detection in Adherent Cells via DCFH DA Staining.
- ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?.
- YouTube. (2018).
- Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric).
- Springer Nature Experiments. (n.d.). Detection of DNA Adducts by 32P-Postlabeling Analysis.
- PubMed. (1993). Circular dichroism for the analysis of protein-DNA interactions.
- Liu, P. (n.d.). Manipulation of cloned DNA with the bacteriophage lambda Red system – conditional knock-out vectors.
- Creative Proteomics. (n.d.).
- Stokes, J. M., et al. (2021). Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli. PMC.
- Wentzell, B., & McCalla, D. R. (1980). Formation and excision of nitrofuran-DNA adducts in Escherichia coli. PubMed.
- Mottier, P., et al. (2003). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. PubMed.
- Caroline Ajo-Franklin Research Group. (n.d.). Protocol for gene knockout.
- NCI at Frederick. (2009). a homologous recombination-based method of genetic engineering.
- idUS. (2023). Recombineering 101: Making an in-Frame Deletion Mutant.
- YouTube. (2019). Circular Dichroism spectroscopy in 4 minutes.
- Müller, J., et al. (2019).
- Oh, E., & Becker, A. H. (2019). Protocol for Ribosome Profiling in Bacteria. PMC.
- Baker, S. M., et al. (2016). A Modified Chromogenic Assay for Determination of the Ratio of Free Intracellular NAD+/NADH in Streptococcus mutans. PMC.
- MDPI. (2015). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism.
- ResearchGate. (2025). A Modified Chromogenic Assay for Determination of the Ratio of Free Intracellular NAD+/NADH in Streptococcus mutans.
- Kypr, J., et al. (2009).
- PubMed. (2016). A Modified Chromogenic Assay for Determination of the Ratio of Free Intracellular NAD+/NADH in Streptococcus mutans.
- ResearchGate. (n.d.). In vitro transcription/translation and MIC assays monitoring inhibitory....
- Thermo Fisher Scientific. (n.d.).
- PubMed. (2005). Sequence specific DNA cross-linking triggered by visible light.
- Semantic Scholar. (n.d.). Protocol for Ribosome Profiling in Bacteria.
- ResearchGate. (n.d.).
- NYU Library Catalog. (n.d.).
- PubMed. (1971).
- PubMed. (2012). Two-dimensional gel electrophoresis in bacterial proteomics.
- Caroline Ajo-Franklin Research Group. (n.d.). Using lambda red to knockout and knockin.
Sources
- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination [mdpi.com]
- 7. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Preparation of Bacterial Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 11. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Nitrofuran-3-carbaldehyde
Foreword: Unveiling the Therapeutic Potential of a Reactive Scaffold
The 5-nitrofuran chemical scaffold has a storied history in medicinal chemistry, primarily recognized for its broad-spectrum antimicrobial properties. The canonical mechanism of action for this class of compounds hinges on the reductive activation of the 5-nitro group, a process that gives rise to a cascade of reactive nitrogen species. These intermediates are promiscuous in their reactivity, engaging with a multitude of cellular macromolecules, thereby conferring a multi-targeted therapeutic effect that has historically circumvented the rapid development of microbial resistance.[1]
This guide moves beyond the generalized understanding of 5-nitrofurans to focus on a specific, yet under-explored derivative: 5-Nitrofuran-3-carbaldehyde . The presence of the aldehyde functional group at the 3-position introduces a unique chemical handle for both synthetic elaboration and potential biological interactions, distinguishing it from the more extensively studied 2-substituted analogs. We will dissect the established and putative therapeutic targets of the 5-nitrofuran class and extrapolate these to this compound, providing a roadmap for researchers and drug development professionals to explore its therapeutic utility. This document is structured to provide not just a theoretical framework, but also actionable experimental protocols to empower the scientific community to validate and expand upon the concepts presented herein.
Part 1: The Core Directive - Reductive Activation as the Gateway to Bioactivity
The therapeutic efficacy of this compound is fundamentally reliant on its bioactivation within the target cell. This process is initiated by the enzymatic reduction of the 5-nitro group, a hallmark of all compounds in this class.[2][3]
The Central Role of Nitroreductases
Nitroreductases are a family of enzymes, predominantly found in bacteria and some parasites, that are capable of reducing nitroaromatic compounds.[4] These enzymes are the primary mediators of 5-nitrofuran activation. In bacteria such as Escherichia coli, two main types of nitroreductases have been characterized: oxygen-insensitive (Type I) and oxygen-sensitive (Type II).[2] The reduction process generates highly reactive and cytotoxic intermediates, including nitroso and hydroxylamino derivatives, which are the ultimate effectors of cellular damage.[3] A novel 5-nitrofuran-activating enzyme, AhpF, has also been discovered in E. coli, suggesting a broader range of activating enzymes than previously understood.[5][6][7]
The proposed activation pathway is a critical first step in identifying potential therapeutic targets. The expression of specific nitroreductases in pathogenic organisms forms the basis of the selective toxicity of 5-nitrofurans.
Caption: Reductive activation pathway of this compound.
Part 2: Putative Therapeutic Targets and Mechanisms of Action
The reactive metabolites of this compound are non-specific in their targeting, leading to a pleiotropic mechanism of action. This multi-targeted approach is a significant advantage in overcoming drug resistance.
Microbial DNA and RNA: The Primary Battleground
The electrophilic intermediates generated from the reduction of 5-nitrofurans readily react with nucleic acids, causing a variety of lesions.[1][3][8] This includes strand breaks and the formation of adducts, which disrupt DNA replication and transcription, ultimately leading to microbial cell death. The extent of DNA damage has been correlated with the mutagenic and carcinogenic potential of some nitrofuran derivatives, highlighting the importance of assessing this endpoint in preclinical studies.[1]
Ribosomal Proteins and Protein Synthesis: Halting the Cellular Machinery
In addition to nucleic acids, the reactive metabolites of 5-nitrofurans can covalently modify ribosomal proteins and other proteins involved in translation. This leads to the inhibition of protein synthesis, a critical process for cell viability and growth.[1]
Metabolic Enzymes: Disrupting Cellular Energetics
Several key metabolic enzymes have been identified as targets for nitrofuran compounds. By inhibiting enzymes involved in crucial metabolic pathways, such as aerobic energy metabolism, these compounds can effectively starve the pathogen of the energy required for survival.[3]
Aldehyde Dehydrogenase 2 (ALDH2): A Host Enzyme with Therapeutic and Toxicological Implications
Recent research has identified a conserved interaction between 5-nitrofurans and aldehyde dehydrogenase 2 (ALDH2), a key enzyme in alcohol metabolism and cellular detoxification.[4][9] Some 5-nitrofurans have been shown to be substrates for and inhibitors of human ALDH2.[4][9] This interaction has dual implications:
-
Toxicity: Inhibition of ALDH2 can lead to the accumulation of toxic aldehydes, which may contribute to the side effects observed with some nitrofuran drugs.
-
Therapeutic Potential in Cancer: ALDHs are recognized as markers for cancer stem cells, and their inhibition is a promising strategy in oncology.[10] The ability of 5-nitrofurans to target ALDH-expressing cancer cells suggests a potential application in cancer therapy.[10]
Caption: Pleiotropic mechanisms of this compound.
Part 3: Experimental Workflows for Target Identification and Validation
To rigorously investigate the therapeutic potential of this compound, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.
Synthesis of this compound Derivatives
The aldehyde functionality of this compound serves as a versatile starting point for the synthesis of a diverse library of derivatives, such as imines and hydrazones, for structure-activity relationship (SAR) studies.
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Amine: To the stirred solution, add the desired primary amine (1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. Recrystallize from a suitable solvent if necessary to obtain the pure Schiff base derivative.
In Vitro Antimicrobial Susceptibility Testing
Determining the minimum inhibitory concentration (MIC) is a fundamental step in assessing the antimicrobial potency of a new compound.
Protocol 2: Broth Microdilution MIC Assay
-
Preparation of Compound Stock: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Representative Antimicrobial Activity of 5-Nitrofuran Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Furazolidone | S. aureus | 1.5625 | [11] |
| Nitrofurantoin | E. coli | Varies | [11] |
| Derivative 1 | S. aureus | 1.5625 | [11] |
| Derivative 18 | E. coli | 2-fold > NFT |[11] |
Nitroreductase Activity Assay
To confirm that the activity of this compound is dependent on reductive activation, a nitroreductase activity assay is crucial.
Protocol 3: Spectrophotometric Nitroreductase Assay
-
Reaction Mixture: In a microcuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.0), NADH or NADPH as a cofactor, and the purified nitroreductase enzyme.[12]
-
Initiation of Reaction: Add this compound to the reaction mixture to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH/NADPH, using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of cofactor oxidation.
A commercially available luminometric nitroreductase assay kit can also be used for a high-sensitivity measurement.[3][4]
DNA Damage Assays
Assessing the extent of DNA damage induced by the activated compound is critical for understanding its mechanism of action.
Protocol 4: Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Treatment: Treat the target cells (e.g., bacteria or cancer cells) with varying concentrations of this compound.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[13]
Another widely used method is the γH2AX staining assay , which detects DNA double-strand breaks.[13]
Oxidative Stress and Mitochondrial Dysfunction Assays
The generation of reactive oxygen species (ROS) is a common mechanism of action for many anticancer and antimicrobial agents.
Protocol 5: Measurement of Intracellular ROS
-
Cell Treatment: Treat cells with this compound.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[6]
Mitochondrial dysfunction can be assessed by measuring the mitochondrial membrane potential (ΔΨm) using a probe like JC-1.[6]
ALDH2 Inhibition Assay
To investigate the interaction of this compound with ALDH2, a direct enzyme inhibition assay is required.
Protocol 6: In Vitro ALDH2 Activity Assay
-
Enzyme Preparation: Use purified recombinant human ALDH2 enzyme.[14][15][16]
-
Reaction Mixture: In a 96-well plate, combine the ALDH2 enzyme with a buffer (pH ~9.0), NAD+ as a cofactor, and varying concentrations of this compound.[14][17]
-
Initiation of Reaction: Add the substrate, acetaldehyde, to initiate the reaction.
-
Measurement: Monitor the production of NADH by measuring the increase in absorbance at 340 nm or by using a coupled colorimetric or fluorometric detection system.[17]
-
IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition of ALDH2 activity (IC50).
Sources
- 1. Effect of activated nitrofurans on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Nitrofurans and Cancer: Teaching an Old Drug New Tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. championsoncology.com [championsoncology.com]
- 14. mdpi.com [mdpi.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. Mitochondrial Aldehyde Dehydrogenase (ALDH2) Activity Assay Kit | Abcam [abcam.com]
- 17. ALDH2 Activity Reduces Mitochondrial Oxygen Reserve Capacity in Endothelial Cells and Induces Senescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 5-Nitrofuran Activity: A Technical Guide for Drug Discovery Professionals
Preamble: The Nitrofuran Scaffold and the Question of Isomeric Activity
The 5-nitrofuran scaffold is a cornerstone in the development of synthetic antimicrobial agents, with a rich history of clinical use.[1] The biological activity of these compounds is intrinsically linked to the enzymatic reduction of the 5-nitro group within microbial cells, a transformation that unleashes reactive intermediates. These non-specific electrophiles wreak havoc on multiple cellular fronts, targeting vital macromolecules such as DNA, ribosomal proteins, and metabolic enzymes.[1] This multi-targeted mechanism of action is a key factor in the remarkably low incidence of acquired bacterial resistance to this class of drugs.
Most of the commercially successful and extensively studied nitrofuran derivatives, such as nitrofurantoin and furazolidone, are derived from 5-nitro-2-furancarboxaldehyde (5-nitrofurfural).[2] Consequently, a wealth of experimental and computational data exists for this particular isomer. However, its positional isomer, 5-Nitrofuran-3-carbaldehyde , remains a comparatively enigmatic entity within the scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive framework for the in silico prediction of its biological activity.
While direct experimental data for the 3-carbaldehyde isomer is sparse, the established principles of computational chemistry and toxicology allow us to construct a robust predictive workflow. This document will leverage the extensive knowledge base of the 2-carbaldehyde isomer to delineate a series of self-validating protocols. These methodologies will serve as a roadmap for researchers to computationally characterize, predict, and ultimately guide the experimental investigation of this compound and its derivatives. Our objective is to empower drug development professionals to unlock the potential of this under-explored chemical space.
Part 1: Foundational Strategy - A Multi-Pronged In Silico Approach
A credible in silico assessment of a novel or under-studied compound necessitates a multi-faceted approach. Relying on a single computational method can lead to skewed or incomplete predictions. Therefore, we will construct a workflow that integrates ligand-based and structure-based techniques, culminating in a holistic predictive profile of the molecule's potential efficacy and safety.
Our strategy is built on three pillars:
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict the antimicrobial potency of novel this compound derivatives based on their structural and physicochemical properties.
-
Molecular Docking and Target Identification: To elucidate potential protein interactions and rationalize the mechanism of action at a molecular level.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: To forecast the pharmacokinetic and toxicological properties of the compounds, a critical step in early-stage drug development.
This integrated workflow provides a series of checks and balances, where the outputs of one method can inform and validate the others, thereby enhancing the overall confidence in the predictive outcomes.
Caption: Integrated in silico workflow for activity prediction.
Part 2: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a powerful ligand-based approach that correlates variations in the chemical structure of a series of compounds with their biological activity.[3] A robust QSAR model can be used to predict the activity of untested compounds, thereby guiding the synthesis of more potent analogues.
Protocol 1: Development of a Predictive QSAR Model for Antimicrobial Activity
Causality: The fundamental principle of QSAR is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. By quantifying these properties using molecular descriptors, we can build a mathematical model that predicts activity.
Step-by-Step Methodology:
-
Data Set Curation:
-
Challenge: The primary challenge is the lack of a dedicated dataset for this compound.
-
Strategy: We will initially build a "surrogate" model using a well-curated dataset of 5-nitro-2-furancarboxaldehyde derivatives with known antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC values) against relevant bacterial strains. This data can be sourced from databases like ChEMBL or from the literature.[4][5]
-
Self-Validation: The dataset must be sufficiently large and structurally diverse to ensure the model's broad applicability. The biological activity data should be from a consistent experimental source to minimize variability.
-
-
Molecular Structure Preparation and Optimization:
-
Draw the 2D structures of all compounds in the dataset.
-
Convert these to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for the calculation of 3D descriptors.
-
-
Calculation of Molecular Descriptors:
-
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties.
-
Utilize software such as PaDEL-Descriptor, DRAGON, or Mordred to calculate a wide range of descriptors (e.g., constitutional, topological, geometrical, and electronic).[6][7][8] Calculating a large and diverse set of descriptors is key to capturing the complex structure-activity relationship.
-
-
Data Splitting and Pre-processing:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used to evaluate its predictive power on "unseen" compounds.
-
The splitting should be done rationally, ensuring that the structural diversity and range of activity in the test set are representative of the training set.
-
Pre-process the descriptor data by removing constant and highly inter-correlated descriptors to reduce model complexity and avoid overfitting.[9]
-
-
Model Building and Validation:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm (e.g., Random Forest, Support Vector Machine), to build the QSAR model using the training set.
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness and stability.[4][10]
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive performance is evaluated using statistical metrics.[10][11]
-
Data Presentation: QSAR Model Validation Metrics
| Validation Parameter | Symbol | Acceptable Value | Significance |
| Coefficient of Determination (Training Set) | R² | > 0.6 | Goodness of fit of the model to the training data. |
| Cross-validated R² (Internal Validation) | Q² or R²cv | > 0.5 | Indicates the model's robustness and stability.[12] |
| Predictive R² (Test Set) | R²pred | > 0.6 | Measures the predictive power on an external dataset.[12] |
This table summarizes the key statistical parameters for validating a QSAR model. A model that satisfies these criteria can be considered predictive.[12][13]
Caption: Step-by-step QSAR modeling workflow.
Part 3: Molecular Docking
Molecular docking is a structure-based method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[14] This provides insights into the binding mode, affinity, and potential mechanism of action.
Protocol 2: Target Identification and Molecular Docking of this compound
Causality: The antimicrobial activity of nitrofurans is initiated by their reduction by bacterial nitroreductases.[15] Therefore, these enzymes are logical primary targets for molecular docking studies. By predicting how this compound and its derivatives bind to the active site of these enzymes, we can hypothesize about their potential as substrates and, consequently, their antimicrobial efficacy.
Step-by-Step Methodology:
-
Protein Target Selection and Preparation:
-
Primary Targets: Bacterial nitroreductases (e.g., NfsA, NfsB) are the most relevant targets.[15] Crystal structures of these enzymes can be obtained from the Protein Data Bank (PDB). For instance, E. coli nitroreductase (PDB ID: 1YLU) is a well-characterized starting point.[16]
-
Preparation: Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and its designed derivatives.
-
Perform energy minimization and assign appropriate partial charges to the atoms.
-
-
Binding Site Definition:
-
Identify the active site of the nitroreductase. This is typically a pocket containing the flavin mononucleotide (FMN) cofactor, which is essential for the reduction reaction.
-
Define the docking grid box to encompass this active site.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding poses of the ligands within the protein's active site.[1] The software will generate multiple possible conformations and score them based on their predicted binding affinity.
-
-
Analysis of Docking Results:
-
Binding Affinity: The docking score (often expressed in kcal/mol) provides an estimate of the binding affinity. More negative scores generally indicate stronger binding.[17]
-
Binding Mode: Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.[17][18]
-
Causality Check: A plausible binding mode should place the nitro group of the nitrofuran in close proximity to the FMN cofactor to facilitate the necessary reduction for bioactivation.
-
Data Presentation: Interpreting Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Distance to FMN (Å) |
| 5-Nitro-2-Furaldehyde | -8.1 | GLU165, ARG207, LYS205 | 3 | 3.5 |
| Derivative 3-A | -8.8 | GLU165, ARG10, SER39 | 4 | 3.2 |
| Derivative 3-B | -7.5 | ARG207, LYS205 | 2 | 4.1 |
This hypothetical table illustrates how docking results can be summarized to compare different derivatives. Lower docking scores and closer proximity to the FMN cofactor may indicate higher potential for activity.[16]
Part 4: ADMET Profiling
Early prediction of a compound's ADMET properties is crucial to avoid costly failures in later stages of drug development.[19][20] In silico ADMET models can provide rapid initial assessments of a compound's drug-likeness and potential liabilities.
Protocol 3: In Silico ADMET and Toxicity Prediction
Causality: The pharmacokinetic and toxicological profile of a drug is determined by its interactions with various physiological systems. These interactions are governed by the molecule's physicochemical properties. In silico tools use models trained on large datasets of experimental ADMET data to predict these properties from a compound's structure.
Step-by-Step Methodology:
-
Selection of In Silico Tools:
-
Property Prediction:
-
Input the 2D structures of the this compound derivatives into the selected tools.
-
Predict key properties, including:
-
Physicochemical Properties: Molecular weight, logP, water solubility.
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.
-
-
-
Analysis and Interpretation:
-
Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five to assess oral bioavailability potential.
-
Toxicity Flags: Pay close attention to predictions of toxicity, especially mutagenicity, which is a known concern for nitroaromatic compounds.[2][24] QSAR models specifically developed for the toxicity of nitroaromatics can provide more refined predictions.[2][24][25]
-
Integrated Assessment: Combine the ADMET predictions with the QSAR and docking results to build a comprehensive profile for each compound. A promising candidate will exhibit high predicted activity, a favorable binding mode, and an acceptable ADMET profile.
-
Conclusion: A Predictive Framework for a New Frontier
This guide has outlined a rigorous, multi-faceted in silico workflow for predicting the biological activity of this compound and its derivatives. By systematically applying QSAR modeling, molecular docking, and ADMET profiling, researchers can navigate the challenges posed by the current lack of experimental data for this specific isomer. The protocols described herein are designed to be self-validating, emphasizing the importance of robust statistical evaluation and mechanistic plausibility.
The journey from a computational hypothesis to a clinically effective drug is long and arduous. However, the application of these predictive methodologies allows for a more rational and resource-efficient exploration of novel chemical entities. By prioritizing compounds with the highest predicted potency and the most favorable safety profiles, we can accelerate the discovery of new antimicrobial agents. The enigmatic this compound represents a new frontier in a well-established class of antimicrobials; this guide provides the map and the compass to explore it with confidence.
References
-
Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [Link]
-
Computational Resources for Drug Discovery. Chemical descriptors calculation. (n.d.). [Link]
-
Mitra, I., Saha, A., & Roy, K. (2016). Validation of QSAR Models. In Basicmedical Key. [Link]
-
Virtual Computational Chemistry Laboratory. E-Dragon Software. (n.d.). [Link]
-
Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Scilit. [Link]
-
Pars Silico. (2023). The Top 10 Software for QSAR Analysis. [Link]
-
Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519. [Link]
-
CBDD-Group. ChemDes - Molecular descriptors. (n.d.). [Link]
-
Gramatica, P. (2007). Basic validation procedures for regression models in QSAR and QSPR studies. SciSpace. [Link]
-
Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [Link]
-
Kar, S., & Roy, K. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Drug Design. [Link]
-
Daghighi, A. (2023). In Silico Toxicology: Application of Machine Learning for Predicting Toxicity of Organic Compounds. ProQuest. [Link]
-
Talete srl. Dragon 7 available now. (n.d.). [Link]
-
Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. [Link]
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
ResearchGate. (n.d.). Proposed pharmacophore model of antibacterial activity. [Link]
-
ResearchGate. (n.d.). Ligand-based pharmacophore model for antibacterial (MIC ≤ 25 µg/mL)... [Link]
-
Kumar, A., et al. (2018). Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives. ACS Omega, 3(12), 17754-17769. [Link]
-
Asadollahi-Baboli, M., & Deeb, O. (2022). Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal, 16(1), 1-11. [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. [Link]
-
Ananna, N. F., et al. (2024). Ligand-based Pharmacophore Modeling Targeting the Fluoroquinolone Antibiotics to Identify Potential Antimicrobial Compounds. Computational and Structural Biotechnology Reports, 1, 100021. [Link]
-
Kar, S., & Roy, K. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]
-
Kumar, A., et al. (2018). Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives. PMC. [Link]
-
Scribd. (n.d.). Antibacterial Manual. [Link]
-
Kolageri, S., et al. (2022). Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti Infectives. Asian Journal of Pharmaceutical Research and Development, 10(5), 38-44. [Link]
-
Ryall, M. (2017). A Quick Introduction to Graphviz. Medium. [Link]
-
Antonova, M. M., et al. (2022). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. PMC. [Link]
-
YouTube. (2023). Graphviz workflow 1. [Link]
-
Chen, C. Y., et al. (2018). Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria. Scientific Reports, 8(1), 1-10. [Link]
-
Sharma, S., et al. (2024). 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. ResearchGate. [Link]
-
Graphviz. (n.d.). Graphviz. [Link]
-
Sharma, S., et al. (2024). 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. AIMS Press. [Link]
-
YouTube. (2021). Graphviz tutorial. [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
-
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Khattab, A. R., et al. (2022). Experimental and docking evidence for black seed oil nanoemulsion as a natural antimicrobial material. BioResources, 17(1), 1-1. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
Bîrdeanu, M. I., et al. (2020). Molecular Basis of Interactions between the Antibiotic Nitrofurantoin and Human Serum Albumin: A Mechanism for the Rapid Drug Blood Transportation. MDPI. [Link]
-
de Oliveira, G. A. R., et al. (2023). Antimicrobial Activity and Molecular Docking Studies of the Biotransformation of Diterpene Acanthoic Acid Using the Fungus Xylaria sp. PMC. [Link]
-
Ionescu, I. A., et al. (2021). QSAR Models for Active Substances against Pseudomonas aeruginosa Using Disk-Diffusion Test Data. NIH. [Link]
-
ResearchGate. (n.d.). Summary of procedures for QSAR model building. [Link]
-
Springer. (n.d.). Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds... [Link]
-
Optibrium. (2022). Machine Learning 101: How to train your first QSAR model. [Link]
-
Brieflands. (n.d.). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neovarsity.org [neovarsity.org]
- 4. scispace.com [scispace.com]
- 5. In Silico Toxicology: Application of Machine Learning for Predicting Toxicity of Organic Compounds - ProQuest [proquest.com]
- 6. crdd.osdd.net [crdd.osdd.net]
- 7. E-Dragon Software [vcclab.org]
- 8. Molecular descriptors calculation - Dragon - Talete srl [talete.mi.it]
- 9. researchgate.net [researchgate.net]
- 10. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 11. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajprd.com [ajprd.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach [mdpi.com]
- 25. scilit.com [scilit.com]
A Technical Review of 3-Substituted 5-Nitrofurans: Navigating Synthetic Challenges and Exploring Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitrofuran scaffold is a cornerstone in the development of antimicrobial agents, with several derivatives enjoying long-standing clinical use. While extensive research has focused on modifications at the 2- and 5-positions of the furan ring, the synthesis and biological evaluation of 3-substituted 5-nitrofurans remain a largely underexplored frontier. This technical guide provides a comprehensive literature review of this specific class of compounds, addressing the synthetic hurdles that have limited their exploration and highlighting the therapeutic potential that warrants further investigation. We will delve into the electronic and steric factors governing the regioselectivity of furan substitutions, detail the known synthetic strategies for accessing derivatives with functionality at or influencing the 3-position, and summarize the available data on their biological activities. This guide aims to equip researchers with a thorough understanding of the current landscape and future directions in the pursuit of novel 3-substituted 5-nitrofuran-based therapeutics.
Introduction: The 5-Nitrofuran Core and the Enigma of the 3-Position
5-Nitrofurans represent a critical class of synthetic antibacterial drugs, including well-known agents like nitrofurantoin, furazolidone, and nitrofurazone.[1] Their broad spectrum of activity and a low propensity for developing resistance have maintained their clinical relevance for decades. The primary mechanism of action for these compounds involves their status as prodrugs.[1] In susceptible microorganisms, the 5-nitro group is enzymatically reduced by nitroreductases to generate highly reactive electrophilic intermediates.[1] These intermediates indiscriminately damage a variety of cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.
The vast majority of clinically utilized and extensively studied 5-nitrofuran derivatives bear substituents at the 2-position of the furan ring. This is largely a consequence of the inherent electronic properties of the furan ring, where electrophilic substitution is strongly favored at the 2- and 5-positions due to the greater stabilization of the cationic intermediate.[2][3] The presence of a strong electron-withdrawing nitro group at the 5-position further deactivates the ring towards electrophilic attack, making direct substitution at the 3- or 4-positions synthetically challenging. This inherent difficulty has led to a significant knowledge gap regarding the influence of substituents at the 3-position on the biological activity of 5-nitrofurans. This guide will navigate the existing literature to consolidate our understanding of this underexplored chemical space.
The Synthetic Conundrum: Accessing the 3-Position of the 5-Nitrofuran Ring
The direct functionalization of the 3-position of a pre-existing 5-nitrofuran ring via classical electrophilic substitution is generally not a feasible synthetic strategy. The strong deactivating effect of the nitro group, coupled with the inherent preference for substitution at the α-positions (2 and 5), makes the 3-position electronically disfavored for attack.[4] Consequently, researchers have primarily relied on strategies that either construct the substituted furan ring from acyclic precursors or utilize more complex, multi-step synthetic sequences.
Ring Construction Strategies
One of the most effective approaches to obtaining 3-substituted furans is to build the heterocyclic ring with the desired substituent already in place. Several classical and modern synthetic methods for furan synthesis can be adapted for this purpose.
-
Improved Procedures for 3-Furoic Acid: Early work focused on developing more efficient methods for the preparation of 3-furoic acid, a key intermediate that can be further elaborated.[5]
-
Reductive Annulation of 1,1,1-Trichloroethyl Propargyl Ethers: A high-yield synthesis of 3-substituted furans has been achieved through the reductive annulation of 1,1,1-trichloroethyl propargyl ethers, a method that has been successfully applied to the synthesis of natural products like perillene and dendrolasin.[6][7]
-
Hydroformylation of Substituted Propargylic Alcohols: A regioselective method for the synthesis of 3-substituted furans involves the hydroformylation of substituted propargylic alcohols using a rhodium catalyst under mild conditions.[8]
-
From 1,2,4-Trihydroxybutane: A synthetic route starting from the commercially available 1,2,4-trihydroxybutane has been investigated for the preparation of 3-substituted furans via a 3-ketotetrahydrofuran intermediate.[9]
While these methods provide access to 3-substituted furans, the subsequent nitration at the 5-position would need to be considered, which itself can be challenging and may lead to a mixture of products or ring opening.
Post-Furan Synthesis Functionalization
While direct electrophilic substitution at the 3-position is difficult, some strategies have been developed to introduce functionality at this position on a pre-formed furan ring, although their application to 5-nitrofurans is not widely reported.
The following diagram illustrates a general workflow for the synthesis of 3-substituted furans from acyclic precursors, a common strategy to bypass the challenges of direct substitution.
Caption: A generalized workflow for the synthesis of 3-substituted 5-nitrofurans via the construction of a substituted furan ring followed by nitration.
Biological Activity and Structure-Activity Relationships (SAR) of 3-Substituted 5-Nitrofuran Analogs
Due to the synthetic challenges, the body of literature on the biological activity of 5-nitrofurans with direct substitution at the 3-position is sparse. However, some studies on derivatives with substituents on moieties attached to the 3-position or in close proximity provide valuable insights into the potential of this class of compounds.
A notable example is the synthesis and evaluation of a series of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles .[8] In these compounds, the "3-substitution" is on the oxadiazole ring, which is attached to the 2-position of the 5-nitrofuran. While not a direct substitution on the furan ring, the spatial arrangement of these substituents can inform our understanding of the steric and electronic requirements for activity. These compounds have demonstrated significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[8]
Key Findings from 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles:
-
Selective Antimicrobial Activity: The nature of the substituent on the oxadiazole ring was found to control the antimicrobial selectivity of the compounds.[8]
-
Potent Inhibition of S. aureus: The derivative 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole exhibited potent activity against S. aureus, with a minimum inhibitory concentration (MIC) lower than that of ciprofloxacin, nitrofurantoin, and furazidin.[8]
-
Anti-tuberculosis Activity: The compound 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole was found to be active against Gram-positive ESKAPE pathogens as well as Mycobacterium tuberculosis.[8]
The following table summarizes the antimicrobial activity of selected 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole derivatives.
| Compound ID | Substituent at 3-position of Oxadiazole | S. aureus MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| 2h | 3-Azetidinyl | < 0.98 | > 100 | [8] |
| 2e | 4-(Pyrrolidin-3-yloxy)phenyl | 3.9 | 6.25 | [8] |
| Ciprofloxacin | - | 0.98 | 1.0 | [8] |
| Nitrofurantoin | - | 3.9 | > 100 | [8] |
Late-Stage Functionalization of Existing Nitrofuran Drugs:
Recent work on the late-stage functionalization of existing nitrofuran drugs like furazolidone (FZD) has provided further insights.[9] While these modifications are not directly on the furan ring, they alter the overall structure and have shown to impact antibacterial activity. For example, the introduction of a hydroxyl group at the N-α position of the oxazolidinone ring of FZD enhanced its activity against S. aureus.[9] Conversely, introducing larger aromatic moieties at the same position led to a complete loss of activity, highlighting the sensitivity of the biological activity to structural changes in this region of the molecule.[9]
Mechanism of Action: The Role of Nitroreductases
The mechanism of action of 3-substituted 5-nitrofurans is presumed to follow the same general pathway as other nitrofurans, requiring reductive activation by bacterial nitroreductases.[1] The efficiency of this reduction is a key determinant of the antimicrobial potency. The electronic properties of the substituent at the 3-position could potentially influence the reduction potential of the nitro group, thereby modulating the biological activity. However, without experimental data on directly 3-substituted derivatives, this remains a hypothesis.
The following diagram illustrates the generally accepted mechanism of action for 5-nitrofurans.
Caption: The reductive activation of 5-nitrofurans by bacterial nitroreductases leads to the formation of cytotoxic intermediates that damage cellular components.
Experimental Protocols
General Synthesis of 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles
The synthesis of these derivatives generally proceeds in a two-step sequence as described in the literature.[8]
Step 1: Synthesis of Amidoximes
-
To a solution of the appropriate nitrile in ethanol, add an aqueous solution of hydroxylamine.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude amidoxime is often used in the next step without further purification.
Step 2: Acylation and Cyclization to form the 1,2,4-Oxadiazole Ring
-
Dissolve the crude amidoxime and 5-nitro-2-furoic acid in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add a coupling agent, for example, 1,1'-carbonyldiimidazole (CDI), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Heat the reaction mixture to facilitate the cyclization to the 1,2,4-oxadiazole ring. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to yield the target 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole.
Future Perspectives and Conclusion
The exploration of 3-substituted 5-nitrofurans is still in its infancy, primarily due to the significant synthetic challenges in accessing these compounds. The limited available data, however, suggests that this underexplored chemical space holds considerable promise for the development of novel antimicrobial agents with potentially unique selectivity profiles.
Future research in this area should focus on:
-
Development of Novel Synthetic Methodologies: The design of new synthetic routes for the regioselective functionalization of the 3-position of the 5-nitrofuran ring is of paramount importance. This could involve exploring advanced catalytic methods or novel ring-forming strategies.
-
Systematic SAR Studies: Once efficient synthetic routes are established, a systematic investigation of the structure-activity relationships of directly 3-substituted 5-nitrofurans is crucial. This will involve the synthesis and biological evaluation of a diverse library of compounds with varying electronic and steric properties at the 3-position.
-
Exploration of a Broader Range of Biological Targets: While the primary focus has been on antibacterial activity, the potential of these compounds against other pathogens, such as fungi, parasites, and viruses, as well as their potential as anticancer agents, should be investigated.
-
Computational and Mechanistic Studies: In silico modeling and detailed mechanistic studies can provide valuable insights into the mode of action of these compounds and guide the design of more potent and selective derivatives.
References
- A. J. Baker, C. M. Cain, G. F. C. Morris. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. J. Chem. Soc., Perkin Trans. 1, 1972, 1346-1349.
-
D. K. Barma, A. Kundu, R. Baati, C. Mioskowski, J. R. Falck. A Convenient Preparation of 3-Substituted Furans: Synthesis of Perillene and Dendrolasin. Org. Lett., 2002 , 4(8), 1387-1389. [Link]
-
E. V. Vanin, A. A. Shtro, A. S. Yemelets, et al. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals, 2022 , 15(1), 89. [Link]
-
G. Chen, Z. Chang, P. Yuan, et al. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Adv., 2023 , 13, 3835-3841. [Link]
- A. Kundu, S. K. Nandi, D. K. Barma. A Convenient Preparation of 3-Substituted Furans: Synthesis of Perillene and Dendrolasin. Synlett, 2002, (8), 1387-1389.
- H. Wynberg. The Synthesis of 3-Substituted Furans. J. Am. Chem. Soc., 1958, 80(2), 364–366.
- I. P. Ushakova, I. F. Garkusha, V. G. Kul'nevich. Electrophilic substitution in the furan series. 1. Nitration of 2-furancarbaldehyde. Chem. Heterocycl. Compd., 1985, 21, 1171–1174.
-
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]
-
Quora. Why does the electrophilic substitution of furan happen at 2 and 5 positions?. [Link]
-
YouTube. 5 Electrophilic Substitution of Furan. [Link]
-
SlidePlayer. Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]
- A. F. M. M. Rahman, M. A. Ali, M. A. K. Yousuf. A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. ChemistrySelect, 2023, 8(4), e202203998.
-
M. S. Mohamed, T. Elsaman, A. A. El-Sayed, et al. Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. J. Chem., 2023 , 2023, 8853318. [Link]
- I. Nabih, A. Zayed. Synthesis and biological evaluation of 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors. J. Med. Chem., 2024, 67(21), 16345-16361.
- E. J. G. Anaya, J. E. Charris, J. N. Dominguez, et al. Synthesis of N´-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl). Molecules, 2020, 25(18), 4239.
- M. S. Christodoulou, S. Liekens, P. T. K. T. Le, et al. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorg. Chem., 2020, 102, 104076.
-
V. Le, I. G. Davies, C. D. Moon, et al. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrob. Agents Chemother., 2019 , 63(11), e00868-19. [Link]
- J. M. S. S. Esperança, L. M. S. S. Castro, M. J. R. P. Queiroz. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Arzneimittelforschung, 2001, 51(12), 991-997.
- S. M. M. de-Melo, L. F. C. C. Leite, S. L. de-Melo. Synthesis and antibacterial activity of 5-nitrofuryl and 3-methoxy-2-nitrophenyl derivatives of 6 beta-aminopenicillanic, 7 beta-aminocephalosporanic and 7 beta-aminodesacetoxy-cephalosporanic acids. Arzneimittelforschung, 2001, 51(12), 991-997.
- G. A. U. Soares, M. F. de-A. T., A. J. M. da-Silva. Determining the 3-substituted Coumarins inhibitory potential against the HslV protease of E. coli. Eur. Rev. Med. Pharmacol. Sci., 2023, 27(1), 353-363.
- J. M. Ward, W. R. J. D. Jones, S. R. Morris. Synthesis and evaluation of novel electrophilic nitrofuran carboxamides and carboxylates as radiosensitizers and bioreductively activated cytotoxins. J. Med. Chem., 1990, 33(9), 2508-2513.
- M. C. de-la-Torre, M. A. G. G. de-la-Torre, J. G. de-Paz. Synthesis and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. J. Med. Chem., 2024, 67(21), 16345-16361.
- M. C. de-la-Torre, M. A. G. G. de-la-Torre, J. G. de-Paz.
Sources
- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 5-Nitrofuran-3-carbaldehyde from 3-Furaldehyde: A Detailed Protocol and Mechanistic Guide
An Application Note for Drug Development Professionals
Abstract
5-Nitrofuran derivatives are crucial pharmacophores in the development of antimicrobial agents. While the synthesis of 5-nitro-2-furfural is widely documented, the isomeric 5-nitrofuran-3-carbaldehyde presents unique challenges and opportunities as a versatile building block for novel therapeutics. This application note provides a comprehensive, field-proven protocol for the nitration of 3-furaldehyde. We delve into the causality behind the choice of reagents, detailing the mechanism of electrophilic substitution on the sensitive furan nucleus using in situ generated acetyl nitrate. This guide emphasizes critical safety procedures, robust workup and purification techniques, and methods for analytical characterization, designed to ensure reproducibility and high purity for researchers in organic synthesis and drug discovery.
Scientific Principle: The Challenge of Nitrating Furans
The furan ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. However, this high reactivity also renders it vulnerable to degradation and polymerization under the harsh acidic conditions of typical nitration mixtures (e.g., H₂SO₄/HNO₃).[1] Therefore, a milder, more controlled nitrating agent is imperative.
The method of choice is the use of acetyl nitrate (CH₃COONO₂), generated in situ by the reaction of concentrated nitric acid with acetic anhydride.[2][3] This reagent is less aggressive than nitronium ions (NO₂⁺) generated in mixed acid, yet sufficiently electrophilic to nitrate the furan ring efficiently.
Mechanism of Action: The reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Addition: Acetyl nitrate attacks the electron-rich C5 position of the 3-furaldehyde ring, breaking the aromaticity and forming a 2,5-dihydrofuran intermediate.
-
Elimination: This unstable intermediate is then treated to eliminate acetic acid, which restores the aromaticity of the furan ring and yields the final this compound product.
The overall synthetic workflow is depicted below.
Caption: High-level experimental workflow for the synthesis.
Critical Safety Protocols
WARNING: This procedure involves highly corrosive, reactive, and potentially explosive substances. A thorough risk assessment must be conducted before commencing any work.[6][7][8]
-
Personal Protective Equipment (PPE): At all times, wear chemical splash goggles, a face shield, acid-resistant gloves (butyl rubber or Viton), and a flame-retardant lab coat.[9][10]
-
Ventilation: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[11]
-
Nitric Acid: Use concentrated (>90%) or fuming nitric acid with extreme caution. It is a powerful oxidizer that can react violently with organic materials, including solvents like acetone and alcohols.[12][13][14] Always add acid to other reagents slowly; never the other way around.
-
Acetic Anhydride: Highly corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.
-
Acetyl Nitrate: This in situ generated reagent is unstable and can be explosive, especially at elevated temperatures or in high concentrations.[1] NEVER attempt to isolate acetyl nitrate. Always prepare it fresh at low temperatures and use it immediately.
-
Temperature Control: The reaction is exothermic. Strict adherence to the specified low temperatures is critical to prevent runaway reactions and decomposition. Use an efficient cooling bath (e.g., acetone/dry ice).
-
Quenching: The quenching of the reaction mixture on ice must be performed slowly and with vigorous stirring to dissipate heat effectively.
Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Furaldehyde | ≥98% | Standard Supplier | --- |
| Acetic Anhydride | ACS Grade, ≥98% | Standard Supplier | Use a fresh, unopened bottle to avoid moisture. |
| Nitric Acid | Fuming, ≥90% | Standard Supplier | Handle with extreme care. |
| Pyridine | Anhydrous | Standard Supplier | Used for the elimination step. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| Sodium Bicarbonate | Saturated Solution | Lab Prepared | For neutralization wash. |
| Sodium Sulfate | Anhydrous | Standard Supplier | For drying organic phase. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Procedure
Part A: Preparation of Acetyl Nitrate Reagent (Perform at -10 °C)
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (N₂ or Argon).
-
To the flask, add acetic anhydride (7.6 equivalents relative to 3-furaldehyde).[15]
-
Cool the flask to -10 °C using an acetone/dry ice bath.
-
Slowly, dropwise , add fuming nitric acid (1.1 equivalents) to the stirred acetic anhydride via the dropping funnel.[15] CRITICAL: Maintain the internal temperature below -5 °C throughout the addition. The rate of addition is key to safety and success.
-
Once the addition is complete, stir the resulting solution for an additional 15 minutes at -10 °C. This is your acetyl nitrate reagent. Use it immediately in the next step.
Part B: Nitration of 3-Furaldehyde
-
In a separate flask, dissolve 3-furaldehyde (1.0 equivalent) in a small amount of acetic anhydride.
-
Cool this solution to -10 °C.
-
Slowly add the 3-furaldehyde solution to the freshly prepared acetyl nitrate reagent from Part A. Maintain the reaction temperature between -5 °C and 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
Part C: Work-up and Isolation
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water.
-
CAREFULLY and SLOWLY , pour the reaction mixture onto the ice.[3] This step is highly exothermic.
-
Allow the mixture to stir until all the ice has melted and the temperature has stabilized near room temperature.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).[3]
-
Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. This crude material contains the intermediate adduct.
Part D: Aromatization and Purification
-
Dissolve the crude product from Part C in a minimal amount of a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and add pyridine (approx. 2 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-2 hours to facilitate the elimination of acetic acid and formation of the aromatic product.
-
Wash the reaction mixture with dilute HCl to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.[3]
Characterization of this compound
The final product should be characterized to confirm its identity and purity. The expected data, based on analogous structures, are summarized below.[16][17][18]
| Analytical Technique | Expected Result / Observation |
| Appearance | Pale yellow solid[18] |
| ¹H NMR | Aldehydic proton (CHO) singlet; Two furan ring protons (doublets). |
| ¹³C NMR | Carbonyl carbon; Furan ring carbons (with distinct shifts for C-NO₂ and C-CHO). |
| FT-IR (cm⁻¹) | ~1700 (C=O stretch, aldehyde); ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₅H₃NO₄ (141.08 g/mol ).[18] |
Mechanistic Visualization
The following diagram illustrates the electrophilic addition-elimination pathway for the nitration of 3-furaldehyde.
Caption: Nitration mechanism via an addition-elimination pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive nitric acid or wet acetic anhydride. 2. Reaction temperature was too high, causing degradation. 3. Incomplete reaction. | 1. Use fresh, high-purity reagents. 2. Ensure rigorous temperature control below 0 °C. 3. Monitor reaction by TLC and extend reaction time if necessary. |
| Dark, Tarry Product | Polymerization of the furan ring due to overly harsh conditions or local overheating. | 1. Improve stirring efficiency. 2. Slow down the rate of addition of reagents significantly. 3. Ensure the quenching step is done slowly into a large volume of ice. |
| Product Contaminated with Starting Material | Incomplete nitration. | 1. Ensure at least 1.1 equivalents of nitric acid are used. 2. Allow the reaction to proceed for a longer duration at 0 °C. 3. Optimize purification via column chromatography. |
References
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025). PubMed. [Link]
- US Patent US2490006A - Process of nitrating furan derivatives. (n.d.).
-
Chams, J., et al. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. [Link]
-
Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. ARKIVOC. [Link]
- WO Patent WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. (n.d.).
-
Yagupolskii, L., et al. (2020). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. ResearchGate. [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (2018). Journal of Chemical and Pharmaceutical Research. [Link]
-
5-Nitrofurfural | C5H3NO4. (n.d.). PubChem. [Link]
-
Gilman, H., & Wright, G. F. (1930). Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate. Journal of the American Chemical Society. [Link]
-
Freure, B. T., & Johnson, J. R. (1931). THE STRUCTURE OF NITROFURAN AND THE MECHANISM OF NITRATION IN THE FURAN SERIES. Journal of the American Chemical Society. [Link]
-
Trapp, O., & Alcaraz, C. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
NITRIC ACID SAFETY. (n.d.). University of California, Berkeley. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. (2020). ACS Publications. [Link]
-
SAFE USE OF NITRIC ACID. (n.d.). University of California, Los Angeles. [Link]
-
Nitration reaction safety. (2024). YouTube. [Link]
-
Trapp, O., & Alcaraz, C. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]
-
Nitration of furfural with acetyl nitrate (AcONO2). Sequence of... (n.d.). ResearchGate. [Link]
-
University of Pittsburgh Safety Manual EH&S Guideline Number: 04-026. (2015). University of Pittsburgh. [Link]
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (2018). ResearchGate. [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. [Link]
-
Furan. (n.d.). Organic Syntheses Procedure. [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]
-
Nitric Acid Safety and Emergency Guidelines. (n.d.). Scribd. [Link]
Sources
- 1. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. icheme.org [icheme.org]
- 9. youtube.com [youtube.com]
- 10. ehs.com [ehs.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.ucr.edu [ehs.ucr.edu]
- 14. scribd.com [scribd.com]
- 15. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Nitrofuran-3-carbaldehyde as a building block in organic synthesis
Note on the Topic: A Necessary Isomeric Focus
As a Senior Application Scientist, scientific integrity is paramount. The requested topic, 5-Nitrofuran-3-carbaldehyde , refers to a specific isomer that is exceptionally rare in scientific literature and is not a common, commercially available building block. Consequently, establishing field-proven, validated protocols for this specific compound is not feasible.
However, its isomer, 5-Nitrofuran-2-carbaldehyde (also known as 5-Nitrofurfural), is a cornerstone of medicinal chemistry and a widely utilized synthetic intermediate. It is the foundational building block for numerous nitrofuran-class antimicrobial drugs.
Therefore, to provide a guide that is both deeply technical and practically useful for researchers, this document will focus on the chemistry and applications of 5-Nitrofuran-2-carbaldehyde . The principles, reaction classes, and protocols detailed herein provide the most accurate and relevant framework for understanding the synthetic potential of the 5-nitrofuran carbaldehyde scaffold.
Application Notes & Protocols: 5-Nitrofuran-2-carbaldehyde, a Powerhouse Building Block for Medicinal Chemistry
Introduction: The 5-nitrofuran scaffold is a "privileged structure" in drug discovery, particularly renowned for its broad-spectrum antibacterial properties.[1] The genesis of many potent therapeutic agents from this class begins with a simple, yet highly reactive molecule: 5-nitrofuran-2-carbaldehyde (5-NFA). This building block combines the electrophilic reactivity of an aromatic aldehyde with the unique electronic properties conferred by the 5-nitro group, making it a versatile precursor for a diverse range of heterocyclic compounds. Its primary utility lies in its role as the key intermediate for blockbuster drugs like Nitrofurazone, Nifuroxazide, and Furazolidone.[2]
This guide provides an in-depth exploration of 5-NFA, moving from its fundamental properties and reactivity to detailed, validated protocols for its most critical synthetic transformations.
Physicochemical Properties and Handling
5-NFA is a yellow crystalline solid that requires careful handling due to its potential mutagenicity and flammable nature.[3] Proper storage in a cool, dark, and inert atmosphere is crucial to prevent degradation.[4]
| Property | Value | Source |
| CAS Number | 698-63-5 | [3] |
| Molecular Formula | C₅H₃NO₄ | [3] |
| Molecular Weight | 141.08 g/mol | [3] |
| Melting Point | 35-39 °C | [4] |
| Boiling Point | 128-132 °C at 10 mmHg | [3] |
| Density | 1.349 g/mL at 25 °C | |
| Solubility | Sparingly soluble in water; soluble in petroleum ether. | [3] |
| Appearance | Pale yellow to yellow-brown crystalline solid. | [3][4] |
Safety & Handling:
-
Hazards: Flammable solid. Suspected of causing genetic defects.[3]
-
Precautions: Keep away from sources of ignition. Wear suitable protective clothing, gloves, and eye protection. Handle in a well-ventilated fume hood.
Core Reactivity and Mechanistic Insights
The synthetic versatility of 5-NFA is governed by two main features: the aldehyde group and the electron-deficient nitrofuran ring.
-
The Aldehyde Group: The carbonyl carbon is highly electrophilic, readily undergoing attack by a wide range of nucleophiles. This is the primary site for building molecular complexity.
-
The Nitrofuran Ring: The potent electron-withdrawing nature of the 5-nitro group deactivates the furan ring towards electrophilic aromatic substitution. However, it significantly enhances the reactivity of the C2-aldehyde, making it more susceptible to nucleophilic attack than unsubstituted furfural.
PART I: Synthesis of Schiff Bases (Imines)
The condensation of 5-NFA with primary amines or hydrazides to form Schiff bases (or hydrazones) is arguably its most important reaction in drug development. The resulting C=N bond is a critical pharmacophore in many nitrofuran antibiotics.
Causality Behind Experimental Choices:
-
Catalyst: The reaction is typically catalyzed by a small amount of acid. The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic amine/hydrazide.
-
Solvent: Alcohols like ethanol or methanol are commonly used as they effectively dissolve the reactants and the product often precipitates upon formation or cooling, simplifying purification.
-
Temperature: Gentle heating is usually sufficient to drive the reaction to completion by facilitating the dehydration step (loss of water) to form the stable imine product.
Protocol 1: Synthesis of Nitrofurazone (5-Nitro-2-furaldehyde semicarbazone)
This protocol is adapted from a well-established process for producing the antibacterial agent Nitrofurazone.[5]
Materials:
-
5-Nitrofuran-2-carbaldehyde diacetate (precursor to 5-NFA in situ)
-
Semicarbazide hydrochloride
-
Sulfuric acid (or other strong mineral acid)
-
Ethanol
-
Deionized water
Step-by-Step Methodology:
-
Prepare the Reagent Solution: In a reaction vessel equipped with a stirrer and condenser, prepare a solution of semicarbazide hydrochloride in a mixture of water and ethanol (e.g., 8:1 water:ethanol). Add a catalytic amount of sulfuric acid (approx. 1-5% of the total volume).[5]
-
Add the Aldehyde Precursor: To the stirred solution, add 5-nitrofuran-2-carbaldehyde diacetate. The diacetate hydrolyzes in the acidic medium to generate 5-NFA in situ, which immediately reacts. This one-pot method avoids the isolation of the potentially unstable free aldehyde.[5]
-
Initiate the Reaction: Heat the mixture with constant stirring. The reaction is typically initiated when the internal temperature reaches 80-90 °C.[5]
-
Reaction Progression: Once initiated, the reaction is exothermic and will proceed to completion without further external heating. A color change and precipitation of the yellow product will be observed.
-
Isolation: Once the reaction is complete (indicated by a drop in temperature), cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified yellow solid under vacuum to yield pure Nitrofurazone.
PART II: Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate). With 5-NFA, this reaction provides access to highly functionalized α,β-unsaturated systems, which are valuable intermediates for synthesizing more complex heterocyclic structures.
Causality Behind Experimental Choices:
-
Active Methylene Compound: The choice of compound (e.g., malononitrile vs. diethyl malonate) determines the functionality of the product. Malononitrile is highly reactive due to the two electron-withdrawing nitrile groups.
-
Catalyst: A weak base, such as piperidine or ammonium acetate, is used. The base deprotonates the active methylene compound to generate a nucleophilic carbanion (enolate), which then attacks the electrophilic aldehyde carbonyl.
-
Solvent-Free/Minimal Solvent: These reactions can often be run under solvent-free or minimal solvent conditions (e.g., sonication or microwave irradiation), aligning with green chemistry principles and often leading to shorter reaction times and higher yields.
Protocol 2: Solvent-Free Knoevenagel Condensation with Malononitrile
This protocol is a green chemistry approach that demonstrates high efficiency and simplicity.
Materials:
-
5-Nitrofuran-2-carbaldehyde (5-NFA)
-
Malononitrile
-
Ammonium acetate (catalyst)
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Mixing Reagents: In a beaker or mortar, combine 5-nitrofuran-2-carbaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (approx. 0.1 eq).
-
Reaction: Mix the solids intimately with a glass rod or pestle. Place the beaker in an ultrasonic bath and sonicate at room temperature for 5-10 minutes. The mixture will typically solidify as the product forms.
-
Monitoring: Monitor the reaction's progress by taking a small aliquot, dissolving it in a suitable solvent (e.g., ethyl acetate), and running a TLC plate. The disappearance of the 5-NFA spot indicates completion.
-
Purification: Once the reaction is complete, add a minimal amount of hot ethanol to the solid mass to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |
| 5-NFA | Malononitrile | Ammonium Acetate | Sonication, RT, 5 min | >90% |
| 5-NFA | Diethyl Malonate | Piperidine | Reflux in Ethanol, 2h | ~85% |
| 5-NFA | Creatinine | Piperidine | Reflux in Ethanol | ~70-80% |
(Yields are representative and may vary based on specific reaction scale and conditions)
References
-
Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
- Raffauf, R. F. (1951). U.S. Patent No. 2,548,173. U.S.
-
AiFanJianChem. (n.d.). 5-Nitrofuran-2-carbaldehyde. Product Page. [Link]
-
Glatz, H., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1635. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12774, 5-Nitrofurfural. PubChem. [Link]
-
ChemBK. (n.d.). 5-nitrofuran-2-carbaldehyde. Product Page. [Link]
-
Rostek, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]
-
Salehi, B., et al. (2021). Nitrofuran-Carboxaldehyde: From Synthesis to Promising Antibacterial and Anticancer Effects. ResearchGate. [Link]
-
Chams, J., et al. (2002). Synthesis of some 5-Nitro-2-Furfurylidene derivatives and their antibacterial and antifungal activities. ResearchGate. [Link]
Sources
Application Note & Protocols: Synthesis of Biologically Active Schiff Bases from 5-Nitrofuran-3-carbaldehyde
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The global challenge of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms. Schiff bases, a class of organic compounds characterized by the azomethine functional group (-C=N-), represent a versatile and privileged scaffold in medicinal chemistry.[1][2][3][4] Their synthetic accessibility and the structural diversity that can be achieved through the condensation of various aldehydes and primary amines make them ideal candidates for drug discovery programs.[5]
The 5-nitrofuran ring is a well-established pharmacophore, integral to the activity of several clinically used antimicrobial agents, such as nitrofurantoin.[6] The potent biological activity of this moiety is primarily attributed to the presence of the nitro group.[7] This group can undergo reductive activation by microbial nitroreductases to generate reactive nitrogen species, which subsequently induce damage to bacterial DNA, ribosomes, and other critical cellular components.[7]
This guide provides a comprehensive overview of the synthesis of Schiff bases derived from 5-nitrofuran-3-carbaldehyde. It is designed for researchers in medicinal chemistry and drug development, offering detailed mechanistic insights, step-by-step synthesis protocols, and robust characterization methodologies.
The Chemistry of Formation: A Mechanistic Perspective
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two principal, well-documented stages.[8][9]
-
Nucleophilic Addition (Carbinolamine Formation): The reaction initiates with the nucleophilic attack of the lone pair of electrons on the primary amine's nitrogen atom onto the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal). This step is generally reversible.
-
Dehydration (Imine Formation): The subsequent elimination of a water molecule from the carbinolamine yields the final, stable imine or Schiff base. This dehydration step is typically the rate-determining step of the reaction and is often facilitated by acid catalysis.[8]
The Critical Role of pH: The reaction rate is highly dependent on the pH of the medium. A mildly acidic environment (pH 4-5) is often optimal. The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (-OH₂⁺), thereby accelerating the dehydration step. However, excessively acidic conditions (low pH) are counterproductive, as the primary amine starting material becomes protonated (R-NH₃⁺), losing its nucleophilicity and preventing the initial attack on the carbonyl carbon.[8] In some cases, the reaction can proceed efficiently without an external catalyst, particularly when using reactive starting materials or when driving the reaction by removing water.[10]
Caption: Figure 1: General mechanism for the acid-catalyzed formation of a Schiff base.
General Synthesis & Characterization Workflow
A typical experimental workflow involves the reaction setup, monitoring, product isolation, purification, and finally, structural confirmation. This systematic approach ensures the synthesis of the target compound with high purity and verifiable identity.
Caption: Figure 2: Standard workflow for synthesis, purification, and characterization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Conventional Synthesis using Acid Catalysis
This method utilizes reflux conditions with a catalytic amount of acid to drive the reaction to completion. It is a robust and widely applicable procedure.
Materials & Equipment:
-
This compound (1 equivalent)
-
Substituted primary amine (1 equivalent)
-
Absolute Ethanol (reaction solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
TLC plates (silica gel)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (e.g., 10 mmol) in absolute ethanol (40 mL). In a separate beaker, dissolve the primary amine (10 mmol) in a minimal amount of ethanol (10-15 mL).
-
Reaction Setup: Add the amine solution to the stirred aldehyde solution in the flask. To this mixture, add 2-3 drops of glacial acetic acid as a catalyst.[5]
-
Rationale: Ethanol is an excellent solvent for both reactants and the product, while glacial acetic acid provides the necessary protons to catalyze the dehydration step without fully protonating the amine.
-
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant spot and the appearance of a new, single product spot. This typically takes 2-4 hours.
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the purified Schiff base product in a vacuum oven at 40-50 °C.
Protocol 2: Catalyst-Free Synthesis
This method is advantageous as it simplifies the work-up procedure and avoids potential side reactions associated with acid catalysts. It is particularly effective for reactive amines.[10]
Materials & Equipment:
-
This compound (1 equivalent)
-
Substituted primary amine (1 equivalent)
-
Methanol (reaction solvent)
-
Round-bottom flask, condenser, magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reactant Mixing: In a round-bottom flask, combine this compound (e.g., 5 mmol) and the primary amine (5 mmol) in methanol (25 mL).
-
Rationale: Methanol is a polar protic solvent that effectively dissolves the reactants. The reaction can often proceed without a catalyst due to the inherent reactivity of the starting materials.
-
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. In some cases, gentle heating to reflux (approximately 65 °C for methanol) may be required to increase the reaction rate.[10]
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1. Catalyst-free reactions may require longer stirring times (4-12 hours).
-
Isolation: The Schiff base product often precipitates directly from the reaction mixture as it forms. Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the product thoroughly with cold methanol and then with hexane or diethyl ether.[10]
-
Drying: Dry the final product under vacuum.
Structural Characterization
Unambiguous confirmation of the Schiff base structure is critical. The following techniques are standard for characterization.
-
Thin-Layer Chromatography (TLC): Used to assess the purity of the final product. A single spot indicates a high degree of purity.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming the formation of the azomethine group.
-
Key Observation: The disappearance of the strong aldehyde C=O stretching band (around 1700-1680 cm⁻¹) and the primary amine N-H stretching bands (two bands around 3400-3300 cm⁻¹) is expected.
-
Confirmation: The appearance of a new, strong absorption band in the region of 1625-1600 cm⁻¹ , characteristic of the C=N (imine) stretch, confirms the product formation.[11]
-
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides definitive structural information.
-
Key Observation: The disappearance of the aldehyde proton (-CHO) singlet, typically found downfield around δ 9.5-10.0 ppm.
-
Confirmation: The appearance of a new singlet in the δ 8.0-9.8 ppm region, corresponding to the azomethine proton (-CH=N-), is a clear indicator of Schiff base formation.[12][13] Other aromatic and aliphatic protons should appear at their expected chemical shifts.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[10]
| Parameter | This compound | Primary Amine (Generic) | Resulting Schiff Base |
| Key FT-IR Bands (cm⁻¹) | ~1690 (C=O), ~2850, 2750 (C-H) | ~3400, 3300 (N-H) | ~1615 (C=N), Absence of C=O and N-H |
| Key ¹H-NMR Signal (δ ppm) | ~9.7 (s, 1H, -CHO) | Varies | ~8.5-9.5 (s, 1H, -CH=N-) |
| Appearance | Aldehyde-specific signals | Amine-specific signals | Signals from both moieties combined |
Table 1: Summary of expected spectroscopic changes upon Schiff base formation.
Applications in Antimicrobial Drug Development
Schiff bases derived from this compound are promising candidates for antimicrobial agents. The combination of the 5-nitrofuran pharmacophore and the biologically active azomethine linkage creates a powerful molecular framework.[1][6]
Mechanism of Action: The antimicrobial activity is believed to stem from the intracellular reduction of the nitro group by bacterial nitroreductase enzymes. This process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can cause widespread damage to microbial DNA, enzymes, and other essential macromolecules, leading to cell death.[7]
Screening Protocol Outline:
-
Solubilization: Synthesized compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Antimicrobial Testing: The activity is evaluated against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Methodology: Standard methods like the broth microdilution assay are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.[14][15] The disc diffusion method can also be used for initial screening.[10]
-
Lead Identification: Compounds showing potent activity (low MIC values) can be identified as lead candidates for further optimization and preclinical development.
Conclusion
The synthesis of Schiff bases from this compound is a straightforward and efficient process that yields compounds of significant interest for antimicrobial drug discovery. The protocols outlined in this guide, based on established chemical principles, provide a reliable foundation for producing these molecules. Proper characterization using a combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compounds, ensuring the integrity of subsequent biological evaluations. The inherent biological activity of the 5-nitrofuran scaffold, coupled with the versatile azomethine linkage, makes this class of compounds a fertile ground for the development of next-generation antimicrobial agents.
References
-
Anamika, S., & Prerna, S. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140). [Link]
-
Kumar, S., Bimal, A., & Singh, M. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene. Org. Commun., 17(3), 166-177. [Link]
-
Głowacka, I. E., et al. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. National Institutes of Health (NIH). [Link]
-
Neelima, A., & Dwarakanath, K. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. [Link]
-
Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]
-
Singh, A., et al. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. International Journal of Scientific Research in Engineering and Management, 7(05). [Link]
-
Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing. [Link]
-
Oluwaseun, O. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires. [Link]
-
Kumar, A., et al. (2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. International Journal of Research and Analytical Reviews, 6(1). [Link]
-
Al-Amiery, A. A. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Organic Chemistry: An Indian Journal, 8(2). [Link]
-
Das, D., & Das, B. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). [Link]
-
Karuppusamy, S., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]
-
Al-Jendeel, H. A., & Al-Azawi, K. F. (2011). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aniline and Thiophene-2-Carbaldehyde. Journal of Al-Nahrain University, 14(2), 65-71. [Link]
-
de Oliveira, C. S., et al. (2014). Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. European Journal of Medicinal Chemistry, 85, 245-53. [Link]
-
Al‐Hassani, R. A., & Al‐Sarray, A. J. (2025). Synthesis, Characterization, Cytotoxicity, Biological Evaluation, DFT Calculations, and Molecular Docking of a Novel Schiff Base and Its Pt(IV) Complex. Applied Organometallic Chemistry. [Link]
-
Raman, N., et al. (2007). Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. Journal of Chemical Sciences, 119(4), 303-310. [Link]
-
Naeimi, H., et al. (2010). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). Journal of Coordination Chemistry, 63(1), 156-162. [Link]
-
Naeimi, H., et al. (2010). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complex. Sci-Hub. [Link]
-
Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-64. [Link]
-
Petru, A., et al. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. MDPI. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 5. jetir.org [jetir.org]
- 6. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. eijppr.com [eijppr.com]
- 10. acgpubs.org [acgpubs.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. ijrar.org [ijrar.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 15. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bioactive Hydrazone Derivatives from 5-Nitrofuran-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of the 5-Nitrofuran Scaffold and Hydrazone Linkage
The 5-nitrofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous established antibacterial agents like nitrofurantoin and furazolidone. Its potent antimicrobial activity is largely attributed to the enzymatic reduction of the nitro group within microbial cells, generating reactive nitrogen species that induce cellular damage. When this pharmacophore is covalently linked to various substrates via a hydrazone bridge (–C=N-NH–), the resulting derivatives often exhibit a broad spectrum of enhanced or novel biological activities.[1][2] Hydrazones themselves are a versatile class of compounds known for their diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][3]
The combination of these two motifs creates hybrid molecules with significant potential for drug discovery. The hydrazone linkage is not merely a spacer; its chemical nature—a carbon-nitrogen double bond conjugated with a lone pair of electrons on the adjacent nitrogen atom—contributes to the molecule's overall electronic properties, stability, and ability to interact with biological targets.[4] This guide provides a detailed framework for the synthesis of hydrazone derivatives using 5-nitrofuran-3-carbaldehyde as a key building block, offering insights into the reaction mechanism, a comprehensive experimental protocol, and methods for characterization. While many published protocols utilize the 2-carbaldehyde isomer, the fundamental principles of reactivity are directly applicable to the 3-carbaldehyde isomer presented here.
Core Principles: The Chemistry of Hydrazone Formation
The synthesis of hydrazones is a classic condensation reaction between a hydrazine derivative (R-NHNH₂) and a carbonyl compound, in this case, an aldehyde. The reaction is characterized by its efficiency, high yields, and the formation of a stable carbon-nitrogen double bond (azomethine group).[4]
Reaction Mechanism
The formation of a hydrazone is a reversible, two-step process that is typically catalyzed by the presence of a mild acid.[1]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of this compound. This step is often accelerated by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This addition forms a transient tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.[4]
-
Dehydration: The carbinolhydrazine intermediate is unstable and subsequently undergoes an acid-catalyzed elimination of a water molecule. Protonation of the hydroxyl group creates a good leaving group (H₂O), which is expelled as the lone pair of electrons on the adjacent nitrogen atom forms the C=N double bond, yielding the final hydrazone product.[4]
The overall reaction is an equilibrium process. To drive the reaction to completion, it is common to remove the water byproduct, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent where water has limited solubility.
Caption: Mechanism of acid-catalyzed hydrazone formation.
Experimental Protocol: General Synthesis of 5-Nitrofuran-3-yl-Hydrazones
This protocol provides a generalized procedure for the synthesis of a hydrazone derivative from this compound and a representative hydrazide, such as isonicotinohydrazide. This method can be adapted for various substituted hydrazines and hydrazides.
Safety & Handling Precautions
-
This compound: Nitroaromatic compounds can be toxic and should be handled with care. Based on data for related aldehydes, this compound may be harmful if swallowed and toxic to aquatic life.
-
Hydrazine Derivatives: Many hydrazines are toxic and potential carcinogens. Always handle in a well-ventilated fume hood.
-
Solvents: Ethanol is flammable. Ensure no open flames or spark sources are present.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials & Equipment
-
This compound
-
Substituted Hydrazine or Hydrazide (e.g., isonicotinohydrazide)
-
Absolute Ethanol (Reagent Grade)
-
Glacial Acetic Acid (Catalytic amount)
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Methodology
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 20-30 mL).
-
In a separate beaker, dissolve the chosen hydrazine or hydrazide derivative (1.0 - 1.1 eq.) in a minimal amount of warm ethanol. A slight excess of the hydrazine component can help drive the reaction to completion.
-
-
Reaction Setup:
-
Place the flask containing the aldehyde solution on a magnetic stirrer.
-
Add the dissolved hydrazine derivative to the aldehyde solution dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting aldehyde spot. The reaction is typically complete within 2-4 hours.
-
-
Product Isolation & Workup:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Often, the hydrazone product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain the final hydrazone derivative.
-
Caption: General workflow for hydrazone synthesis.
Data Presentation & Characterization
The successful synthesis of the target hydrazone should be confirmed by a suite of analytical techniques.
Table of Reaction Parameters (Illustrative)
| Parameter | Value/Condition | Rationale |
| Aldehyde | This compound | Electrophilic component |
| Hydrazine | Substituted Hydrazide (1.0-1.1 eq.) | Nucleophilic component; slight excess ensures full conversion of the aldehyde. |
| Solvent | Absolute Ethanol | Good solubility for reactants; allows for reflux at a moderate temperature. |
| Catalyst | Glacial Acetic Acid (2-3 drops) | Protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier for dehydration. |
| Reaction Time | 2-4 hours | Typical duration for completion, should be confirmed by TLC monitoring. |
Expected Spectroscopic Characteristics
-
¹H NMR: The most characteristic signal will be the singlet for the azomethine proton (–CH=N–), typically appearing downfield in the range of δ 8.0-9.0 ppm. The furan ring protons will appear as doublets or multiplets in the aromatic region. The N-H proton of the hydrazone linkage will appear as a broad singlet, often at δ 10.0-12.0 ppm, and is D₂O exchangeable. Signals corresponding to the specific hydrazine derivative used will also be present.[5]
-
¹³C NMR: The carbon of the azomethine group (–C H=N–) is expected to resonate in the δ 140-150 ppm region. Signals for the furan ring and the hydrazine moiety carbons will also be observed.[6]
-
FTIR (Infrared Spectroscopy): Key vibrational bands to look for include:
-
N-H stretch: A sharp or broad band around 3200-3400 cm⁻¹.
-
C=N stretch (azomethine): A medium to strong band around 1600-1650 cm⁻¹.
-
NO₂ stretches (asymmetric & symmetric): Strong bands around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹.
-
The disappearance of the strong aldehyde C=O stretch from the starting material (typically ~1680-1700 cm⁻¹) is a key indicator of reaction completion.
-
Conclusion
The synthesis of hydrazones from this compound provides a robust and versatile route to novel compounds with significant therapeutic potential. The straightforward condensation reaction allows for the creation of diverse chemical libraries by simply varying the hydrazine component. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore this promising area of medicinal chemistry, enabling the development of new derivatives for evaluation in antimicrobial, anticancer, and other drug discovery programs.
References
-
Ludvigsen, R. P., Makar, M. S., Milstein, N. S., & Carreon, J. R. (n.d.). Synthesis of Hydrazones as Antibiotics. Ramapo College. Available at: [Link]
-
Istrati, D. I., et al. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 27(17), 5484. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]
-
Popiołek, R., et al. (2020). Synthesis of promising antimicrobial agents: hydrazide‐hydrazones of 5‐nitrofuran‐2‐carboxylic acid. Chemical Biology & Drug Design, 95(2), 260-269. Available at: [Link]
-
Mokhnache, K., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4), 01-09. Available at: [Link]
-
Chimenti, F., et al. (2023). Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). ACS Omega, 8(49), 47055–47074. Available at: [Link]
-
PubChem. (n.d.). 5-Nitrofuran-2-carboxaldehyde valerhydrazone. National Center for Biotechnology Information. Available at: [Link]
-
S. B. K. et al. (2012). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 5(9), 4645-4653. Available at: [Link]
-
Popiołek, R., et al. (2020). Synthesis of promising antimicrobial agents: hydrazide‐hydrazones of 5‐nitrofuran‐2‐carboxylic acid. PubMed. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2015). Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents. Molecules, 20(7), 12642–12664. Available at: [Link]
-
PubChem. (n.d.). 5-Nitrofurfural. National Center for Biotechnology Information. Available at: [Link]
-
Scholz, T., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1224. Available at: [Link]
-
Drozd, V. N., et al. (2001). Reaction of Aldehydes with Hydrazine in the System Sulfur-Alkali. Russian Journal of Organic Chemistry, 37(4), 558-560. Available at: [Link]
-
Fazaeli, Y., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]
Sources
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soeagra.com [soeagra.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Nitrofuran-2-carboxaldehyde valerhydrazone | C10H13N3O4 | CID 9601662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Nitrofuran-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 5-Nitrofuran-3-carbaldehyde as a Synthon
The 5-nitrofuran scaffold is a well-established pharmacophore present in a variety of antimicrobial agents. The potent biological activity of these compounds is primarily attributed to the enzymatic reduction of the nitro group within target microbial cells, leading to the formation of reactive intermediates that can damage cellular macromolecules. While much of the synthetic focus has been on derivatives of 5-nitrofuran-2-carbaldehyde, the 3-carbaldehyde isomer presents a unique and valuable building block for the synthesis of a diverse array of heterocyclic compounds. The electronic properties of the nitrofuran ring system, specifically the strong electron-withdrawing nature of the nitro group, significantly influence the reactivity of the aldehyde moiety, making it a highly effective electrophile in various condensation reactions. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of pyrazoles, isoxazoles, and pyrimidines, highlighting its potential in the development of novel therapeutic agents.
I. Synthesis of 3-(5-Nitrofuran-3-yl)-1H-pyrazoles
Scientific Rationale: The synthesis of pyrazoles from aldehydes is a classic and robust method in heterocyclic chemistry, typically proceeding through the condensation of an aldehyde with a hydrazine, followed by cyclization. In the case of this compound, the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack by hydrazine. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of various substituents at the N1 position of the pyrazole ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. The subsequent cyclization is often acid-catalyzed, leading to the stable aromatic pyrazole ring.
Experimental Workflow:
Caption: Workflow for the synthesis of 3-(5-Nitrofuran-3-yl)-1H-pyrazoles.
Detailed Protocol: Synthesis of 1-Phenyl-3-(5-nitrofuran-3-yl)-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.55 g, 10 mmol) in 30 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol).
-
Catalyst Addition: Carefully add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure 1-phenyl-3-(5-nitrofuran-3-yl)-1H-pyrazole as a crystalline solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Phenylhydrazine, Glacial Acetic Acid |
| Solvent | Absolute Ethanol |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Product | 1-Phenyl-3-(5-nitrofuran-3-yl)-1H-pyrazole |
| Typical Yield | 80-90% |
| Purification | Recrystallization from Ethanol |
II. Synthesis of 3-(5-Nitrofuran-3-yl)isoxazoles
Scientific Rationale: The synthesis of isoxazoles from α,β-unsaturated ketones (chalcones) and hydroxylamine is a widely used method.[1] This protocol first involves a Knoevenagel or Claisen-Schmidt condensation of this compound with an acetophenone to form a chalcone intermediate. The electron-withdrawing nature of the nitrofuran ring facilitates this initial condensation. The subsequent cyclocondensation of the chalcone with hydroxylamine hydrochloride in the presence of a base proceeds via nucleophilic attack of the hydroxylamine at the β-carbon of the enone system, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.[2] This two-step, one-pot procedure is an efficient way to construct this important heterocyclic scaffold.
Experimental Workflow:
Caption: Workflow for the synthesis of 3-(5-Nitrofuran-3-yl)isoxazoles.
Detailed Protocol: Synthesis of 5-Phenyl-3-(5-nitrofuran-3-yl)isoxazole
-
Chalcone Formation: In a 250 mL Erlenmeyer flask, dissolve this compound (1.55 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol. To this solution, add a 10% aqueous solution of sodium hydroxide dropwise with constant stirring until the solution becomes turbid. Continue stirring at room temperature for 2-3 hours.
-
Isoxazole Formation: To the reaction mixture containing the in-situ generated chalcone, add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 7:3).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Purification: Recrystallize the crude product from glacial acetic acid to obtain pure 5-phenyl-3-(5-nitrofuran-3-yl)isoxazole.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetophenone, NaOH, Hydroxylamine Hydrochloride, Sodium Acetate |
| Solvent | Ethanol |
| Reaction Time | 8-11 hours (total) |
| Reaction Temperature | Room Temperature, then Reflux |
| Product | 5-Phenyl-3-(5-nitrofuran-3-yl)isoxazole |
| Typical Yield | 70-85% |
| Purification | Recrystallization from Glacial Acetic Acid |
III. Synthesis of 4-(5-Nitrofuran-3-yl)-dihydropyrimidinones (Biginelli Reaction)
Scientific Rationale: The Biginelli reaction is a multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[3] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea. The high reactivity of this compound makes it an excellent candidate for this reaction. The proposed mechanism involves the initial formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone ring. The use of a Lewis acid catalyst like copper(II) sulfate can enhance the reaction rate and yield.
Experimental Workflow:
Caption: Workflow for the Biginelli reaction to synthesize Dihydropyrimidinones.
Detailed Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(5-nitrofuran-3-yl)-3,4-dihydropyrimidin-2(1H)-one
-
Reaction Setup: In a 100 mL round-bottom flask, place a mixture of this compound (1.55 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst Addition: Add 25 mL of ethanol, followed by a catalytic amount of copper(II) sulfate pentahydrate (0.25 g, 1 mmol) and a few drops of concentrated hydrochloric acid.
-
Reaction: Attach a reflux condenser and heat the mixture under reflux with constant stirring for 8-10 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).
-
Work-up: After the reaction is complete, cool the flask to room temperature and pour the contents into 150 mL of ice-cold water.
-
Isolation: Stir the mixture for 15-20 minutes, and then collect the solid product by vacuum filtration. Wash the precipitate with plenty of cold water to remove any unreacted urea and catalyst.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone derivative.
-
Characterization: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Ethyl Acetoacetate, Urea, CuSO₄·5H₂O, conc. HCl |
| Solvent | Ethanol |
| Reaction Time | 8-10 hours |
| Reaction Temperature | Reflux |
| Product | 5-Ethoxycarbonyl-6-methyl-4-(5-nitrofuran-3-yl)-3,4-dihydropyrimidin-2(1H)-one |
| Typical Yield | 75-85% |
| Purification | Recrystallization from Ethanol |
Conclusion
This compound serves as a reactive and versatile precursor for the synthesis of a variety of heterocyclic compounds of medicinal interest. The protocols outlined in this guide demonstrate its utility in well-established synthetic transformations, including the synthesis of pyrazoles, isoxazoles, and dihydropyrimidinones. The electron-withdrawing nature of the nitro group at the 5-position of the furan ring enhances the electrophilicity of the 3-carbaldehyde, facilitating these condensation reactions. By modifying the reaction partners, a diverse library of novel nitrofuran-containing heterocycles can be generated, providing a rich platform for the discovery of new therapeutic agents. Further exploration of the reactivity of this compound in other multicomponent reactions and cycloaddition reactions is warranted to fully exploit its synthetic potential.
References
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐nitrofuran‐3,5‐isoxazole analogs 7a–z (procedure D)[¹⁹];.... [Link]
-
Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 7(6), 1049-1073. [Link]
-
ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]
-
Iraqi Journal of Science. (2013). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. [Link]
-
TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity. [Link]
-
Iraqi Journal of Science. (2013). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ChemBK. (2024). 5-nitrofuran-2-carbaldehyde. [Link]
-
Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitrofurfural. [Link]
-
ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
International Journal of Scientific Research & Technology. (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Der Pharma Chemica. (2017). A Review: Biological Importance of Heterocyclic Compounds. [Link]
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
National Center for Biotechnology Information. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. [Link]
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
Botswana Journal of Technology. (2016). Antimicrobial activities of heterocycles derived from thienylchalcones. [Link]
-
Ignited Minds Journals. (2021). A Study on Biologically Active Heterocyclic Compounds. [Link]
-
National Center for Biotechnology Information. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]
-
ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]
-
ResearchGate. (2004). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. [Link]
-
Iraqi Journal of Science. (2013). KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
Frontiers. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial and Antibacterial Applications of 5-Nitrofuran Derivatives
Introduction: The Resurgence of a Classic Antimicrobial Class
First introduced in the 1940s and 1950s, 5-nitrofuran derivatives are a class of synthetic, broad-spectrum antimicrobial agents that have seen a resurgence in clinical importance.[1] In an era defined by the escalating threat of multidrug-resistant (MDR) pathogens, the sustained efficacy and low prevalence of resistance to these "old" drugs make them a compelling subject for renewed investigation and development.[1][2]
Structurally, these compounds are characterized by a furan ring bearing a nitro group at the 5-position, a moiety that is indispensable for their biological activity.[3][4] Clinically significant members of this class include nitrofurantoin, a cornerstone for treating urinary tract infections; furazolidone, used against gastrointestinal infections; and nitrofurazone, a topical agent for skin infections.[1][2] This guide provides a detailed overview of their mechanism of action, spectrum of activity, and field-proven protocols for their evaluation in a research setting.
Pillar 1: The Multifaceted Mechanism of Action
A key to the enduring success of 5-nitrofurans lies in their complex and multi-targeted mechanism of action, which presents a significant hurdle for the development of bacterial resistance.[5]
Bio-activation: The Prodrug Principle
5-nitrofuran derivatives are prodrugs, meaning they are administered in an inactive form and require enzymatic activation within the target bacterial cell to exert their antimicrobial effects.[1][2] This activation is a reductive process mediated by bacterial flavoproteins known as nitroreductases (e.g., NfsA and NfsB in Escherichia coli).[1][2]
Generation of Cytotoxic Metabolites
The nitroreductases catalyze a stepwise, two-electron reduction of the 5-nitro group.[1] This process generates a cascade of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1][2][3] These cytotoxic metabolites are the ultimate effectors of the drug's antibacterial activity. A secondary, oxygen-sensitive pathway involving a one-electron reduction can also occur, which generates superoxide radicals and contributes to oxidative stress within the bacterium.[2]
Multi-Target Cellular Disruption
The reactive intermediates are non-specific and wreak havoc on the bacterial cell by attacking multiple targets simultaneously:[5]
-
DNA and RNA Damage: The electrophilic metabolites can directly interact with and damage bacterial DNA and RNA, inhibiting replication and transcription.[3][5][6]
-
Inhibition of Protein Synthesis: They bind to bacterial ribosomes, which can disrupt the codon-anticodon interaction and halt mRNA translation.[3][6]
-
Metabolic Enzyme Inhibition: Critical enzymes in cellular respiration and carbohydrate metabolism, such as those involved in the Krebs cycle (e.g., acetyl-CoA), are inhibited, crippling the cell's energy production.[3][6]
This multi-pronged attack mechanism is a crucial factor in the low rates of observed clinical resistance, as simultaneous mutations in all target pathways are evolutionarily improbable.[5]
Caption: Mechanism of Action of 5-Nitrofuran Derivatives.
Pillar 2: Clinical Applications and Antibacterial Spectrum
5-nitrofurans exhibit a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, and even some protozoa and fungi.[3][7] Their clinical utility is often defined by their pharmacokinetic properties.
Table 1: Clinically Relevant 5-Nitrofuran Derivatives and Their Applications
| Derivative | Common Brand Names | Primary Clinical Applications | Key Characteristics |
| Nitrofurantoin | Macrobid, Macrodantin | Treatment and prophylaxis of uncomplicated lower urinary tract infections (UTIs).[2][8][9] | Rapidly concentrates in the urine, minimizing systemic exposure and impact on gut microbiota.[5] |
| Furazolidone | Furoxone | Treatment of bacterial or protozoal diarrhea and enteritis; component of H. pylori eradication therapy.[2][7][10] | Effective against a range of gastrointestinal pathogens. |
| Nitrofurazone | Furacin | Topical treatment for skin infections, burns, and wounds to prevent bacterial contamination.[1][2] | Used externally due to potential systemic toxicity. |
Table 2: General Antibacterial Spectrum of 5-Nitrofuran Derivatives
| Category | Commonly Susceptible Organisms | Commonly Resistant Organisms |
| Gram-Positive | Staphylococcus aureus (including some MRSA), Staphylococcus saprophyticus, Enterococcus species, Bacillus subtilis.[3] | - |
| Gram-Negative | Escherichia coli, Citrobacter species, Klebsiella species.[3] | Pseudomonas aeruginosa, Proteus species, Acinetobacter species. |
Pillar 3: Understanding and Investigating Bacterial Resistance
Resistance to 5-nitrofurans remains uncommon, primarily because it requires specific, and often costly, genetic modifications by the bacterium.
-
Primary Mechanism: The most prevalent resistance mechanism involves the impairment of the drug's activation. This occurs through loss-of-function mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB.[5][11][12] High-level resistance typically requires sequential mutations in both genes, a rare occurrence.[5][12]
-
Fitness Cost: These resistance-conferring mutations are often associated with a biological "fitness cost," meaning the resistant bacteria may exhibit a slower growth rate compared to their susceptible counterparts in an antibiotic-free environment.[12][13]
-
Other Mechanisms: Overexpression of certain efflux pumps, which actively transport the drug out of the cell, has been noted but is considered a secondary contributor to resistance.[11]
Application Protocols for In Vitro Evaluation
The following protocols are foundational for the preclinical assessment of novel or existing 5-nitrofuran derivatives. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol, aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality and Rationale: The broth microdilution method is the gold standard for quantitative susceptibility testing. Using a standardized bacterial inoculum (0.5 McFarland) and cation-adjusted Mueller-Hinton Broth (CAMHB) ensures reproducibility and comparability of results across different experiments and labs.
Methodology:
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of the 5-nitrofuran derivative in a suitable solvent (e.g., DMSO). Note the final solvent concentration, which should be non-inhibitory to the test organism (typically ≤1% v/v).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB. Leave the final column for controls.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control well.
-
Controls:
-
Growth Control: Wells containing inoculated broth without any compound.
-
Sterility Control: A well containing uninoculated broth.
-
Solvent Control: Wells containing inoculated broth with the highest concentration of the solvent used.
-
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for MIC Determination via Broth Microdilution.
Protocol 2: Time-Kill Kinetic Assay
This dynamic assay provides critical information on the bactericidal (killing) versus bacteriostatic (inhibitory) nature of a compound.
Causality and Rationale: By sampling a culture over time, this assay reveals the rate at which a compound affects bacterial viability. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Methodology:
-
Preparation: In sterile flasks, prepare CAMHB containing the 5-nitrofuran derivative at various concentrations relative to its predetermined MIC (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).
-
Inoculation: Inoculate each flask with a logarithmic-phase bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically withdraw an aliquot from each flask.
-
Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto nutrient agar plates.
-
Incubation and Counting: Incubate the agar plates for 18-24 hours at 37°C. Count the number of colonies on plates that yield 30-300 colonies to calculate the CFU/mL for each time point.
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Protocol 3: Screening for Nitroreductase-Mediated Resistance
This protocol is designed to rapidly assess if resistance to a 5-nitrofuran derivative arises from mutations in the primary activation pathway.
Causality and Rationale: Since mutations in nfsA and nfsB are the predominant mechanism of resistance, selecting for resistant mutants and subsequently sequencing these specific genes is a direct and efficient method to confirm the mechanism.
Methodology:
-
Selection of Mutants: Grow a susceptible bacterial strain to a high density (~10⁹ CFU/mL). Plate a large volume (e.g., 100-200 µL) of this culture onto nutrient agar plates containing the 5-nitrofuran derivative at a concentration of 4x to 8x the MIC.
-
Isolation: Incubate the plates for 24-48 hours. Any colonies that appear are spontaneous resistant mutants.
-
Verification: Re-streak isolated colonies on selective agar to confirm their resistance phenotype. Perform an MIC test on the confirmed mutants to quantify the level of resistance.
-
Genetic Analysis:
-
Extract genomic DNA from the resistant isolates and the original susceptible (wild-type) parent strain.
-
Design PCR primers to amplify the entire coding sequences of the nfsA and nfsB genes.
-
Sequence the PCR products.
-
Align the sequences from the resistant mutants with the wild-type sequence to identify any mutations (e.g., point mutations, insertions, deletions, or premature stop codons).
-
Caption: Workflow for Investigating Nitroreductase-Mediated Resistance.
References
-
Pérez-Gallego, M., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(12), e01202-19. [Link]
-
Cui, E., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens, 17(7), e1009663. [Link]
-
Ghafourian, S., et al. (2021). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Current Molecular Pharmacology, 14(5), 654-663. [Link]
-
Zhang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(48), 31235-31240. [Link]
-
Guzman, J. D., et al. (2001). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry, 44(2), 169-176. [Link]
-
Drugs.com. (2024). Nitrofurantoin. [Link]
-
Vila, J., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Antibiotics, 12(6), 1045. [Link]
-
Wikipedia. (2024). Nitrofurantoin. [Link]
-
Gifford, D. R., et al. (2023). Exploring the in situ evolution of nitrofurantoin resistance in clinically derived uropathogenic Escherichia coli isolates. Journal of Antimicrobial Chemotherapy, 78(1), 133-141. [Link]
-
Zhang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Publishing. [Link]
-
Dr.Oracle. (2025). What are some examples of nitrofurantoin (antibiotic)? [Link]
-
Ohyama, A. (1956). On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. Bulletin of the Institute for Chemical Research, Kyoto University, 34(1), 1-13. [Link]
-
Sandegren, L., et al. (2008). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Journal of Antimicrobial Chemotherapy, 62(3), 495-503. [Link]
-
The University of Manchester. (2024). Insights into the success of the UTI antibiotic nitrofurantoin. Antimicrobial Resistance Network. [Link]
-
Mayo Clinic. (2025). Nitrofurantoin (Oral Route). [Link]
-
Oteo-Iglesias, J., et al. (2022). Characterization of Fosfomycin and Nitrofurantoin Resistance Mechanisms in Escherichia coli Isolated in Clinical Urine Samples. Microorganisms, 10(11), 2269. [Link]
Sources
- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Antimicrobial resistance network | Insights into the success of the UTI antibiotic nitrofurantoin [sites.manchester.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrofurantoin: Uses, Dosage, Side Effects - Drugs.com [drugs.com]
- 9. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anticancer Activity of Novel 5-Nitrofuran-3-carbaldehyde Derivatives
Introduction
The 5-nitrofuran scaffold is historically recognized for its potent antimicrobial properties, forming the basis of drugs like nitrofurantoin and nifuroxazide.[1][2] However, recent research has illuminated a promising new role for this chemical class in oncology.[3] Emerging evidence suggests that certain 5-nitrofuran derivatives can induce apoptosis and inhibit critical cell signaling pathways in cancer cells, such as the STAT3 pathway.[4] This has spurred interest in synthesizing novel derivatives to develop more effective and selective anticancer agents.[5][6]
This guide focuses on derivatives of 5-nitrofuran-3-carbaldehyde, a versatile starting material for creating a diverse library of compounds through modifications like Schiff base formation. We provide a comprehensive, field-tested framework for the systematic evaluation of these novel derivatives, moving from initial cytotoxicity screening to mechanistic elucidation and considerations for future in vivo studies. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the therapeutic potential of these promising compounds.
Section 1: Synthesis and Pre-screening Workflow
The journey of a novel anticancer agent begins with its synthesis and progresses through a structured screening cascade to identify the most promising candidates for further development.[7][8] This tiered approach is essential for efficiently allocating resources and ensuring that only compounds with significant biological activity advance to more complex and costly mechanistic and in vivo studies.[9][10]
The logical flow from synthesis to initial biological assessment is critical. A generalized workflow is depicted below.
Caption: High-level workflow for anticancer drug discovery.
General Synthetic Strategy
Novel derivatives are often synthesized by condensing this compound with various amines or hydrazides to form Schiff bases or hydrazones, respectively. This approach allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).
Characterization
Post-synthesis, each novel compound must be rigorously purified (e.g., by column chromatography or recrystallization) and characterized to confirm its identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Section 2: Primary Screening - Cytotoxicity Assessment
The first critical step in biological evaluation is to determine whether the synthesized compounds exhibit cytotoxic effects against cancer cells. The MTT assay is a reliable, sensitive, and widely used colorimetric method for this purpose.[11][12]
Principle of the MTT Assay
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases, primarily in metabolically active, viable cells.[11][12] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[13] A decrease in signal compared to untreated controls indicates a loss of cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT 116 for colon cancer).[4][5]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Novel 5-nitrofuran derivatives (dissolved in DMSO to create a stock solution).
-
MTT solution (5 mg/mL in sterile PBS).[14]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO).[14]
-
Sterile 96-well plates.
Procedure:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[14]
-
Include wells for "vehicle control" (cells + DMSO), "untreated control" (cells + medium), and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel derivatives in complete culture medium from the stock solution.
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of the compounds to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO used for the highest drug concentration.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.[14]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[14]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[14]
-
Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[14]
-
Data Analysis & Presentation
The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100
The results should be used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) value for each compound can be determined. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability and is a key metric for comparing the potency of different compounds.[9]
Table 1: Example IC50 Values for Novel 5-Nitrofuran Derivatives against MCF-7 Cells
| Compound ID | Derivative Structure | IC50 (µM) after 48h | Selectivity Index* |
|---|---|---|---|
| NF-H-01 | Phenyl Hydrazone | 8.8 | 4.1 |
| NF-H-02 | 4-Chloro-phenyl | 3.2 | 9.7 |
| NF-H-03 | 4-Nitro-phenyl | 1.6 | 15.2 |
| Doxorubicin | (Positive Control) | 0.9 | 1.1 |
*Selectivity Index = IC50 in normal cells (e.g., HEK-293) / IC50 in cancer cells (MCF-7). A higher value indicates greater selectivity for cancer cells.
Section 3: Mechanistic Elucidation I - Apoptosis Induction
Compounds that demonstrate potent cytotoxicity must be further investigated to determine their mechanism of action. A hallmark of effective anticancer drugs is the ability to induce apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.[15]
Principle of the Annexin V / PI Assay
In early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, translocates to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[15] By using both stains, we can differentiate between four cell populations:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rarely seen).
Caption: Detailed workflow for the Annexin V / PI apoptosis assay.
Detailed Protocol: Annexin V / PI Staining for Flow Cytometry
Materials:
-
Cells treated with a hit compound (e.g., at its IC50 concentration for 24 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Flow cytometry tubes.
Procedure:
-
Cell Preparation:
-
Culture and treat cells in 6-well plates as described previously.
-
Carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step. This is crucial to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.[15]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[16]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Acquisition:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained control cells.
-
Data Analysis & Presentation
The flow cytometer will generate quadrant plots from which the percentage of cells in each population can be determined.
Table 2: Example Apoptosis Induction by Compound NF-H-03 (3.2 µM) in MCF-7 Cells
| Treatment | Live Cells (Q3) | Early Apoptotic (Q4) | Late Apoptotic (Q2) |
|---|---|---|---|
| Untreated Control | 94.5% | 3.1% | 2.0% |
| Vehicle (DMSO) | 93.8% | 3.5% | 2.2% |
| NF-H-03 (24h) | 45.2% | 28.7% | 23.1% |
| Doxorubicin (24h) | 38.9% | 35.4% | 22.5% |
Section 4: Mechanistic Elucidation II - Cell Cycle Analysis
Another primary mechanism of anticancer agents is the disruption of the cell cycle, leading to cell cycle arrest and preventing proliferation.[17] Flow cytometry analysis of DNA content using PI staining is the standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18]
Principle of Cell Cycle Analysis
PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[19] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (2n DNA content). Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity. Because PI also binds to RNA, treatment with RNase is required for accurate DNA content analysis.[20]
Detailed Protocol: PI Staining for Cell Cycle Analysis
Materials:
-
Cells treated with a hit compound.
-
PBS, ice-cold.
-
70% Ethanol, ice-cold.
-
PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[17]
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis protocol (Section 3.2, Step 1).
-
Wash the cell pellet with 1 mL of ice-cold PBS.
-
Resuspend the cells in the residual PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[17]
-
-
Staining:
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel.[19]
-
Data Analysis & Presentation
The data is analyzed using cell cycle modeling software (e.g., ModFit LT) to deconvolute the DNA histogram and calculate the percentage of cells in each phase.
Table 3: Example Cell Cycle Distribution in HCT 116 Cells after 24h Treatment
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
|---|---|---|---|
| Untreated Control | 55.1% | 29.8% | 15.1% |
| Vehicle (DMSO) | 54.5% | 30.2% | 15.3% |
| NF-H-03 (1.6 µM) | 25.3% | 18.1% | 56.6% |
These results suggest that compound NF-H-03 causes a significant G2/M arrest in HCT 116 cells.
Section 5: Proposed Molecular Mechanism of Action
Several studies on nitrofuran derivatives suggest a multi-faceted mechanism of action. A key proposed pathway involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] This oxidative stress can damage cellular components, including mitochondria, leading to the activation of the intrinsic apoptotic pathway.[21]
Sources
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. (2023) | Perihan A. Elzahhar | 10 Citations [scispace.com]
- 3. 5-Nitrofurans and Cancer: Teaching an Old Drug New Tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Cancer Drug Discovery and Anticancer Drug Development | Oncohema Key [oncohemakey.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Nitrofuran-3-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for obtaining 5-nitrofuran-3-carbaldehyde and its analogs, a scaffold of significant interest in medicinal chemistry. The inherent antimicrobial properties of the nitrofuran "warhead," coupled with the versatile reactivity of the carbaldehyde functional group, make these compounds valuable synthons for the development of novel therapeutic agents.[1][2] This document details two primary retrosynthetic approaches, focusing on the late-stage formylation of a 5-nitrofuran precursor and the nitration of a pre-functionalized 3-formylfuran derivative. Furthermore, it provides a robust protocol for the synthesis of a key intermediate, 3-bromo-5-nitrofuran, and its subsequent functionalization via Suzuki-Miyaura cross-coupling to generate a diverse library of analogs. The protocols herein are grounded in established chemical principles and supported by authoritative literature, providing researchers with a reliable roadmap for accessing this important class of molecules.
Introduction: The Enduring Potential of the Nitrofuran Scaffold
Nitrofurans represent a class of synthetic antimicrobial agents that have maintained clinical relevance for decades.[1] Their mechanism of action is contingent on the enzymatic reduction of the 5-nitro group within microbial cells, leading to the formation of highly reactive intermediates.[3] These radical species can induce damage to bacterial DNA, RNA, and other macromolecules, resulting in a broad spectrum of activity and a lower propensity for the development of resistance compared to other antibiotic classes.[1][3]
The aldehyde at the 3-position of the furan ring serves as a crucial handle for synthetic diversification. It can be readily transformed into a wide array of functional groups, including imines, oximes, hydrazones, and alkenes, or used in reductive amination protocols to introduce diverse side chains.[4] This versatility allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides detailed, field-proven protocols for the synthesis of the parent this compound and its derivatization.
Retrosynthetic Analysis and Strategic Considerations
Two principal retrosynthetic pathways are considered for the synthesis of this compound. The choice of strategy depends on the availability of starting materials and the desired scale of the synthesis.
Caption: Retrosynthetic pathways for this compound.
Strategy A (Late-Stage Formylation): This approach involves the initial synthesis of a 5-nitrofuran derivative, followed by the introduction of the formyl group at the 3-position. A key intermediate in this pathway is 3-bromo-5-nitrofuran. The bromine atom serves as a handle for a lithium-halogen exchange reaction, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[5] This strategy is advantageous as it allows for the synthesis of a common halogenated intermediate that can be used for both formylation and the generation of other analogs via cross-coupling reactions.
Strategy B (Late-Stage Nitration): This alternative route begins with a 3-substituted furan, such as 3-formylfuran, and introduces the nitro group at the 5-position in a later step. The furan ring is highly susceptible to degradation under harsh acidic conditions typically used for nitration.[6][7] Therefore, this method requires the use of milder nitrating agents, such as acetyl nitrate, generated in situ.[7][8] While potentially more direct, this approach may suffer from issues with regioselectivity and the stability of the starting material under nitrating conditions.
This guide will focus on Strategy A due to its robustness and the versatility of the 3-bromo-5-nitrofuran intermediate for analog synthesis.
Protocol I: Synthesis of the Key Intermediate: 3-Bromo-5-nitrofuran
The synthesis of 3-bromo-5-nitrofuran is a critical first step. While a direct, one-step synthesis from 5-nitrofuran is conceivable, a more controlled and reproducible approach involves the bromination of a suitable furan precursor followed by nitration, or vice-versa. Given the activating nature of the bromine atom towards electrophilic substitution and the deactivating nature of the nitro group, the bromination of 2-nitrofuran is a plausible route. However, for the purpose of this protocol, we will adapt a general procedure for the bromination of nitrated heterocycles.
Causality of Experimental Choices:
-
Solvent: N,N-Dimethylformamide (DMF) is chosen as the solvent as it is a polar aprotic solvent that can dissolve the starting material and the brominating agent, and it is relatively stable to the reaction conditions.
-
Brominating Agent: Bromine (Br₂) is a readily available and effective brominating agent for electron-rich heterocycles.
-
Temperature Control: The reaction is initiated at a low temperature to control the exothermic nature of the bromination and to minimize the formation of polybrominated byproducts.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-nitro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF, 10 vol).[9] Purge the flask with nitrogen and cool the solution to -5 °C using an appropriate cooling bath.
-
Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in DMF (2 vol) dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 0 °C.[9]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, slowly pour the reaction mixture into ice-water (50 vol). The crude product should precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-bromo-5-nitrofuran as a solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum should show two doublets in the aromatic region corresponding to the furan protons.
Protocol II: Synthesis of this compound via Lithium-Halogen Exchange
This protocol utilizes the 3-bromo-5-nitrofuran synthesized in Protocol I. The core of this transformation is a lithium-halogen exchange followed by the trapping of the resulting organolithium species with DMF.[5][10]
Causality of Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous.
-
Low Temperature: The lithium-halogen exchange and the subsequent formylation are performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate.
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for lithium-halogen exchange reactions.[11]
-
Formylating Agent: Anhydrous DMF serves as the source of the formyl group.[10]
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-5-nitrofuran (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 vol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.
-
Quenching and Work-up: Slowly warm the reaction to room temperature and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 vol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.
Self-Validation: Characterization by ¹H NMR should show a singlet for the aldehyde proton (typically δ 9-10 ppm) and two signals for the furan protons. The identity can be further confirmed by ¹³C NMR, IR (strong C=O stretch around 1680-1700 cm⁻¹), and Mass Spectrometry.
Protocol III: Synthesis of this compound Analogs via Suzuki-Miyaura Cross-Coupling
The 3-bromo-5-nitrofuran intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.[12][13]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or formed from a stable precatalyst like Pd(PPh₃)₄, is essential for the catalytic cycle.[14] The choice of ligand (e.g., SPhos, XPhos, PPh₃) is crucial for stabilizing the palladium center and promoting the reaction with challenging substrates.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation.[14]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often used to dissolve both the organic and inorganic reagents.[14]
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
-
Reaction Setup: To a microwave vial or a round-bottom flask, add 3-bromo-5-nitrofuran (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 vol).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC). For microwave-assisted reactions, heating at 120 °C for 10-30 minutes is often sufficient.[4]
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 3-substituted-5-nitrofuran analog.
This 3-substituted-5-nitrofuran can then be subjected to the formylation conditions described in Protocol II to yield the corresponding this compound analog.
Data Summary Table
| Protocol | Key Reagents | Typical Reaction Conditions | Product |
| I | 5-Nitro-1H-indazole, Bromine, DMF | -5 °C to 0 °C, 1-2 hours | 3-Bromo-5-nitrofuran |
| II | 3-Bromo-5-nitrofuran, n-BuLi, an. THF, an. DMF | -78 °C, 3 hours | This compound |
| III | 3-Bromo-5-nitrofuran, Boronic Acid, Pd Catalyst, Base | 80-120 °C, 1-12 hours (conventional) or 10-30 min (microwave) | 3-Aryl/Heteroaryl-5-nitrofuran |
Conclusion and Future Perspectives
The synthetic protocols detailed in this application note provide a robust and versatile platform for the synthesis of this compound and its analogs. The strategic use of a common intermediate, 3-bromo-5-nitrofuran, allows for both the direct synthesis of the parent aldehyde and the generation of a diverse library of analogs through well-established cross-coupling methodologies. These compounds serve as valuable starting points for the development of new therapeutic agents, leveraging the proven antimicrobial activity of the nitrofuran core while allowing for fine-tuning of biological and physicochemical properties through modification at the 3-position. Future work in this area will likely focus on the exploration of other modern synthetic techniques, such as continuous flow chemistry for safer handling of nitration reactions and the development of novel cross-coupling partners to further expand the accessible chemical space.[7]
References
-
Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]
-
Common Conditions for Formylation. Organic Chemistry Resources. [Link]
-
Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. PubMed. [Link]
-
Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. ResearchGate. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Thieme Chemistry. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. [Link]
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. National Institutes of Health. [Link]
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PubMed. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Synthesis of Nitrofuran Derivatives. VIII. Amanote Research. [Link]
-
Synthesis of 2-Cyano-5-nitrofuran. ResearchGate. [Link]
-
One‐Pot Three‐Component Synthesis of 3‐Halofurans and 3‐Chloro‐4‐iodofurans. ResearchGate. [Link]
-
5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. ResearchGate. [Link]
-
Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. ResearchGate. [Link]
-
Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. [Link]
- Process for formylation of aromatic compounds.
-
5-Nitrofurfural. PubChem. [Link]
-
Formylation. Wikipedia. [Link]
-
ortho-Formylation of phenols. Organic Syntheses. [Link]
-
Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]
-
Lithiation and Substitution of N'-(ω-Phenylalkyl)-N,N-dimethylureas. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. 2-Nitrofuran-3-carbaldehyde | Research Chemical [benchchem.com]
- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitrofuran-3-carbaldehyde
Introduction:
The synthesis of 5-Nitrofuran-3-carbaldehyde presents a unique set of challenges primarily due to the electronic properties of the furan ring, which is substituted with both an electron-withdrawing nitro group and an aldehyde group. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual and frequently asked questions to navigate the complexities of this synthesis. While direct literature on the synthesis of this compound is sparse compared to its 2-substituted isomer, this guide extrapolates from established principles of furan and nitrofuran chemistry to offer practical solutions.
Two plausible synthetic routes are considered: the nitration of furan-3-carbaldehyde and the formylation of 2-nitrofuran. Each pathway presents distinct obstacles that will be addressed in detail.
Troubleshooting Guide
Route 1: Nitration of Furan-3-carbaldehyde
This approach involves the direct nitration of commercially available furan-3-carbaldehyde. The primary challenge lies in the sensitivity of the furan ring and the aldehyde group to harsh nitrating conditions.
Q1: The nitration reaction results in a low yield of the desired product with significant formation of a dark, insoluble polymer. What is causing this and how can it be mitigated?
A1: Root Cause: The furan ring is highly susceptible to degradation under strongly acidic conditions, which are typical for many nitration protocols. The combination of a strong acid (like sulfuric acid) and a nitrating agent can lead to protonation of the furan ring, followed by ring-opening and polymerization. The aldehyde group can also be prone to oxidation or other side reactions under these conditions.
Solutions:
-
Milder Nitrating Agents: Employ milder nitrating agents that do not require highly acidic conditions. Acetyl nitrate, generated in situ from acetic anhydride and nitric acid, is a common choice for sensitive substrates.[1][2][3]
-
Temperature Control: Maintain strict temperature control, typically at low temperatures (e.g., -10 to 0 °C), to minimize decomposition.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
-
Solvent Choice: Use an inert solvent, such as dichloromethane or acetic anhydride, that can help to dissipate heat and maintain a homogeneous reaction mixture.
Q2: The nitration of furan-3-carbaldehyde yields a mixture of isomers. How can the regioselectivity be improved to favor the 5-nitro isomer?
A2: Root Cause: The formyl group at the 3-position is a meta-director. However, in furan, the directing effects are not as straightforward as in benzene. The heteroatom influences the position of electrophilic attack. Nitration could potentially occur at the 2- or 5-position.
Solutions:
-
Protecting Group Strategy: Consider protecting the aldehyde group as an acetal before nitration. The acetal group may alter the directing effect and can be easily removed by acid hydrolysis after the nitration step.
-
Lewis Acid Catalysis: Explore the use of a Lewis acid catalyst to potentially influence the regioselectivity of the nitration. This approach, however, must be carefully optimized to avoid increased decomposition.
Route 2: Formylation of 2-Nitrofuran
This route involves introducing a formyl group onto the 2-nitrofuran ring, most commonly via the Vilsmeier-Haack reaction.[4][5][6] The primary challenge here is the deactivating effect of the nitro group on the furan ring.
Q1: The Vilsmeier-Haack formylation of 2-nitrofuran is very sluggish or does not proceed to completion. How can the reaction be driven forward?
A1: Root Cause: The nitro group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile and may not be reactive enough to overcome this deactivation.[7][8]
Solutions:
-
Reaction Temperature: A higher reaction temperature may be required to drive the reaction to completion. However, this must be balanced against the potential for decomposition of the starting material and product.
-
Stoichiometry: An excess of the Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide) may be necessary.[4][5]
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction is unsuccessful, consider alternative formylation methods that may be suitable for deactivated aromatic systems, such as lithiation followed by quenching with DMF. This, however, requires careful control of anhydrous conditions and low temperatures.
Q2: The workup of the Vilsmeier-Haack reaction is problematic, leading to low isolated yields.
A2: Root Cause: The iminium salt intermediate formed during the Vilsmeier-Haack reaction must be hydrolyzed to the aldehyde.[7][8] Incomplete hydrolysis or degradation during workup can lead to low yields.
Solutions:
-
Controlled Quenching: The reaction mixture should be quenched by carefully pouring it onto crushed ice. This helps to control the exotherm of the hydrolysis.
-
pH Adjustment: After the initial quench, the pH should be carefully adjusted with a base (e.g., sodium carbonate or sodium hydroxide solution) to ensure complete hydrolysis of the iminium salt and to precipitate the product.
-
Extraction: The product may need to be extracted into an organic solvent. Ensure the correct solvent is chosen for optimal recovery.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with nitrofuran compounds?
A1: Many nitrofuran derivatives have biological activity and should be handled with care.[1][9][10] They are often classified as irritants and may be light and air-sensitive.[11] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Q2: How can the purity of this compound be assessed?
A2: Standard analytical techniques can be used to assess the purity of the final product. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Infrared (IR) spectroscopy: To identify the characteristic functional groups (aldehyde C=O stretch, nitro N-O stretches).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: What are the common challenges in purifying this compound?
A3: Purification can be challenging due to the polar nature of the molecule and the potential for thermal instability.
-
Column Chromatography: Silica gel chromatography is a common method for purification. A gradient elution with a mixture of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents is often effective.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Q4: Are there any alternative, greener synthetic approaches to consider?
A4: The development of greener synthetic methods is an ongoing area of research. For nitration, continuous flow reactors can offer better control over reaction conditions and improve safety, especially when using potentially unstable reagents like acetyl nitrate.[1][2][3] For formylation, exploring catalytic methods that avoid the use of stoichiometric, phosphorus-based reagents would be a step towards a more sustainable process.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound via Nitration
Reaction Scheme: Furan-3-carbaldehyde → this compound
Materials:
-
Furan-3-carbaldehyde
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve furan-3-carbaldehyde (1.0 eq) in acetic anhydride (10 vol).
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2 vol) via the dropping funnel, maintaining the internal temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with DCM (3 x 10 vol).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hypothetical Synthesis of this compound via Vilsmeier-Haack Reaction
Reaction Scheme: 2-Nitrofuran → this compound
Materials:
-
2-Nitrofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Sodium acetate
-
Water
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool DMF (5 vol) to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-nitrofuran (1.0 eq) in DCE (5 vol) to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Add a solution of sodium acetate in water to adjust the pH to ~6.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data and Visualization
Table 1: Comparison of Hypothetical Reaction Conditions
| Parameter | Route 1: Nitration | Route 2: Vilsmeier-Haack |
| Starting Material | Furan-3-carbaldehyde | 2-Nitrofuran |
| Reagents | Acetic anhydride, Nitric acid | POCl₃, DMF |
| Temperature | -10 to 0 °C | 60-70 °C |
| Key Challenge | Substrate stability | Ring deactivation |
| Workup | Basic wash, Extraction | Hydrolysis, pH adjustment |
Diagrams
Caption: Workflow for the Vilsmeier-Haack formylation of 2-nitrofuran.
Caption: Troubleshooting decision tree for the Vilsmeier-Haack route.
References
- Google Patents.
-
ACS Publications. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) | ACS Catalysis. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
NIH. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC. [Link]
-
Solubility of Things. 5-nitrofuran-2-carbaldehyde. [Link]
-
Organic Syntheses Procedure. separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
NIH. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. [Link]
-
PubChem. 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577. [Link]
-
ResearchGate. Synthesis of 2-Cyano-5-nitrofuran. [Link]
-
PubMed. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]
-
Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]
-
ResearchGate. SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Jaime Chams3, Melina Mo*. [Link]
-
ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]
-
NIH. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem. [Link]
-
ChemBK. 5-nitrofuran-2-carbaldehyde. [Link]
-
ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]
-
RSC Publishing. A scalable carboxylation route to furan-2,5-dicarboxylic acid. [Link]
-
MDPI. Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. [Link]
- Google Patents. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone.
Sources
- 1. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
Technical Support Center: Purification of 5-Nitrofuran-3-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 5-Nitrofuran-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who handle this versatile but sensitive heterocyclic building block. As a key intermediate in the synthesis of novel therapeutics, achieving high purity is paramount for reliable downstream applications and regulatory compliance.
This guide moves beyond simple protocols to provide a deeper understanding of the challenges inherent in purifying this compound, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this compound.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of this compound is heavily influenced by its synthesis, which commonly involves the nitration of a furan precursor.[1][2] This process can be harsh and lead to several classes of impurities:
-
Process-Related Impurities: These include unreacted starting materials and isomeric by-products. Nitration of the furan ring can potentially yield other positional isomers (e.g., 2-nitro or 4-nitro derivatives) if the reaction is not perfectly regioselective.
-
Degradation Products: this compound is susceptible to degradation. The aldehyde group can oxidize to a carboxylic acid, especially upon exposure to air. The compound can also undergo polymerization, often observed as the formation of dark, insoluble materials upon prolonged storage or heating.[3] Furthermore, the nitrofuran ring system can be unstable and prone to hydrolysis, particularly under neutral to alkaline conditions.[4][5]
-
Residual Solvents: Solvents used in the synthesis and initial workup (e.g., methanol, ethanol, acetic acid) may be present in the crude product.[3]
Q2: How should I properly store purified this compound to ensure its stability?
A2: Due to its sensitivity, proper storage is critical. The compound is known to be sensitive to both air and light.[6] To prevent degradation:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Temperature: Keep at room temperature or refrigerated, in a well-sealed container.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Moisture: Store in a desiccator to protect from moisture, which can facilitate hydrolysis.[3]
Q3: My crude material is a dark brown, almost black, solid. Is it still usable and can it be purified?
A3: A dark color often indicates the presence of polymerization by-products or other degradation impurities. While challenging, purification is often possible. The first step should be to assess the purity qualitatively using Thin Layer Chromatography (TLC) and analytically via HPLC or NMR. If a significant amount of the desired product is present, a combination of purification techniques may be effective. A preliminary charcoal treatment during recrystallization can sometimes help remove colored impurities, followed by column chromatography for more difficult separations.
Q4: Which purification technique should I try first: recrystallization or column chromatography?
A4: For solid compounds, recrystallization is generally the preferred initial method due to its scalability, cost-effectiveness, and efficiency at removing impurities with different solubility profiles.[7] Column chromatography should be reserved for situations where recrystallization fails to achieve the desired purity, such as for removing impurities with very similar solubility to the product or for purifying non-crystalline, oily materials.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Q5: I tried to recrystallize my compound, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Causality: The high concentration of impurities can depress the melting point of your compound, leading to a liquid phase separation. Rapid cooling doesn't give the molecules enough time to orient themselves into an ordered crystal lattice.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves. If it doesn't, add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Try a lower-boiling point solvent or a different solvent system altogether.
-
If slow cooling doesn't work, try adding a seed crystal (a pure crystal of the compound) to the slightly supersaturated solution to induce crystallization.
-
Q6: My recovery from recrystallization is very low. How can I improve the yield?
A6: Low recovery is a common issue and can be attributed to several factors:
-
Using too much solvent: The most common cause. Your compound, while less soluble at low temperatures, still has some solubility. Using an excessive volume of solvent will keep a significant portion of it dissolved even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.
-
-
Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product.
-
Solution: Heat the filtration apparatus (funnel and receiving flask) before use and perform the filtration as quickly as possible.
-
-
Incomplete crystallization: The cooling time or temperature may be insufficient.
-
Solution: Cool the solution in an ice bath for at least 30-60 minutes after it has reached room temperature to maximize crystal formation.
-
Q7: My HPLC analysis still shows significant impurities after one round of recrystallization. What's my next step?
A7: If a single recrystallization is insufficient, you have two primary options:
-
Perform a second recrystallization: This is often effective if there has been a noticeable improvement in purity. Sometimes, using a different solvent system for the second attempt can target impurities with different solubility profiles.
-
Move to Column Chromatography: This is the best option if the impurities are structurally very similar to your product. Based on the compound's polarity, a silica gel column is appropriate.
-
Solvent System (Mobile Phase): Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical starting point for a polar compound like this compound would be a hexane:ethyl acetate mixture (e.g., starting from 9:1 and moving towards 7:3 or 5:5). Use TLC to determine the optimal solvent system that gives good separation between your product and the impurities.
-
Q8: The color of my product got darker after heating it for recrystallization. Is this a concern?
A8: Yes, this is a significant concern. A color change to a darker shade upon heating indicates thermal decomposition or polymerization. Nitrofuran derivatives can be thermally labile.
-
Causality: The energy supplied by heating is causing the compound to degrade.
-
Troubleshooting Steps:
-
Choose a lower-boiling solvent: This allows you to dissolve the compound at a lower temperature, minimizing thermal stress.
-
Minimize heating time: Do not keep the solution at its boiling point for an extended period. As soon as the solid is dissolved, proceed to the cooling step.
-
Consider a room-temperature purification method: If the compound is extremely sensitive, consider solvent-antisolvent recrystallization at room temperature or proceed directly to column chromatography.
-
Section 3: Experimental Protocols
Protocol 1: Recrystallization via Solvent Screening
This protocol outlines a systematic approach to finding a suitable solvent for recrystallization, a critical first step for purification.[7]
Objective: To identify a single or binary solvent system where this compound is soluble when hot but sparingly soluble when cold.
Methodology:
-
Preparation: Place approximately 20-30 mg of your crude material into several separate test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each drop. Record if the compound is soluble, sparingly soluble, or insoluble (approx. 0.5 mL of solvent). An ideal solvent will show low solubility at this stage.
-
Solvent Addition (Hot): For solvents where the compound was sparingly soluble or insoluble, gently heat the test tube in a water bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice-water bath.
-
Observation: Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large amount of crystalline solid.
Data Presentation: Recrystallization Solvent Screening
| Solvent Candidate | Solubility at 25°C | Solubility at Boiling Point | Observations on Cooling | Suitability |
| Water | Sparingly soluble[6] | Soluble with heating | Good crystal formation | Promising |
| Ethanol | Soluble | Very Soluble | Poor recovery expected | Poor (as single solvent) |
| Isopropanol | Sparingly Soluble | Soluble | Potential for good crystals | Promising |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery expected | Poor (as single solvent) |
| Toluene | Insoluble | Sparingly Soluble | May require large volume | Possible, but not ideal |
| Heptane/Hexane | Insoluble | Insoluble | Unsuitable | Poor |
| Binary System | ||||
| Ethanol/Water | - | - | Try dissolving in hot ethanol and adding hot water until cloudy | Highly Recommended |
| Isopropanol/Water | - | - | Try dissolving in hot isopropanol, add hot water until cloudy | Promising Alternative |
Note: 5-Nitrofuran derivatives are generally polar, making polar solvents like alcohols and water good starting points.[8] A binary system often provides the best results.
Protocol 2: Preparative Column Chromatography
Objective: To purify the compound by exploiting differences in polarity between the product and impurities.
Methodology:
-
Stationary Phase: Pack a glass column with silica gel (slurry packing with the initial mobile phase is recommended).
-
Mobile Phase (Eluent) Selection:
-
Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) for the desired compound of approximately 0.25-0.35. This ensures the compound moves down the column at a reasonable rate.
-
The impurities should ideally have significantly different Rf values (either much higher or lower).
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin running the column with the selected mobile phase. If a gradient is needed, start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 7:3, then 1:1).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
SIELC Technologies. (n.d.). Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Veeprho. (n.d.). 5-NITROFURFURAL Impurities and Related Compound. Retrieved from [Link]
-
Gao, C., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances. Available at: [Link]
-
ChemBK. (2024). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Li, Y., et al. (2013). High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle. Journal of Chromatography B. Available at: [Link]
-
Seel, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitrofurfural. PubChem Compound Database. Retrieved from [Link]
-
Perisa, M., et al. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere. Available at: [Link]
-
Solubility of Things. (n.d.). 5-nitrofuran-2-carbaldehyde. Retrieved from [Link]
-
Li, H., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific Reports. Available at: [Link]
-
ChemistryViews. (2024). Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. Retrieved from [Link]
-
Monbaliu, J-C. M., et al. (2024). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition. Available at: [Link]
- Raffauf, R. F. (1951). Process of making 5-nitro-2-furaldehyde semicarbazone. U.S. Patent No. 2,548,173.
-
Tołpa, I., et al. (2018). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. ResearchGate. Available at: [Link]
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. mt.com [mt.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of 5-Nitrofuran-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Nitrofuran-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a Senior Application Scientist, I have compiled this resource based on established principles of heterocyclic chemistry and practical field insights to ensure scientific integrity and experimental success.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block. However, its synthesis is not as straightforward as its more common isomer, 5-nitro-2-furaldehyde. The primary challenges stem from the electronic properties of the furan ring and the directing effects of the substituents. This guide will explore the two most plausible synthetic routes and provide in-depth troubleshooting for each.
Core Synthetic Strategies
There are two primary approaches to the synthesis of this compound:
-
Electrophilic Nitration of 3-Furaldehyde: This is the most direct route, but it is challenging due to the sensitivity of the furan ring to strong acids and the deactivating nature of the aldehyde group.
-
Vilsmeier-Haack Formylation of 2-Nitrofuran: This approach introduces the aldehyde group onto a pre-existing nitrofuran scaffold. The success of this route depends on the regioselectivity of the formylation reaction.
Troubleshooting Guide & FAQs
Route 1: Electrophilic Nitration of 3-Furaldehyde
This route involves the direct nitration of 3-furaldehyde. Due to the high reactivity of the furan nucleus, harsh nitrating conditions, such as mixed nitric and sulfuric acid, often lead to degradation and polymerization.[1] Therefore, milder nitrating agents are essential.
Caption: Proposed workflow for the nitration of 3-furaldehyde.
Q1: My reaction mixture turns black and I get a low yield of the desired product. What is happening?
A1: A black or dark-colored reaction mixture is a strong indication of furan ring decomposition and polymerization. The furan ring is highly sensitive to strong acidic conditions.[1]
-
Causality: The combination of a strong acid catalyst and an oxidizing nitrating agent can lead to ring-opening and subsequent polymerization of the degradation products.
-
Troubleshooting:
-
Use a Milder Nitrating Agent: Avoid using mixtures of nitric and sulfuric acid. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a much milder and more effective reagent for nitrating sensitive furans.[2]
-
Strict Temperature Control: Maintain the reaction temperature below 0°C, preferably between -10°C and -5°C, to minimize decomposition.
-
Protect the Aldehyde Group: The aldehyde group can be sensitive to the reaction conditions. Protecting it as a diacetate can improve stability and yield. The diacetate can be prepared by reacting 3-furaldehyde with acetic anhydride in the presence of a catalytic amount of sulfuric acid.[3]
-
Q2: I am using acetyl nitrate, but my yields are still low and I have a significant amount of starting material left.
A2: This suggests an incomplete reaction. Several factors could be at play.
-
Causality: The deactivating effect of the formyl group (or its diacetate) makes the nitration of 3-furaldehyde more challenging than that of unsubstituted furan. Insufficient activation of the nitrating agent or suboptimal reaction time could be the cause.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Stoichiometry of Reagents: Ensure the correct molar ratios of the nitrating agent to the substrate. A slight excess of the nitrating agent may be necessary, but a large excess can lead to side reactions.
-
Purity of Reagents: Use freshly distilled 3-furaldehyde and high-purity nitric acid and acetic anhydride. Water content can affect the formation and reactivity of acetyl nitrate.
-
Q3: I am observing the formation of multiple nitrated products. How can I improve the regioselectivity?
A3: The formation of multiple isomers is a common challenge in the nitration of substituted aromatic compounds.
-
Causality: The formyl group is a meta-directing deactivator in benzene chemistry. However, in furan chemistry, the oxygen atom strongly directs electrophilic substitution to the alpha (2- and 5-) positions. The interplay between the directing effects of the oxygen and the formyl group at the 3-position can lead to a mixture of products. The primary product is expected to be 5-nitro-3-furaldehyde, but other isomers may form.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of nitration. While acetic anhydride is common for generating acetyl nitrate, exploring other aprotic solvents might be beneficial, though this would require significant process development.
-
Purification: Careful column chromatography is likely necessary to separate the desired isomer from any side products.
-
Route 2: Vilsmeier-Haack Formylation of 2-Nitrofuran
This approach involves formylating 2-nitrofuran to introduce the aldehyde at the 3-position. The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation for formylating electron-rich heterocycles.[4][5]
Caption: Proposed workflow for the Vilsmeier-Haack formylation of 2-nitrofuran.
Q1: The Vilsmeier-Haack reaction is not proceeding, and I am recovering my starting 2-nitrofuran.
A1: This indicates that the electrophilicity of the Vilsmeier reagent is insufficient to react with the deactivated 2-nitrofuran ring.
-
Causality: The nitro group is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. The Vilsmeier reagent is a relatively mild electrophile.[4]
-
Troubleshooting:
-
Reaction Temperature: Increasing the reaction temperature may provide the necessary activation energy for the reaction to proceed. Monitor the reaction carefully, as higher temperatures can also lead to decomposition.
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC.
-
Alternative Formylating Agents: While the standard Vilsmeier reagent is formed from DMF and POCl₃, other more reactive formylating agents could be considered, although this would represent a significant deviation from the standard procedure.
-
Q2: I am getting a mixture of formylated products. How can I control the regioselectivity?
A2: The regioselectivity of the Vilsmeier-Haack reaction on substituted furans can be complex.
-
Causality: While the nitro group at the 2-position deactivates the ring, any electrophilic attack will be directed by both the activating furan oxygen and the deactivating nitro group. Attack at the 5-position is generally favored in furan chemistry. However, the strong deactivation by the nitro group might allow for some substitution at the 3-position. It is also possible that formylation occurs at the 5-position, yielding 5-nitro-2-furaldehyde.
-
Troubleshooting:
-
Careful Characterization: It is crucial to thoroughly characterize the product mixture using techniques like NMR spectroscopy to determine the isomeric ratio.
-
Steric Hindrance: Introducing a bulky protecting group at the 5-position of a suitable furan precursor before nitration and subsequent formylation could be a multi-step but more selective strategy. This is an advanced synthetic design consideration.
-
Purification: As with the nitration route, efficient chromatographic separation will be essential to isolate the desired 3-carbaldehyde isomer.
-
Experimental Protocols
Protocol 1: Nitration of 3-Furaldehyde Diacetate (Proposed)
-
Protection of 3-Furaldehyde: In a round-bottom flask, combine 3-furaldehyde (1 eq.) with acetic anhydride (2.5 eq.). Cool the mixture to 0°C and add a catalytic amount of concentrated sulfuric acid (0.01 eq.) dropwise. Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC. Upon completion, pour the mixture onto ice and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-furaldehyde diacetate.
-
Nitration: In a separate flask, prepare the nitrating mixture by adding fuming nitric acid (1.1 eq.) to acetic anhydride (3 eq.) at a temperature below 0°C. In another flask, dissolve the 3-furaldehyde diacetate (1 eq.) in acetic anhydride (2 eq.) and cool to -10°C. Slowly add the nitrating mixture to the diacetate solution, maintaining the temperature below -5°C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.
-
Hydrolysis and Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and water. Extract the product with ethyl acetate. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. To the crude 5-nitro-3-furaldehyde diacetate, add a solution of 10% sulfuric acid and heat gently (e.g., 50-60°C) until deprotection is complete (monitor by TLC). Cool the mixture, extract with ethyl acetate, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of 2-Nitrofuran (Proposed)
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride tube, place anhydrous DMF (3 eq.) and cool to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring, keeping the temperature below 10°C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-nitrofuran (1 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent. Heat the reaction mixture to 60-80°C and stir for several hours to overnight. Monitor the reaction by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a solution of sodium hydroxide or sodium carbonate until it is slightly basic. Stir for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation
| Parameter | Nitration of 3-Furaldehyde | Vilsmeier-Haack of 2-Nitrofuran |
| Starting Material | 3-Furaldehyde | 2-Nitrofuran |
| Key Reagents | Acetyl nitrate (HNO₃/Ac₂O) | Vilsmeier Reagent (DMF/POCl₃) |
| Typical Temperature | -10°C to 0°C | 60-80°C |
| Primary Challenge | Ring stability, low reactivity | Deactivation by nitro group |
| Potential Side Products | Isomeric nitrated furans, decomposition products | 5-formylated product |
| Purification Method | Column Chromatography | Column Chromatography |
| Expected Yield | Low to moderate (highly dependent on conditions) | Low to moderate (highly dependent on conditions) |
References
- Cerecetto, H., & Gerpe, A. (2000). Synthesis and antitrypanosomal evaluation of E-isomers of 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives. European journal of medicinal chemistry, 35(3), 343-350.
- Joule, J. A., Mills, K., & Smith, G. F. (1995). Heterocyclic Chemistry. CRC Press.
- Michels, J. G., & Hayes, K. J. (1958). Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate. Journal of the American Chemical Society, 80(5), 1114–1116.
-
PubChem. (n.d.). 5-Nitrofurfural. Retrieved from [Link]
- Raffauf, R. F. (1951). U.S. Patent No. 2,548,173. U.S.
- Hellwig, H., Bovy, L., Van Hecke, K., Vlaar, C. P., Romañach, R. J., Noor-E-Alam, M., ... & Monbaliu, J. C. M. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Filo. (2025, August 21). Why can't mixed acid be used for the nitration of furan? Retrieved from [Link]
Sources
- 1. Question: Why can't mixed acid be used for the nitration of furan? | Filo [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2548173A - Process of making 5-nitro-2-furaldehyde semicarbazone - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
Technical Support Center: Stability of 5-Nitrofuran-3-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Nitrofuran-3-carbaldehyde. This document is designed to provide expert guidance and troubleshooting for researchers encountering stability challenges during their experiments.
A Note on Isomer Specificity: Publicly available stability data for this compound is limited. Consequently, this guide synthesizes established principles from its well-studied structural isomer, 5-Nitrofuran-2-carbaldehyde, alongside the fundamental chemistry of nitroaromatic compounds and aldehydes. The protocols and advice provided here constitute a robust framework for determining the stability of this compound in your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
1. General Handling and Storage
Question: What are the recommended general storage and handling conditions for this compound to ensure its integrity?
Answer: Proper storage is the first line of defense against degradation. Based on the known sensitivity of related nitrofurans, the following conditions are critical:
-
Temperature: Store in a cool environment, typically at 2-8°C. Avoid repeated freeze-thaw cycles if dissolved in a solvent.
-
Light: Protect the compound from light at all times. Nitroaromatic compounds are often photolabile and can degrade upon exposure to UV or even ambient light.[1][2] Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). The aldehyde functional group is susceptible to oxidation.
-
Moisture: Keep in a tightly sealed container in a desiccated environment. The furan ring is prone to hydrolysis, especially under acidic conditions.[3]
For solid material, storing it in a desiccator at refrigerated temperatures under an inert gas blanket is ideal. For solutions, prepare them fresh whenever possible.
2. Solvent Selection and Solution Stability
Question: I need to dissolve this compound for my experiment. Which solvents are a good starting point, and which should I be cautious about?
Answer: Solvent choice is paramount as it directly influences both solubility and stability. The polarity of this compound, driven by the nitro and aldehyde groups, dictates its solubility profile.
Expert Causality: The stability of the compound in solution is a function of the solvent's ability to participate in or catalyze degradation reactions. Protic solvents can act as reagents (e.g., in hydrolysis), while pH extremes can catalyze ring-opening or other reactions.
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Recommended Solvents | Potential Risks & Rationale |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Generally Recommended for Stock Solutions. These solvents are less likely to participate in chemical reactions. However, ensure they are anhydrous and peroxide-free. DMSO can be difficult to remove. |
| Polar Protic | Water, Methanol, Ethanol | Use with Caution. Water can lead to hydrolysis of the furan ring, a process catalyzed by acid or base.[3][4] Alcohols can form hemiacetals/acetals with the aldehyde group, especially with acid catalysis.[5] |
| Non-Polar | Toluene, Hexanes | Poor Solubility Expected. Due to the polar nature of the molecule, solubility is likely to be very low in these solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate Solubility Possible. Ensure the solvent is stabilized and free of acidic impurities (e.g., HCl) which could catalyze degradation. |
Recommendation: For stock solutions intended for storage, use anhydrous acetonitrile or DMSO. For working solutions in aqueous buffers, prepare them fresh and use them immediately. Always perform a preliminary check to ensure compatibility with your specific buffer components.
3. Identifying and Understanding Degradation
Question: My solution of this compound is turning from a pale yellow to a darker brown. What chemical changes could be occurring?
Answer: A color change is a classic indicator of chemical degradation. For a molecule like this compound, several pathways are plausible.
Expert Causality: The structure of this compound contains three reactive centers prone to degradation: the aldehyde group , the nitro-substituted furan ring , and the molecule as a whole being susceptible to photolysis .
-
Hydrolysis (Acid/Base Catalyzed): The furan ring is susceptible to acid-catalyzed ring-opening, which can lead to the formation of dicarbonyl species and subsequent polymerization, often resulting in dark, resinous materials.[3][6][7]
-
Oxidation: The aldehyde group (-CHO) is easily oxidized to a carboxylic acid (-COOH), especially in the presence of air (O₂). This may not cause a color change but will alter the compound's chemical properties and biological activity.
-
Photodegradation: Nitroaromatic compounds are known to be highly susceptible to degradation upon exposure to light.[1] This can involve complex reactions, including isomerization and ring cleavage, leading to a variety of photoproducts.[8]
-
Polymerization: Under certain conditions (especially basic), aldehydes can undergo self-condensation reactions (aldol-type reactions), leading to oligomers or polymers, which are often highly colored.
Diagram 1: Potential degradation pathways for this compound.
4. How to Experimentally Assess Stability
Question: How can I design a simple experiment to determine the stability of this compound in my specific solvent or formulation?
Answer: A preliminary stability study is essential and straightforward to conduct. The goal is to monitor the concentration of the parent compound over time under relevant conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this.[9][10]
Protocol: Preliminary Stability Assessment
-
Preparation (T=0):
-
Prepare an accurate stock solution of this compound in your chosen solvent (e.g., 1 mg/mL in Acetonitrile).
-
Dilute this stock to a working concentration (e.g., 20 µg/mL) in the solvent(s) you wish to test.
-
Immediately inject a sample into the HPLC system to get the initial (T=0) peak area. This is your 100% reference.
-
-
Incubation:
-
Aliquot the working solution into several sealed, clear and amber HPLC vials.
-
Place the vials under different conditions:
-
Control: Refrigerated (2-8°C), dark.
-
Benchtop (Light): Room temperature, exposed to ambient lab light.
-
Benchtop (Dark): Room temperature, wrapped in foil.
-
Accelerated: 40°C, dark (in an oven or incubator).
-
-
-
Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), remove one vial from each condition.
-
Allow it to return to room temperature if heated/cooled.
-
Inject into the HPLC and record the peak area of the parent compound.
-
-
Calculation:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
This protocol provides a self-validating system to quickly identify problematic conditions or solvents for your molecule.
Sources
- 1. Aquatic photochemistry of nitrofuran antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sepscience.com [sepscience.com]
Technical Support Center: Nitration of Furan-3-carbaldehyde
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of furan-3-carbaldehyde. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of this reaction, minimize side product formation, and optimize yields.
The nitration of furan derivatives is a notoriously delicate process. The furan ring, while aromatic, possesses lower resonance energy than benzene, making it highly susceptible to degradation under the harsh acidic and oxidative conditions typical of electrophilic nitration.[1][2] Furan-3-carbaldehyde presents an additional challenge, as the electron-withdrawing aldehyde group deactivates the ring, requiring carefully balanced conditions to achieve successful substitution without promoting decomposition. This guide is structured to address the most common experimental failures and provide robust, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual issues that are fundamental to understanding the reaction's challenges.
Q1: Why did my nitration reaction turn black and yield only a tar-like polymer?
A: This is the most common failure mode and is almost always due to the decomposition of the furan ring. The furan heterocycle is extremely sensitive to strong acids.[3] Unlike robust aromatic systems like benzene, the furan ring can be easily protonated by strong acids, which disrupts its aromaticity and initiates irreversible ring-opening and polymerization pathways.[4][5] Using standard nitrating mixtures, such as concentrated nitric and sulfuric acids, creates an environment that is far too harsh for the delicate furan backbone, leading to rapid degradation rather than controlled nitration.[3][6]
Q2: I avoided sulfuric acid, but my yields are still very low and the product is impure. What could be the cause?
A: Low yields, even without strong mineral acids, often point to the formation of a stable, non-aromatic intermediate. The nitration of furan with acetyl nitrate (generated in situ from nitric acid and acetic anhydride) does not proceed via a simple electrophilic substitution. Instead, it involves a 1,4-addition of the nitronium ion (NO₂⁺) and an acetate ion (AcO⁻) across the furan ring to form a dihydronitroacetate adduct.[7][8] This intermediate is stable under acidic or neutral conditions. To obtain your final product, this adduct must undergo a base-catalyzed elimination of acetic acid to restore the aromatic system.[8][9] If your workup procedure is purely aqueous or acidic, you will likely isolate this intermediate, leading to poor yields of the desired 5-nitro-furan-3-carbaldehyde.
Q3: What is the expected major regioisomer: 2-nitro- or 5-nitro-furan-3-carbaldehyde?
A: The major product is overwhelmingly 5-nitro-furan-3-carbaldehyde . In electrophilic aromatic substitution of 3-substituted furans, the incoming electrophile is directed to the C2 and C5 positions.[10][11] The aldehyde group at C3 is a deactivating, meta-directing group in a benzene system, but in a furan ring, its electronic influence and the inherent reactivity of the α-positions (C2 and C5) dominate. The C5 position is sterically more accessible and electronically favored for attack, leading to a more stable cationic intermediate compared to attack at the C2 position, which is adjacent to the deactivating aldehyde group.[11]
Q4: Is it necessary to protect the aldehyde group before nitration?
A: While the aldehyde group is susceptible to oxidation, direct nitration of furan-3-carbaldehyde is feasible and commonly performed without a protecting group, provided that mild conditions are strictly maintained. The reaction with acetyl nitrate often proceeds through the in situ formation of a diacetate adduct at the aldehyde, which then gets nitrated.[4][12] This transient protection modulates reactivity. Deliberately protecting the aldehyde (e.g., as a formal diacetate) before nitration is a valid strategy that can sometimes improve yields by preventing oxidation, but it adds synthetic steps to the overall process.
Section 2: Troubleshooting Guide: Common Problems & Solutions
This guide provides a systematic approach to diagnosing and solving specific experimental issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield of Desired Product | A. Ring Decomposition: The reaction temperature was too high, or the nitrating agent was added too quickly, causing an uncontrolled exotherm. The use of an overly aggressive nitrating agent (e.g., containing H₂SO₄).[4] | Strict Temperature Control: Maintain the reaction temperature between -10 °C and 0 °C using an efficient cooling bath (e.g., ice-salt or cryocooler).[2] Slow Reagent Addition: Add the nitrating agent dropwise to the furan solution over an extended period to dissipate heat. Use Acetyl Nitrate: Exclusively use acetyl nitrate generated in situ from fuming nitric acid and acetic anhydride.[1][2] |
| B. Incomplete Rearomatization: The stable 1,4-addition intermediate was not converted to the final aromatic product during workup.[8] | Incorporate a Base: During workup, after quenching the reaction on ice, use a weak base like pyridine or an aqueous solution of sodium bicarbonate to neutralize residual acid and catalyze the elimination of acetic acid from the intermediate.[9][13] | |
| C. Impure Reagents: The nitric acid used was not fuming (>90%), or the acetic anhydride contained acetic acid, leading to water in the reaction mixture and inefficient generation of acetyl nitrate. | Use High-Purity Reagents: Use fresh, fuming nitric acid (>90%) and high-purity acetic anhydride. Water contamination severely hampers the reaction. | |
| 2. Formation of Multiple Isomers / Byproducts | A. Poor Regioselectivity: The reaction temperature was allowed to rise, enabling the formation of the thermodynamically favored, but undesired, 2-nitro isomer. | Maintain Low Temperature: Strict adherence to temperatures below 0 °C favors the kinetic product (5-nitro isomer) and suppresses the formation of other isomers.[14] |
| B. Dinitration: An excessive amount of nitrating agent was used. | Control Stoichiometry: Use a slight excess, typically 1.1 to 1.4 equivalents, of nitric acid relative to the furan-3-carbaldehyde.[4] Monitor the reaction by TLC to avoid over-reaction. | |
| 3. Uncontrolled Exotherm / Runaway Reaction | A. Poor Heat Dissipation: The reaction was run at too high a concentration, or the cooling bath was inefficient. | Ensure Proper Dilution & Cooling: Use sufficient solvent (acetic anhydride) and ensure the reaction flask is adequately submerged in an efficient and well-stirred cooling bath. |
| B. Pre-mixing of Reagents: A stock solution of acetyl nitrate was prepared and stored. Acetyl nitrate is thermally unstable and can decompose explosively.[4][6] | Generate In Situ Only: Acetyl nitrate must be generated in situ at low temperatures and consumed immediately. NEVER prepare and store a solution of acetyl nitrate.[15] |
Section 3: Mechanistic Insights & Process Visualization
Understanding the reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the desired transformation versus the primary side reaction.
Diagram 1: Desired Nitration Pathway via 1,4-Addition
Caption: The desired reaction proceeds through a stable 1,4-adduct.
Diagram 2: Primary Side Reaction Pathway
Caption: Strong acid leads to irreversible ring-opening and polymerization.
Section 4: Optimized Experimental Protocol
This protocol details a reliable method for the nitration of furan-3-carbaldehyde using best practices to minimize side reactions.
Safety Precautions: Fuming nitric acid and acetic anhydride are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[2] The reaction is exothermic and requires careful temperature management to prevent runaways.
Materials:
-
Furan-3-carbaldehyde (1.0 eq)
-
Acetic Anhydride (Ac₂O, 7.0 eq)
-
Fuming Nitric Acid (HNO₃, >90%, 1.2 eq)
-
Pyridine
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer
-
Low-temperature thermometer
-
Dropping funnel
-
Ice-salt or cryocooler bath
Procedure:
Part A: Nitration Reaction
-
Prepare Nitrating Agent:
-
Place acetic anhydride (5.0 eq) in the three-necked flask and cool to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature never exceeds 0 °C . This in situ generation of acetyl nitrate is critical.[2] Stir the resulting solution at -10 °C for 15 minutes.
-
-
Prepare Substrate Solution:
-
In a separate flask, dissolve furan-3-carbaldehyde (1.0 eq) in the remaining cold acetic anhydride (2.0 eq). Cool this solution to -10 °C.
-
-
Perform Nitration:
-
Slowly add the furan-3-carbaldehyde solution dropwise to the cold acetyl nitrate solution. Maintain the internal temperature between -10 °C and -5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).[2]
-
Part B: Workup and Purification (The Crucial Rearomatization Step)
-
Quench Reaction:
-
Once the starting material is consumed (as indicated by TLC), carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
-
Base-Catalyzed Elimination:
-
Slowly add pyridine dropwise to the ice-cold mixture until it is slightly basic (pH ~7-8). This step is essential to neutralize the acid and catalyze the elimination of acetic acid from the dihydronitroacetate intermediate to form the aromatic product.[9] An alternative is to extract the product and then wash the organic layer with a saturated NaHCO₃ solution.[2]
-
Allow the mixture to stir for 30-60 minutes as it slowly warms to room temperature.
-
-
Extraction and Isolation:
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with cold water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude 5-nitro-furan-3-carbaldehyde by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the final, high-purity product.
-
References
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. We cannot use mix acid for nitration of furan. Find out the reason. And s.. [askfilo.com]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Furan nitration [quimicaorganica.org]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 15. DE2523759A1 - 5-Nitro furfural diacetate prepn. - by nitration of furfural in acetic anhydride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Knoevenagel Condensation for Nitrofuran Aldehydes
Welcome to the technical support center for the Knoevenagel condensation of nitrofuran aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-C bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring your success in synthesizing these valuable compounds.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[1] This reaction is particularly useful for creating α,β-unsaturated compounds, which are key intermediates in the synthesis of pharmaceuticals and fine chemicals.[2][3] Nitrofuran aldehydes, with their unique electronic properties, present specific challenges and opportunities in this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
The reaction proceeds in several key steps:[3]
-
Deprotonation: A weak base catalyst removes a proton from the active methylene compound, creating a highly reactive carbanion (enolate).[4]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the nitrofuran aldehyde, forming an alkoxide intermediate.[3]
-
Protonation: The alkoxide ion is protonated by the conjugate acid of the catalyst, yielding a β-hydroxy compound.[4]
-
Dehydration: A molecule of water is eliminated from the β-hydroxy compound to form the final α,β-unsaturated product.[4]
Q2: Which catalysts are most effective for the condensation with nitrofuran aldehydes?
Weak bases are generally preferred to avoid self-condensation of the aldehyde.[1]
-
Piperidine and Pyridine: These are classic and highly effective catalysts for the Knoevenagel condensation.[5][6][7] Pyrrolidine, with a similar pKa to piperidine, is also a suitable alternative.[8]
-
Ammonium Salts: Ammonium acetate is another mild and effective catalyst.[9]
-
Heterogeneous Catalysts: For easier separation and recycling, solid catalysts like zeolites, mesoporous silica, and metal oxides are gaining interest.[2][10] Chitosan, derived from crustacean waste, has also been shown to be a sustainable and effective organocatalyst.[11]
Q3: How does the choice of solvent impact the reaction?
The solvent plays a critical role in the reaction's success.
-
Polar Protic Solvents: Ethanol and methanol are commonly used and can be effective.[12]
-
Polar Aprotic Solvents: Solvents like DMF and acetonitrile can lead to high conversions and selectivities in shorter reaction times.[13]
-
Solvent-Free Conditions: In some cases, running the reaction neat or under solvent-free conditions can improve yields and is more environmentally friendly.[12][14] Microwave-assisted solvent-free reactions can also be a powerful green chemistry approach.[15]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yields can be frustrating, but a systematic approach can often identify the culprit.[16]
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The catalyst, especially if it's a weak base, can degrade over time. Solution: Use a fresh or recently purified catalyst. Ensure you are using the correct stoichiometric amount; too much can lead to side reactions.[16] |
| Suboptimal Temperature | The reaction may require energy input to overcome the activation barrier. Solution: While some reactions proceed at room temperature, gentle heating (40-80°C) can often improve the rate and yield.[16] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition from prolonged heating.[17] |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[16] Solution: Consider using a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.[17] Alternatively, adding molecular sieves can also be effective.[18] |
| Impure Reactants | Impurities in the nitrofuran aldehyde or the active methylene compound can interfere with the reaction. Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation. |
Problem 2: Formation of Side Products
Unwanted side reactions can compete with your desired transformation.
| Side Reaction | Explanation & Mitigation |
| Self-Condensation of Aldehyde | Stronger bases can promote the self-condensation of the nitrofuran aldehyde. Mitigation: Use a milder base such as piperidine, pyridine, or an ammonium salt.[1][12] |
| Michael Addition | The α,β-unsaturated product can sometimes react with a second molecule of the active methylene compound.[3] Mitigation: Use a 1:1 molar ratio of the aldehyde and the active methylene compound to minimize this possibility.[12] |
Experimental Protocols
Protocol 1: General Procedure using Piperidine Catalyst in Ethanol
This protocol is a good starting point for many nitrofuran aldehydes.
Procedure:
-
In a round-bottom flask, dissolve the nitrofuran aldehyde (1 equivalent) in ethanol.
-
Add the active methylene compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).[19]
-
Stir the reaction mixture at room temperature or reflux for 2-4 hours, monitoring the progress by TLC.[19]
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.[19]
-
Collect the solid by filtration and wash with cold ethanol.[19]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[17]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This method is particularly useful for reactions that are sensitive to water.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add the nitrofuran aldehyde (1 equivalent) and the active methylene compound (1.0 to 1.2 equivalents) to the flask.
-
Add a solvent that forms an azeotrope with water, such as toluene.
-
Add the catalyst (e.g., piperidine, 0.1 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.[17]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction as described in Protocol 1.
Data Summary: Representative Condensations
The following table provides a summary of typical reaction conditions for the Knoevenagel condensation of 4-chloro-3-nitrobenzaldehyde with various active methylene compounds.
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2 | ~95 |
| Ethyl Cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | Toluene | 4 | ~90 |
| Meldrum's Acid | Proline | Acetonitrile | 1 | ~92 |
Data is representative and may vary based on specific experimental conditions.[19]
References
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
PharmD Guru. (n.d.). 27. KNOEVENAGEL REACTION. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Retrieved from [Link]
-
MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Bangladesh Journals Online. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction with piperidine as catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds.... Retrieved from [Link]
-
PMC. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 6. chemrj.org [chemrj.org]
- 7. tandfonline.com [tandfonline.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. banglajol.info [banglajol.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Prevent Furan Ring Decomposition in Synthesis
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide you with in-depth, actionable strategies to address a common yet critical challenge in organic synthesis: the instability and decomposition of the furan ring. As a uniquely electron-rich aromatic heterocycle, furan is both a valuable synthetic building block and a notoriously sensitive substrate. Understanding its decomposition pathways is the first step toward preventing them.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot your reactions effectively.
Part 1: Troubleshooting Guide by Reaction Type
This section addresses specific, common experimental problems. Each entry details the root cause of furan decomposition in a given reaction class and provides validated solutions and protocols.
Issue 1: Catastrophic Polymerization During Electrophilic Aromatic Substitution (EAS)
Problem: "I'm attempting a Friedel-Crafts acylation on a furan derivative using aluminum chloride (AlCl₃), but I'm only recovering a black, insoluble polymer."
Root Cause Analysis: Furan's high reactivity, which is approximately 6 x 10¹¹ times faster than benzene in electrophilic reactions, is also its greatest vulnerability.[1] Strong Brønsted or Lewis acids, like AlCl₃, can readily protonate the furan ring at the C2 position.[2] This initial protonation disrupts the aromatic system, forming a highly unstable carbocation. This cation is a potent electrophile that rapidly attacks another furan molecule, initiating a chain reaction of polymerization that is often uncontrollable.[3][4] The driving force is the formation of highly conjugated, polymeric structures, which are thermodynamically favored over the desired substitution product.[5]
Solutions & Protocols:
-
Utilize Milder Lewis Acids: The key is to use a Lewis acid that is strong enough to activate the electrophile but not so strong that it aggressively protonates or complexes with the furan ring.
-
Recommended Catalysts: Boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or ytterbium(III) triflate (Yb(OTf)₃) are excellent alternatives to AlCl₃.[6][7]
-
Why it Works: These catalysts have a lower affinity for the furan oxygen and are less prone to generating protic acids from trace moisture, thus minimizing the initiation of polymerization.
-
-
Employ Pre-activated Electrophiles (Anhydrides): Acylating with an acid anhydride in the presence of a mild catalyst often provides a cleaner reaction.
-
Typical Conditions: Furan, acetic anhydride, and a catalytic amount of BF₃·OEt₂ at low temperatures (0 °C to room temperature).[6]
-
-
Leverage the Vilsmeier-Haack Reaction for Formylation: This reaction is a classic, highly reliable method for introducing a formyl group onto the furan ring with minimal decomposition.[8] The electrophile, the Vilsmeier reagent, is much milder than those generated in typical Friedel-Crafts reactions.[9][10]
Materials:
-
Furan (freshly distilled)
-
Phosphoryl chloride (POCl₃) (freshly distilled)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium acetate solution (saturated)
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 equiv.) to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equiv.) dropwise to the DMF, ensuring the temperature is maintained below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add furan (1.0 equiv.) dropwise to the reaction mixture, again maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully and slowly quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture by adding a saturated solution of sodium acetate until the pH is ~6-7.
-
Extract the aqueous layer with DCM or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-furaldehyde.
DOT Diagram: Furan Polymerization Pathway
Caption: Acid-catalyzed polymerization of furan.
Issue 2: Ring Instability and Cleavage During Oxidation
Problem: "I am trying to perform a reaction on a side chain, but my oxidizing agent is destroying the furan ring."
Root Cause Analysis: The electron-rich nature of furan makes it highly susceptible to oxidative cleavage.[12][13] Many common oxidants (e.g., KMnO₄, strong peroxy acids) will readily attack the ring, leading to the formation of 1,4-dicarbonyl compounds or complete degradation to carboxylic acids.[12] This process is so efficient that the furan ring is sometimes intentionally used as a "masked carboxyl group" in total synthesis.[12]
Solutions & Protocols:
-
Choose Mild and Selective Oxidants: The choice of oxidant is paramount. For reactions on side chains, select reagents known to be less aggressive towards electron-rich aromatics.
-
Examples: Manganese dioxide (MnO₂) for oxidizing allylic/benzylic alcohols, or Dess-Martin periodinane (DMP) for more general alcohol oxidations.
-
-
Protect the Furan Ring: If harsh oxidative conditions are unavoidable, a temporary protection strategy may be necessary. The most common approach is to convert the furan into a more stable derivative that can be reverted post-oxidation.
-
Diels-Alder Protection: Furan can act as a diene in a Diels-Alder reaction with a reactive dienophile like maleic anhydride.[14][15] The resulting 7-oxanorbornene adduct is an alkene, which is generally more stable to oxidation than the furan ring itself. The furan can often be regenerated by a retro-Diels-Alder reaction upon heating.[14]
-
-
Leverage the Achmatowicz Reaction: For furfuryl alcohols, specific oxidative ring expansion using reagents like N-bromosuccinimide (NBS) in a methanol/water mixture can convert the furan into a more stable dihydropyranone ring system.[12] This is a predictable and high-yielding transformation.
DOT Diagram: Decision Workflow for Furan Oxidation
Caption: Decision tree for oxidizing furan-containing compounds.
Part 2: Frequently Asked Questions (FAQs)
Q1: My furan-containing boronic acid seems to decompose during Suzuki-Miyaura cross-coupling. What's happening?
A1: Furan boronic acids and their derivatives can be unstable, particularly under the basic conditions often used in Suzuki couplings. Protodeboronation (cleavage of the C-B bond by a proton source) can be a significant side reaction. Furthermore, some palladium catalysts or reaction conditions can promote ring-opening or side reactions.[16][17] Troubleshooting Steps:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄, K₂CO₃, or organic bases like triethylamine.
-
Use Anhydrous Conditions: Minimize water content in your reaction to suppress protodeboronation.
-
Choose the Right Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote rapid reductive elimination, which can outcompete decomposition pathways.
-
Consider Alternative Boron Reagents: Potassium trifluoroborate salts (R-BF₃K) are often more stable than the corresponding boronic acids and can give higher yields in couplings with furan substrates.[18]
Q2: Are there general rules for predicting when furan will act as an aromatic ring versus a diene in a Diels-Alder reaction?
A2: Yes, this is governed by a sensitive thermodynamic balance.[14]
-
Aromatic Substitution: Occurs with electrophiles that are not dienophiles (e.g., in nitration, halogenation, acylation).
-
Diels-Alder Cycloaddition: Occurs with electron-deficient alkenes (dienophiles) like maleic anhydride, maleimides, or acrylates.[15] The reaction is often reversible because the cycloaddition results in the loss of furan's aromatic stabilization energy (~18 kcal/mol).[1][14]
-
Favoring Cycloaddition: High pressure and Lewis acid catalysis can favor the forward Diels-Alder reaction. Using electron-poor furans (e.g., 2-furoic acid) can make the cycloaddition more difficult, but it is still possible with highly reactive dienophiles.[19][20]
Q3: How can I protect the furan ring if I need to perform chemistry that is incompatible with it?
A3: Protecting the furan ring is challenging but feasible. The goal is to temporarily disrupt the sensitive aromatic system.
-
Diels-Alder Adducts: As mentioned, forming a 7-oxanorbornene adduct is a common strategy. The choice of dienophile is crucial for ensuring the retro-reaction is feasible.
-
Acetalization of Furanics: For furan aldehydes like furfural or 5-HMF, the aldehyde group is highly reactive and can promote instability. Protecting it as an acetal can significantly increase the stability of the entire molecule for subsequent reactions.[11] For example, acetal-protected 5-HMF shows vastly improved yields and reduced side reactions during oxidation to 2,5-furandicarboxylic acid (FDCA).[11]
Q4: What are the best practices for storing and handling furan and its simple derivatives?
A4: Furan itself is volatile (bp 31.5 °C) and, like many of its derivatives, is sensitive to air, light, and acid.[1]
-
Storage: Store in an amber bottle under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer.
-
Handling: Use freshly distilled or newly opened material for best results. Avoid contact with acidic surfaces or solvents. Traces of acid can catalyze polymerization over time.
-
Inhibitors: Commercial furan often contains inhibitors like butylated hydroxytoluene (BHT) to prevent polymerization. Be aware that this may need to be removed by distillation before use in sensitive reactions.
References
- BenchChem Technical Support Team. (2025).
- Zhang, Z., et al. (n.d.). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances.
- N/A. (n.d.). Oxidative Cleavage of Furans. Organic Reactions.
- Claes, L., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
- N/A. (n.d.). Oxidation of furans (Review).
- Xu, Y., et al. (n.d.). Decomposition of Furan on Pd(111).
- Zhang, Z., et al. (n.d.). Formation of insoluble polymer and benzofuran during the acid-treatment of furan.
- N/A. (2022). Electrophilic Reactions of Furan. ChemicalBook.
- Opietnik, M., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry.
- Heid, J. V., & Levine, R. (1948).
- BenchChem Technical Support Team. (n.d.).
- Vilsmeier, A., & Haack, A. (1927). Über Die Einwirkung von Halogenphosphor Auf Alkyl-Formanilide. Eine Neue Methode Zur Darstellung Sekundärer Und Tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series).
- N/A. (2020). Friedel-Crafts acylation of furan. Chemistry Stack Exchange.
- Tiatto, F., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- N/A. (n.d.). Notes - Formylation of Furans.
- N/A. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Wen, D., et al. (n.d.). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid.
- Gandini, A., et al. (1996).
- De Vleeschouwer, F., et al. (2010). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem.
- N/A. (n.d.). Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics.
- Cardozo, G., et al. (2020).
- BenchChem Technical Support Team. (2025). Furan as a Diene in Diels-Alder Reactions: An In-depth Technical Guide. Benchchem.
- N/A. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions of Furans. Benchchem.
Sources
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
Technical Support Center: Characterization of 5-Nitrofuran-3-carbaldehyde Derivatives
From the Desk of a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Nitrofuran-3-carbaldehyde and its derivatives. This class of compounds holds significant promise in medicinal chemistry but presents unique characterization challenges due to the electrophilic nature of the furan ring, the reactivity of the aldehyde, and the influence of the nitro group.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Part 1: General Handling, Stability, and Purification FAQs
This section addresses common issues encountered before and during the purification of your target compounds. Proper handling is the first step to successful characterization.
Q1: My synthesized 5-nitrofuran derivative is a pale yellow solid, but it darkens over time. Is this normal and how can I prevent it?
A: Yes, this is a frequently observed issue. The discoloration indicates potential degradation. 5-nitrofuran derivatives can be sensitive to light, air (oxidation), and moisture.[1][2] The aldehyde group is particularly susceptible to oxidation to the corresponding carboxylic acid, and the conjugated system can be prone to polymerization upon prolonged exposure to light or heat.
Expert Advice:
-
Storage: Store your compounds in amber vials under an inert atmosphere (nitrogen or argon) at low temperatures (-4 to -20 °C) to minimize degradation.
-
Handling: Minimize exposure to ambient light and air during weighing and sample preparation.
-
Solvent Purity: Use high-purity, dry solvents for reactions and chromatography, as impurities or water can catalyze decomposition.
Q2: I've completed my synthesis, but the crude product is a dark, oily residue. What is the best approach for purification?
A: An oily residue suggests the presence of unreacted starting materials, polymeric byproducts, or residual high-boiling solvents. The purification strategy depends on the scale and polarity of your derivative.
Troubleshooting Flowchart:
-
Initial Cleanup: If you used a high-boiling solvent like DMF or DMSO, perform a liquid-liquid extraction (LLE). Ethyl acetate is a common and effective extraction solvent for many nitrofuran derivatives.[3][4] Wash the organic layer with brine to remove residual water-soluble impurities.
-
Primary Purification: Flash column chromatography on silica gel is the most effective method for separating the target compound from impurities.
-
Solvent System: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A typical starting point is 9:1 or 8:2 Hexane:EtOAc.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) with a UV lamp (254 nm), as the nitrofuran chromophore is UV-active.
-
-
Final Polish: If the compound is a solid after chromatography, recrystallization can be used to achieve high purity. Choose a solvent system in which your compound is sparingly soluble at room temperature but fully soluble when heated.
Q3: What are the most common process-related impurities I should be aware of?
A: Impurities can complicate spectroscopic analysis and affect biological assay results. Common impurities include:
-
Unreacted Starting Materials: Such as the initial furan or nitrating agents.[1]
-
Isomeric Byproducts: Incomplete or non-selective nitration can lead to isomers.[1]
-
Oxidation Products: The aldehyde can be oxidized to a carboxylic acid.
-
Polymerization Products: Resulting from prolonged heating or exposure to light.[1]
Self-Validation Tip: Always run an initial purity check (e.g., by LC-MS or ¹H NMR) on your crude material. This helps in identifying the nature of the impurities and tailoring the purification strategy accordingly.
Part 2: Spectroscopic Characterization - FAQs & Troubleshooting
This section dives into the specifics of analyzing your purified compounds using NMR, Mass Spectrometry, and FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: My ¹H NMR spectrum in CDCl₃ shows broad, overlapping signals in the aromatic region, making it difficult to interpret. What can I do?
A: This is a classic problem arising from solvent effects or molecular aggregation. Chloroform can interact with the molecule in a way that leads to poor resolution.
Solutions:
-
Change the Solvent: The simplest and most effective solution is to re-run the spectrum in a different deuterated solvent.[5]
-
Benzene-d₆: The ring currents of benzene often induce significant shifts in the analyte's protons, spreading out overlapping signals.
-
Acetone-d₆ or DMSO-d₆: These more polar solvents can disrupt intermolecular interactions and often provide sharper peaks, especially if your compound has hydrogen-bonding capabilities.
-
-
Lower the Concentration: High sample concentrations can lead to broadening and shifts due to bimolecular interactions. Try preparing a more dilute sample.[6]
Q5: I see a broad singlet that I suspect is an N-H or O-H proton from a derivative I made. How can I confirm this?
A: Labile protons (those that can exchange) are often broad and their chemical shift can vary with concentration and temperature. The definitive confirmation method is a D₂O exchange experiment .[5]
Protocol: D₂O Shake
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to facilitate proton-deuteron exchange.
-
Re-acquire the ¹H NMR spectrum.
-
Result: If the peak has disappeared or significantly diminished in intensity, it confirms that it was a labile N-H or O-H proton.
Q6: My integration values are not correct. For example, a proton that should integrate to 1H is showing up as 1.5H. What's the cause?
A: Inaccurate integration is a red flag that points to one of several issues:
-
Presence of Impurities: The most common cause is an underlying impurity peak that is overlapping with your signal of interest. Check for residual solvents[7] or purification artifacts.
-
Poor Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat. An undulating baseline will lead to integration errors.
-
Insufficient Relaxation Delay (d1): For quantitative accuracy, the relaxation delay between scans should be at least 5 times the longest T₁ relaxation time of the protons in your molecule. While this is less of an issue for standard ¹H NMR, if you have quaternary carbons or other slow-relaxing nuclei nearby, it can have an effect. For truly quantitative results, qNMR protocols should be followed.[8]
| Typical ¹H & ¹³C NMR Data for 5-Nitrofuran Scaffolds | |
| Proton/Carbon | Typical Chemical Shift (ppm) |
| Aldehyde Proton (-CHO) | 9.6 - 9.8 |
| Furan H-4 | 7.6 - 7.8 |
| Furan H-3 (if unsubstituted) | 7.3 - 7.5 |
| Aldehyde Carbon (C=O) | 175 - 180 |
| Furan C-5 (with NO₂) | 152 - 156 |
| Furan C-2 (with CHO) | 150 - 154 |
| Furan C-3 / C-4 | 114 - 128 |
| Note: These are approximate ranges. Actual shifts depend heavily on the specific substituents on your derivative. Data synthesized from multiple sources.[9][10] |
Mass Spectrometry (MS)
Q7: I am analyzing my derivative by LC-MS with Electrospray Ionization (ESI), but the signal intensity is very low. How can I improve it?
A: Low ESI signal is often related to poor ionization efficiency or matrix effects.
-
Mobile Phase Modification: The ionization efficiency of your compound is highly pH-dependent.
-
Positive Mode (ESI+): Add a small amount of an acid like formic acid (0.1%) to the mobile phase to promote protonation ([M+H]⁺).
-
Negative Mode (ESI-): If your molecule has acidic protons, try adding a weak base like ammonium acetate or switching to a basic mobile phase to encourage deprotonation ([M-H]⁻).
-
-
Try a Different Ionization Source: If modifying the mobile phase doesn't work, your compound may not be well-suited for ESI. Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative for less polar, more volatile compounds.[11]
-
Sample Clean-up: Co-eluting impurities can suppress the ionization of your target analyte. Ensure your sample is well-purified. Methods like solid-phase extraction (SPE) are highly effective for cleaning up complex samples before MS analysis.[4][12]
Q8: The low mass region (<200 m/z) of my spectrum is very noisy, making it hard to trust the molecular ion peak. Why does this happen and how can I be sure of my result?
A: This is a known challenge with nitrofuran-type molecules. Their molecular weights often fall into a range where spectrometric background noise is abundant.[11] This can lead to non-selective fragmentation and potential false positives.
Confirmation Strategy:
-
High-Resolution MS (HRMS): Use an Orbitrap or TOF mass spectrometer to obtain an accurate mass measurement. This allows you to determine the elemental composition and confirm that the measured mass matches the theoretical mass of your compound to within a few ppm.
-
Tandem MS (MS/MS): The most robust method for confirmation is to perform an MS/MS experiment. Isolate your suspected molecular ion ([M+H]⁺ or [M-H]⁻) and fragment it. The resulting fragmentation pattern is a unique "fingerprint" for your molecule. This is the standard confirmatory approach in regulated analyses.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
Q9: What are the key IR absorption bands I should look for to confirm the synthesis of a this compound derivative?
A: FTIR is an excellent tool for confirming the presence of key functional groups. Look for the following characteristic peaks:
| Functional Group | **Typical Wavenumber (cm⁻¹) ** | Appearance |
| Aldehyde C=O Stretch | ~1700 - 1660 | Strong, sharp |
| Nitro (NO₂) Asymmetric Stretch | ~1560 - 1510 | Strong, sharp |
| Nitro (NO₂) Symmetric Stretch | ~1350 - 1340 | Strong, sharp |
| Furan Ring C=C Stretch | ~1610 - 1570 | Medium to strong |
| Aldehyde C-H Stretch | ~2850 and ~2750 | Two weak to medium bands |
| Data synthesized from multiple sources.[9][15] |
The presence of a strong carbonyl peak around 1670 cm⁻¹ alongside the two very strong nitro group absorptions is a powerful indicator of your target structure.
Part 3: Experimental Workflows & Protocols
Workflow for Characterization of a Novel Derivative
The following diagram outlines a logical workflow for the characterization of a newly synthesized this compound derivative.
Caption: A typical workflow from synthesis to full characterization.
Protocol 1: General Sample Preparation for NMR Analysis
Objective: To prepare a sample that yields a high-resolution spectrum free from artifacts.
Materials:
-
Purified, dry compound (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Glass Pasteur pipette
-
Clean, dry NMR tube and cap
Procedure:
-
Weigh approximately 5-10 mg of your purified compound directly into a clean, dry vial.
-
Using a Pasteur pipette, add ~0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex or swirl the vial until the sample is completely dissolved. If it does not dissolve, consider a different solvent.[5]
-
Transfer the solution into the NMR tube using the Pasteur pipette. Ensure the liquid column height is approximately 4-5 cm.
-
Wipe the outside of the NMR tube clean, cap it, and label it clearly.
-
The sample is now ready for analysis. Ensure the spectrometer is properly tuned and shimmed before acquisition for the best results.[6]
References
- Conneely, A., Nugent, A., O'Keeffe, M., & Mulder, B. (2003). Development of an analytical method to detect metabolites of nitrofurans. Analytica Chimica Acta.
- Charm Sciences Inc. (2008). Method for detecting nitrofuran.
-
Vukas, T., Bilandžić, N., & Solomun Kolanović, B. (2019). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. National Institutes of Health. [Link]
-
Salter, R., Brereton, P., & Points, J. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PubMed. [Link]
-
Scite. (n.d.). Development of an analytical method to detect metabolites of nitrofurans. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]
-
ResearchGate. (n.d.). MS/MS acquisition parameters for the nitrofuran metabolite analysis on the AB SCIEX Qtrap 5500 using APCI. [Link]
-
Carradori, S., et al. (2021). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PMC - PubMed Central. [Link]
-
PubChem. (n.d.). 5-Nitrofurfural. National Institutes of Health. [Link]
-
Veeprho. (n.d.). 5-NITROFURFURAL Impurities and Related Compound. [Link]
-
Stanciauskaite, M., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
-
Agilent Technologies. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS. [Link]
-
PubChem. (n.d.). 5-Nitrofuran-2-carboxaldehyde valerhydrazone. [Link]
-
ResearchGate. (n.d.). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. [Link]
-
Liu, Y., et al. (2024). A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. National Institutes of Health. [Link]
-
Li, J., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. National Institutes of Health. [Link]
-
ChemBK. (2024). 5-nitrofuran-2-carbaldehyde. [Link]
-
Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography. [Link]
-
Reddit. (2023). Trouble Analysing Nitrofuran Metabolites with LC/MS/MS. [Link]
-
Moradi, A., & Simpson, A. J. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]
-
Solubility of Things. (n.d.). 5-nitrofuran-2-carbaldehyde. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Salter, R., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC - NIH. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Oxford Academic. (1970). Analysis of 5-Nitrofuran Derivatives. [Link]
-
Wölfelschneider, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
U.S. Food & Drug Administration (FDA). (2017). Detection of Nitrofuran Metabolites in Shrimp. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Determination of nitrofurans in animal feeds by liquid chromatography-UV photodiode array detection and liquid chromatography-ionspray tandem mass spectrometry. [Link]
-
Springer. (n.d.). Analysis of Nitrofuran Residues in Animal Feed Using Liquid Chromatography and Photodiode-Array Detection. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. chembk.com [chembk.com]
- 3. vliz.be [vliz.be]
- 4. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyworld.com [spectroscopyworld.com]
- 12. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Nitrofuran-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Nitrofuran-3-carbaldehyde. Scaling up this synthesis presents unique challenges, primarily centered around regioselectivity and reaction control. This document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Core Synthetic Challenge: Regioselectivity in Furan Substitution
The primary difficulty in synthesizing this compound lies in controlling the position of functional groups on the furan ring. The furan nucleus is highly activated towards electrophilic aromatic substitution, typically at the C2 and C5 positions. Direct nitration of furan-3-carbaldehyde or direct formylation of 2-nitrofuran can lead to complex mixtures of isomers, complicating purification and reducing the overall yield of the desired product.
Our recommended approach involves a regiocontrolled Vilsmeier-Haack formylation of a pre-existing 2-substituted furan. While electrophilic attack on 2-substituted furans typically favors the C5 position, the potent electron-withdrawing nature of a nitro group at C2 deactivates the adjacent C3 and the electronically-related C5 positions. This deactivation can steer the Vilsmeier-Haack reagent, a moderately reactive electrophile, to the less-deactivated C4 position, which is not the desired outcome, or potentially the C3 position under specific conditions. However, a more reliable strategy is to start with a substrate that directs formylation to the desired position before nitration.
An alternative and often more successful strategy is to perform a Vilsmeier-Haack reaction on a furan derivative where the 3-position is activated or the other positions are blocked, followed by a carefully controlled nitration. For the purpose of this guide, we will focus on a plausible and frequently discussed pathway: the formylation of a suitable furan precursor followed by nitration, as this offers better regiochemical control.
Section 1: Recommended Synthesis Protocol
This section details a two-step synthesis involving the Vilsmeier-Haack formylation of furan followed by regioselective nitration. This pathway is chosen to maximize control over the final substitution pattern.
Step 1: Vilsmeier-Haack Formylation of Furan to Furan-2-carbaldehyde
While our target is the 3-carbaldehyde, the 2-carbaldehyde is an illustrative starting point for discussing the chemistry before moving to the more complex target. A more advanced synthesis would start with a 3-substituted furan. For this guide, we will assume a hypothetical, regiocontrolled formylation to the 3-position for the purpose of troubleshooting the subsequent nitration step, which is the most critical and hazardous part of the synthesis involving the nitro group.
Let's focus on the critical step: Nitration of Furan-3-carbaldehyde.
The introduction of a nitro group onto the furan ring is challenging due to the ring's sensitivity to strong acids.[1][2] Milder nitrating agents are required. Acetyl nitrate, generated in situ, is a common choice.
Experimental Protocol: Nitration of Furan-3-carbaldehyde
Safety Warning: This reaction involves potent reagents and generates exothermic heat. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. A blast shield is recommended. The reaction must be maintained at a low temperature to prevent runaway reactions.
Reagents & Conditions Summary
| Reagent/Parameter | Quantity (for 10g scale) | Molar Eq. | Notes |
| Furan-3-carbaldehyde | 10.0 g | 1.0 | Ensure >98% purity. |
| Acetic Anhydride | 100 mL | ~10 | Serves as solvent and reagent. |
| Fuming Nitric Acid (>90%) | 4.5 mL | ~1.1 | Add dropwise with extreme caution. |
| Reaction Temperature | -5 °C to 0 °C | - | Critical for selectivity and safety. |
| Quenching Solution | Ice-water mixture | ~500 mL | - |
| Neutralizing Agent | Sodium Bicarbonate (sat. sol.) | As needed | Add slowly to control gas evolution. |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 500 mL three-neck, round-bottom flask with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (e.g., acetone/dry ice).
-
Initial Cooldown: Charge the flask with acetic anhydride (100 mL) and begin stirring. Cool the solvent to -5 °C.
-
Acetyl Nitrate Formation: Add the fuming nitric acid (4.5 mL) dropwise to the stirred acetic anhydride via the dropping funnel. CRITICAL: Maintain the internal temperature below 0 °C throughout the addition. The formation of acetyl nitrate is highly exothermic.
-
Substrate Addition: Once the acetyl nitrate solution is prepared and stable at -5 °C, add the furan-3-carbaldehyde (10.0 g) portion-wise over 30 minutes. Ensure the temperature does not rise above 0 °C.
-
Reaction Monitoring: Stir the mixture at -5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker containing 500 mL of an ice-water slurry. This step must be done carefully to manage the exotherm.
-
Neutralization & Extraction: Once the quench is complete, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~7. Be cautious of vigorous CO2 evolution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the synthesis and scale-up.
Problem Area 1: Low Yield and Byproduct Formation
Q1: My reaction yield is very low, and the crude product is a dark, tarry substance. What went wrong?
A1: This is a classic sign of reaction decomposition, a common issue with sensitive substrates like furans.[3] The primary causes are:
-
Poor Temperature Control: The nitration of furans is highly exothermic. If the temperature rises above the recommended 0 °C, rapid polymerization and degradation of the furan ring occur. On a larger scale, "hot spots" can form in the reactor if mixing is inefficient, leading to localized decomposition even if the external bath temperature is correct.
-
Incorrect Reagent Stoichiometry: Using too much nitric acid (a large excess of the nitrating agent) can lead to over-nitration or oxidative degradation of the substrate.
-
Moisture Contamination: Water can react with acetic anhydride and affect the potency of the acetyl nitrate reagent, leading to side reactions. Ensure all glassware is oven-dried and reagents are anhydrous.
Solution Pathway:
-
Verify Cooling Capacity: Ensure your cooling bath and reactor setup can adequately dissipate the heat generated, especially during the dropwise addition of nitric acid.
-
Improve Agitation: Use efficient mechanical stirring, not a magnetic stir bar, for scales larger than a few grams. This ensures homogeneous temperature and reagent concentration.
-
Control Stoichiometry: Carefully measure your reagents. A slight excess of the nitrating agent (1.1-1.2 eq) is usually sufficient.
-
Consider Reverse Addition: On scale, consider adding the substrate solution to the pre-formed acetyl nitrate solution to maintain better control over the substrate concentration in the reactive medium.
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of isomers. How can I improve regioselectivity?
A2: Isomer formation is governed by the electronics of the furan ring. The aldehyde group is a meta-director, but on a furan ring, the directing effects can be complex.
-
Cause: The inherent reactivity of the furan ring can lead to nitration at other available positions (e.g., C5), even with the directing influence of the C3-aldehyde.
-
Solutions:
-
Maintain Low Temperature: Lower temperatures favor the kinetically controlled product and can increase selectivity. Try running the reaction at -10 °C or -15 °C.
-
Solvent Choice: While acetic anhydride is standard, exploring other non-protic solvents might alter the selectivity profile, although this requires significant re-optimization.
-
Purification: If a minor isomer is unavoidable, focus on developing a robust purification method. Isomers of nitrofuran carbaldehydes can often be separated by careful column chromatography or fractional crystallization.
-
Problem Area 2: Work-up and Isolation Challenges
Q3: During the aqueous work-up and neutralization, my product seems to be decomposing or lost. How can I prevent this?
A3: 5-Nitrofuran derivatives can be unstable under strongly basic or acidic conditions, especially at elevated temperatures.
-
Cause: The neutralization step with sodium bicarbonate is exothermic. If the base is added too quickly, the resulting heat can degrade the product. Furthermore, some nitrofuran compounds are susceptible to hydrolysis.
-
Solutions:
-
Controlled Neutralization: Perform the neutralization while the mixture is still in an ice bath to dissipate heat. Add the bicarbonate solution slowly and in portions.
-
Minimize Time in Aqueous Phase: Do not let the reaction mixture sit for extended periods after neutralization. Proceed immediately to extraction.
-
Choice of Base: For very sensitive substrates, a weaker base like potassium carbonate might be considered, though it is less common.
-
Section 3: Scale-Up and Safety FAQs
Q1: What are the most critical safety considerations when moving this synthesis from a 10g to a 1kg scale?
A1: The two primary hazards are the highly exothermic nature of the reaction and the handling of corrosive and oxidizing reagents .
-
Thermal Runaway: The formation of acetyl nitrate and the nitration step itself can generate significant heat. A failure in cooling or an uncontrolled addition of reagents at a 1kg scale can lead to a dangerous thermal runaway, potentially causing a rapid pressure increase and reactor failure. A thorough thermal hazard analysis (e.g., using Reaction Calorimetry) is strongly recommended before attempting a large-scale run.
-
Reagent Handling: Fuming nitric acid and acetic anhydride are highly corrosive. At scale, this requires specialized chemical pumps and closed-system transfers instead of manual pouring.
-
Quenching: Quenching a large volume of a reactive mixture is also hazardous. The quench must be done slowly into a well-stirred and cooled vessel to manage the exotherm.
Q2: How should I adapt my purification strategy for a multi-kilogram scale?
A2: Column chromatography is generally not feasible for large-scale purification in a manufacturing setting.
-
Recrystallization: This is the preferred method. Significant development work should be done at the bench scale to identify a solvent system that provides high purity and high recovery. Key parameters to optimize include solvent ratio, cooling profile, and seeding strategy.
-
Reslurrying: If the impurity profile is favorable, washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (a process called reslurrying) can be a highly effective and simple purification step.
Diagrams and Workflows
Nitration Reaction Workflow
The following diagram outlines the critical steps and control points for the nitration of furan-3-carbaldehyde.
Caption: Decision tree for troubleshooting low yield issues.
References
-
MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Retrieved from [Link]
-
ResearchGate. (2023). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Retrieved from [Link]
-
sphinxsai. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of ChemTech Research. Retrieved from [Link]
-
PubMed. (1969). [Synthesis of some derivatives of 5-nitrofurfural]. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2002). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Nitrofurfural. PubChem. Retrieved from [Link]
- Google Patents. (2011). Method for preparing 5-nitrosalicylaldehyde. Google Patents.
-
PubMed. (2024). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PubMed. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 5-Nitrofuran-2-carbaldehyde | 698-63-5. J&K Scientific. Retrieved from [Link]
-
ChemBK. (n.d.). 5-nitrofuran-2-carbaldehyde. ChemBK. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
5-Nitrofuran-3-carbaldehyde vs 5-Nitrofuran-2-carbaldehyde reactivity
Starting Data Gathering
I've initiated a thorough data collection phase. I'm focusing on the chemical reactivity of both 5-Nitrofuran-3-carbaldehyde and 5-Nitrofuran-2-carbaldehyde. I'm prioritizing comparative studies, reaction kinetics, and spectroscopic data to lay a solid foundation.
Refining Search Parameters
I'm now expanding my data search parameters. I'm actively looking for established experimental protocols to compare aldehyde reactivity, especially for aromatic and heterocyclic systems. I'm focusing on specific reactions like condensation, oxidation, reduction, and nucleophilic additions. I'm also delving into authoritative sources that explain the nitro and aldehyde group effects on the furan ring.
Outlining the Comparison Guide
I've outlined the structure of the guide now. It starts with an introduction to the nitrofuran carbaldehydes, then delves into a detailed comparison of electronic properties, followed by comparative reactivity data in various reactions. Tables and experimental protocols will support the discussion. I'll also be using Graphviz to illustrate structures, mechanisms, and workflows.
Considering Nitrofuran Reactivity
Okay, I'm starting to build out this technical guide. The initial focus will be introducing the nitrofuran structure and its significance. I'll get that background information down first before anything else, so that it's all in the right spot!
Planning Guide Structure
I've been mapping out the structure and content of this comparative reactivity guide. I'm starting with an introductory section, explaining the significance of the nitrofuran scaffold, especially the nitro group's influence on activity, and introducing the two isomers for comparison. Then, I'll go into the core of the work, and delve into structural and electronic properties and diagramming the isomers. Next, I plan to focus on reactivity, starting with the electronic effects of the nitro and aldehyde groups on the furan ring.
Outlining Reactivity Analysis
I'm now outlining a detailed comparative reactivity analysis, structuring it by reaction type. I'll explain the expected reactivity differences between the isomers based on the differing electronic properties I've identified, and will also provide relevant experimental examples. The goal is to make the differences as clear as possible.
Developing Reactivity Comparison
I'm now diving into the comparative reactivity analysis, structuring it by reaction type, and I'll include diagrams and resonance structures. I anticipate that 5-Nitrofuran-2-carbaldehyde will be more reactive to nucleophiles. I'll provide examples of specific reactions like Knoevenagel and Claisen-Schmidt condensations that highlight these differences. I'll be sure to indicate my assumptions where there is no direct reference.
Defining Guide Content
I've been working on the structural and electronic properties section, creating diagrams for both isomers. I'm focusing on the position of the aldehyde group and how it impacts conjugation with the nitro group. I'm also preparing to analyze their reactivity with specific reaction types, such as nucleophilic addition reactions, and I plan to include experimental data.
Developing Comprehensive Guide
I'm now putting together the core of the guide, and plan to structure it by reaction type. I'll describe the reactivity differences between the isomers, based on their electronic properties. Experimental examples will support the analysis. I'll also add a few protocols for typical reactions.
Analyzing Reactivity Differences
I'm now deeply involved in comparing the reactivity profiles of the two isomers. Specifically, I'm developing detailed analysis, broken down by reaction type. I'll outline the expected reactivity variations based on the structural differences and experimental evidence. Furthermore, I've started assembling the data, including physical and chemical property information. I'm focusing on nucleophilic addition reactions, and I plan to include protocols for specific reactions.
Constructing Reactivity Guide
I've been working on the comprehensive guide, and now I'm structuring the reactivity section by reaction type. I will explain the reactivity differences between the isomers, supported by experimental evidence. Diagrams and resonance structures will clearly show the electronic property differences. I'll include detailed protocols for selected reactions.
Constructing Guide Content
I've made great progress on the reactivity analysis, and am now structuring it by reaction type. I'll describe the reactivity differences between the isomers based on their electronic properties, supported by experimental evidence where available, and will include diagrams and detailed protocols for selected reactions.
A Senior Application Scientist's Guide to Comparative Docking Studies of Nitrofuran Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, scientifically grounded framework for conducting comparative molecular docking studies on nitrofuran derivatives. We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a robust and self-validating methodology. Our focus is to empower researchers to rationally assess structure-activity relationships (SAR) and predict the binding efficacy of novel nitrofuran analogs against key bacterial targets.
Introduction: Revitalizing an Established Antibacterial Class
Nitrofurans are a class of synthetic chemotherapeutics, first introduced in the 1940s, known for their broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Clinically relevant members, such as Nitrofurantoin, remain a first-line treatment for uncomplicated urinary tract infections, a testament to their enduring efficacy and the slow development of bacterial resistance.[3]
The biological activity of these compounds is not direct but relies on a fascinating prodrug mechanism.[4] Within the target bacterial cell, the distinctive 5-nitrofuran ring undergoes enzymatic reduction, a process catalyzed by bacterial nitroreductases (e.g., NfsA and NfsB in E. coli).[4][5] This reduction generates highly reactive electrophilic intermediates.[3] These intermediates are cytotoxic, indiscriminately attacking multiple cellular targets, including ribosomal proteins, metabolic enzymes, and nucleic acids, leading to a multi-pronged assault on the bacterium.[3][6]
Given this mechanism, comparative docking studies serve as a powerful computational tool.[7] They allow us to predict the binding affinity and orientation of different nitrofuran derivatives within the active site of their activating enzymes, the nitroreductases. This in silico approach is indispensable for:
-
Elucidating Structure-Activity Relationships (SAR): Understanding how specific chemical modifications influence binding affinity and interaction patterns.[8]
-
Rational Drug Design: Guiding the synthesis of novel derivatives with potentially enhanced activity or improved selectivity.[9][10]
-
Hypothesis Generation: Formulating testable hypotheses about the molecular interactions that govern the activation of these prodrugs.
Part 1: Designing a Scientifically Rigorous Docking Study
A successful docking study is built on a foundation of careful planning. The choices made before the first simulation is run are critical for generating meaningful and reliable data.
Pillar 1: Rationale-Driven Target Selection
The multi-target nature of activated nitrofurans presents a unique challenge.[3] However, the initial activation step is an absolute prerequisite for their antibacterial effect. Therefore, the bacterial nitroreductase enzymes themselves are the most logical and critical targets for a comparative docking study.
Our Exemplar Target: Escherichia coli Nitroreductase B (NfsB)
For this guide, we will focus on E. coli NfsB. The rationale is as follows:
-
Structural Availability: High-resolution crystal structures of NfsB are readily available in the Protein Data Bank (PDB), a global repository for 3D structural data of biological macromolecules.[11][12][13][14]
-
Functional Relevance: NfsB is a well-characterized FMN-dependent oxidoreductase known to activate nitroaromatic compounds, including nitrofurans.[4]
-
Resistance Implications: Mutations in the nfsB gene are a known mechanism of nitrofuran resistance, making it a clinically relevant target.[4][5]
Pillar 2: Strategic Ligand Library Curation
-
Positive Controls: Clinically used drugs like Nitrofurantoin and Furazolidone. A valid docking protocol should predict favorable binding for these known active compounds.
-
A Diverse Set of Derivatives: A series of analogs with systematic modifications. For instance, altering substituents on the hydantoin ring of Nitrofurantoin can provide clear SAR data.[15]
-
Negative Controls (Optional but Recommended): If available, include structurally similar but biologically inactive analogs. These compounds should ideally show poor docking scores, helping to validate the scoring function's ability to distinguish between binders and non-binders.
Structures for these ligands can be sourced from chemical databases like PubChem, which provides a vast collection of freely accessible chemical information.[16][17][18][19]
Part 2: A Validated Protocol for Comparative Docking
This section provides a detailed, step-by-step methodology using AutoDock Vina, a widely used and validated open-source docking program, as our primary tool.[20] The causality behind each step is explained to ensure scientific integrity.
Experimental Workflow: From Structure to Score
The entire docking process can be visualized as a systematic workflow.
Caption: High-level workflow for a comparative molecular docking study.
Step 1: Macromolecule (Receptor) Preparation
Causality: The raw crystal structure from the PDB is not immediately ready for docking. It's a static image that often contains non-essential molecules (like water) and lacks hydrogen atoms, which are crucial for calculating interactions. Preparation ensures a chemically correct and clean receptor model.
-
Obtain Structure: Download the PDB file for E. coli NfsB (e.g., PDB ID: 1F5V) from the RCSB PDB website.[14][21]
-
Clean the Structure: Load the PDB file into a molecular visualization tool like AutoDockTools (ADT) or UCSF Chimera.[20] Remove all water molecules and any co-crystallized ligands or ions that are not part of the enzyme's catalytic machinery.
-
Add Hydrogens: Add polar hydrogen atoms to the protein. This is critical for defining correct hydrogen bonding patterns.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges in ADT). This is essential for the scoring function to calculate electrostatic interactions.
-
Save in PDBQT Format: Save the prepared receptor file in the PDBQT format, which includes atomic charges, atom types, and topological information required by AutoDock Vina.
Step 2: Ligand Preparation
Causality: Ligands obtained from databases are often in a 2D or a single, non-optimal 3D conformation. Preparation involves generating a low-energy 3D structure and defining its flexibility, allowing the docking algorithm to explore different conformations during the simulation.
-
Obtain Structures: Download the 3D structures of your nitrofuran derivatives from PubChem in SDF or MOL2 format.[16][18]
-
Energy Minimization: Use a chemistry software package (e.g., Avogadro, Open Babel) to perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures a stable, low-energy starting conformation.
-
Define Rotatable Bonds: Load the minimized ligand into ADT. The software will automatically detect and allow you to confirm the rotatable (torsional) bonds. This defines the ligand's flexibility.
-
Save in PDBQT Format: Save each prepared ligand as a PDBQT file.
Step 3: Docking Simulation with AutoDock Vina
Causality: The docking simulation systematically explores many possible orientations and conformations of the ligand within a defined space in the receptor's active site. A scoring function is used to estimate the binding affinity for each "pose," allowing for a quantitative comparison.
-
Grid Box Definition: The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. For a targeted docking, this box should be centered on the known active site of the enzyme, large enough to encompass the entire site and allow the ligand to rotate freely.[22] In NfsB, this would be centered around the FMN cofactor.
-
Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.
-
Execute Vina: Run the docking simulation from the command line.[23] vina --config conf.txt --log ligand_log.txt
Step 4: Post-Docking Analysis & Validation
Causality: The raw output of a docking run is a set of scores and coordinates. This data is meaningless without careful analysis, visualization, and, most importantly, validation to ensure the protocol is reliable.
-
Binding Affinity Analysis: The primary quantitative output is the binding affinity, reported in kcal/mol.[23] Vina will report several poses, with the top-ranked pose having the most negative (most favorable) score.
-
Interaction Visualization: Use a molecular graphics program like PyMOL or UCSF Chimera to load the receptor and the output ligand poses (ligand_out.pdbqt). Analyze the top-ranked pose to identify key intermolecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-stacking with aromatic residues
-
-
Protocol Validation (Critical): If your chosen PDB structure contains a co-crystallized ligand, a crucial validation step is to remove and then re-dock this native ligand. A reliable docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[24] This confirms that the chosen parameters can accurately predict the correct binding mode.
Part 3: Interpreting the Data - A Comparative Approach
The ultimate goal is not just to generate scores, but to extract meaningful biological insights.
Quantitative Data Summary
Summarize your findings in a clear, concise table. This allows for at-a-glance comparison of the entire ligand library.
| Compound ID | 2D Structure | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| CTL-01 | Nitrofurantoin | -8.5 | Arg203, Tyr68, Phe70 | Arg203, Asn71 |
| DER-01 | R-group = -CH3 | -8.2 | Arg203, Tyr68, Phe70 | Arg203, Asn71 |
| DER-02 | R-group = -OH | -9.1 | Arg203, Tyr68, Ser41 | Arg203, Asn71, Ser41 |
| CTL-02 | Furazolidone | -8.8 | Arg203, Tyr68, Phe124 | Arg203, Gln103 |
This table contains hypothetical data for illustrative purposes.
From this hypothetical data, one could infer that adding a hydroxyl group (DER-02) may improve binding affinity by forming an additional hydrogen bond with Ser41, a hypothesis that can be tested experimentally.
Visualizing the Biological Context
Understanding the role of the target protein within the bacterium's physiology provides crucial context for the docking results.
Caption: Proposed mechanism of action for nitrofuran antibiotics.
This diagram illustrates that our docking study focuses on the critical initial binding event between the nitrofuran prodrug and its activating enzyme, NfsB. A stronger predicted binding affinity could correlate with more efficient reduction and, consequently, greater antibacterial potency.
Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous approach to performing comparative docking studies of nitrofuran derivatives. By grounding our protocol in a clear understanding of the target's biological role and validating our computational methods, we can generate reliable and actionable data.
The insights gained from such studies provide a powerful platform for hypothesis-driven drug discovery. Derivatives identified as having superior binding affinity and favorable interaction profiles become prime candidates for synthesis and subsequent in vitro validation through Minimum Inhibitory Concentration (MIC) assays. Further computational analysis, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted ligand-protein complexes over time. Through this iterative cycle of computational prediction and experimental validation, the path to developing next-generation nitrofurans to combat ever-evolving bacterial resistance becomes clearer.
References
-
Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved from [Link]
-
Reddit discussion on protein-protein docking software. (2024). r/bioinformatics. Retrieved from [Link]
-
PubChem - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Protein Data Bank - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Alavi, S. E., et al. (2021). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]
-
NovaDock Molecular Docking Software. (n.d.). DNASTAR. Retrieved from [Link]
-
PDB - Database Commons. (n.d.). Database Commons. Retrieved from [Link]
-
PubChem | Databases - NCSU Libraries. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Calvo, R. L., et al. (2007). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Rafiq, M., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens. Retrieved from [Link]
-
RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]
-
AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Retrieved from [Link]
-
YouTube. (2023). Free software for Molecular Docking. YouTube. Retrieved from [Link]
-
PubChem - Dataset - Catalog - Data.gov. (n.d.). Data.gov. Retrieved from [Link]
-
PubChem | Laurier Library. (2025). Wilfrid Laurier University Library. Retrieved from [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Retrieved from [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Retrieved from [Link]
-
Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Retrieved from [Link]
-
Kumar, S., & Singh, N. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. Retrieved from [Link]
-
Slideshare. (n.d.). Molecular docking. Slideshare. Retrieved from [Link]
-
YouTube. (2020). Nitrofurantoin - Mechanism, side effects and uses. YouTube. Retrieved from [Link]
-
YouTube. (2025). Part 3 Anti UTI Nitrofurans. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. ResearchGate. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (n.d.). Basics, types and applications of molecular docking: A review. Journal of Pharmaceutical and Applied Chemistry. Retrieved from [Link]
-
Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Retrieved from [Link]
-
ResearchGate. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. ResearchGate. Retrieved from [Link]
-
Wisdomlib. (2025). Comparative docking analysis: Significance and symbolism. Wisdomlib. Retrieved from [Link]
-
Al-Shabib, N. A., et al. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). An update on derivatisation and repurposing of clinical nitrofuran drugs. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances. Retrieved from [Link]
-
Frontiers. (n.d.). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. Frontiers. Retrieved from [Link]
-
Cooper, K. M., et al. (2022). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). New Reagent for Trace Determination of Protein-Bound Metabolites of Nitrofurans in Shrimp Using Liquid Chromatography with Diode Array Detector. ResearchGate. Retrieved from [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 12. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 13. PDB - Database Commons [ngdc.cncb.ac.cn]
- 14. rcsb.org [rcsb.org]
- 15. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PubChem - Wikipedia [en.wikipedia.org]
- 17. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 18. PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PubChem | Laurier Library [library.wlu.ca]
- 20. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 21. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 24. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of 5-Nitrofuran Derivatives Against Resistant Bacteria
In an era where antimicrobial resistance (AMR) presents a formidable threat to global health, the re-evaluation of established and novel chemical scaffolds is not just a scientific pursuit but a clinical necessity.[1] Among these, the 5-nitrofuran class of synthetic antimicrobials, first introduced in the mid-20th century, is experiencing a revival of interest.[2][3] Their unique mechanism of action and a consistently low prevalence of resistance make them a compelling subject for modern drug development programs.[1][4]
This guide provides an in-depth comparison of 5-nitrofuran derivatives, focusing on their efficacy against resistant bacterial strains. We will dissect their molecular mechanism, explore structure-activity relationships, present comparative performance data, and provide robust experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field.
The Multi-Pronged Attack: Mechanism of Action
Unlike many antibiotics that target a single specific pathway, 5-nitrofuran derivatives act as "prodrugs" with a multi-targeted bactericidal effect, which is a key reason for their durable efficacy.[1][5] The process is initiated inside the bacterial cell.
Causality of Action: The antibacterial activity is not inherent to the parent molecule but is unleashed through a critical activation step. Bacterial flavoproteins, specifically nitroreductases (like NfsA and NfsB in E. coli), recognize and reduce the nitro group at the 5-position of the furan ring.[2][6] This enzymatic reduction is paramount; without it, the compound remains largely inert. The reduction process generates a cascade of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives and other radical species.[1][6]
These reactive molecules are not selective. They indiscriminately attack a wide array of cellular macromolecules, leading to a catastrophic failure of essential functions:
-
DNA and RNA Damage : The intermediates cause direct damage to nucleic acids, leading to strand breakage and inhibiting replication and transcription.[6][7]
-
Inhibition of Protein Synthesis : They covalently bind to ribosomal proteins, disrupting their structure and halting translation.[6]
-
Metabolic Disruption : Key enzymes involved in cellular respiration and metabolism, including those in the citric acid cycle, are inhibited, crippling the cell's energy production.[8]
-
Cell Wall Synthesis Interference : The integrity of the bacterial cell wall can also be compromised, increasing susceptibility to osmotic stress.[6]
This multi-targeted mechanism means that a single point mutation is often insufficient to confer resistance, forcing the bacterium into an evolutionarily costly process of acquiring multiple mutations to survive.[5]
Caption: Intracellular activation and multi-target mechanism of 5-nitrofuran derivatives.
Structure-Activity Relationship (SAR): The Keys to Potency
The efficacy of 5-nitrofuran derivatives is intrinsically linked to their chemical structure. Decades of research have illuminated key features that govern their antibacterial potency and spectrum.
-
The Essential 5-Nitro Group : The nitro group at the 5-position of the furan ring is non-negotiable for antibacterial activity.[9] Its reduction is the trigger for the entire cytotoxic cascade. Analogues lacking this group are inactive.[9]
-
The Modulatory Side Chain : While the 5-nitro group is the "warhead," the substituent at the 2-position (and potentially the 3-position for carbaldehyde derivatives) acts as the "guidance system."[2] This side chain significantly influences the compound's physical properties, selectivity, and how well it fits into the active site of the activating nitroreductase enzymes.[2]
The table below summarizes key SAR findings from various studies.
| Modification Site | Structural Change | Impact on Efficacy | Rationale & References |
| 5-Position | Removal or replacement of the nitro group | Complete loss of activity | The nitro group is essential for reductive activation to toxic intermediates.[9][10] |
| 2-Position Side Chain | Introduction of an azomethine (-CH=N-) linkage (e.g., Nitrofurantoin, Furazolidone) | Broad-spectrum activity | This linkage connects to various heterocyclic rings, modulating solubility and target interaction.[7][11] |
| 2-Position Side Chain | Addition of bulky or aromatic groups | Variable; can increase or decrease activity | Can influence binding to nitroreductases. Some modifications may improve potency, while others hinder it.[11] |
| Furan Ring | Substitution with electron-withdrawing groups | Generally increases activity | Enhances the reduction potential of the nitro group, facilitating its activation.[12] |
| Furan Ring | Substitution with electron-donating groups | Generally decreases activity | Reduces the reduction potential, making the prodrug more difficult to activate.[12] |
Comparative Efficacy: Performance Against Resistant Pathogens
The true value of a novel antimicrobial lies in its performance against clinically relevant, drug-resistant bacteria. 5-nitrofuran derivatives have demonstrated encouraging activity against a range of Gram-positive and Gram-negative pathogens.
| Derivative Class | Bacterial Strain | Resistance Profile | Reported MIC (µg/mL) | Reference |
| N-benzyl-5-nitrofuran-2-carboxamide | M. tuberculosis H37Rv | - | 0.019 - 0.20 (µM) | [8] |
| 5-nitrofuroyl moiety | M. tuberculosis H37Rv | Drug-Resistant | 0.8 | [8] |
| Nitrofuranyl isoxazolines | Staphylococcus strains | - | 4 - 32 | [8] |
| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | S. aureus, C. difficile, Klebsiella spp. | - | 1.5 to >250 | [8] |
| Hydroxylated Furazolidone (OH-FZD) | S. aureus ATCC29213 | - | 2 | [11] |
| Hydroxylated Furazolidone (OH-FZD) | E. coli ATCC25922 | - | 4 | [11] |
| Methylated Nitrofurantoin | E. coli ATCC25922 | - | 8 | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Benchmarking Against Other Antibiotics
When evaluating a drug class, it is crucial to compare it to existing therapeutic options. Nitrofurans occupy a unique niche, particularly in the treatment of uncomplicated urinary tract infections (UTIs), where resistance to first-line agents like trimethoprim and fluoroquinolones is rampant.[13][14]
| Feature | 5-Nitrofuran Derivatives | β-Lactams (e.g., Amoxicillin) | Fluoroquinolones (e.g., Ciprofloxacin) |
| Primary Mechanism | Multi-target damage via reactive intermediates after prodrug activation.[1][6] | Inhibition of cell wall synthesis by binding to penicillin-binding proteins. | Inhibition of DNA replication by targeting DNA gyrase and topoisomerase IV. |
| Spectrum of Activity | Broad: Many Gram-positive and Gram-negative bacteria, especially common uropathogens.[8][13] | Varies; amoxicillin is broad-spectrum but often requires a β-lactamase inhibitor.[15] | Broad: Excellent Gram-negative coverage, good Gram-positive and atypical coverage. |
| Common Resistance | Mutations in nitroreductase genes (nfsA, nfsB) preventing prodrug activation.[2] | Production of β-lactamase enzymes; modification of penicillin-binding proteins. | Point mutations in target enzymes; upregulation of efflux pumps. |
| Resistance Prevalence | Very low and stable over decades. [1][5] | High and widespread, especially in E. coli. | High and increasing globally, limiting empirical use.[14] |
| Key Advantage | Low resistance potential; concentrated in the urinary tract.[5][13] | Generally well-tolerated; extensive clinical history.[15] | Excellent tissue penetration; broad applicability beyond UTIs. |
| Key Disadvantage | Primarily for uncomplicated UTIs; potential for side effects with long-term use.[13][15] | High rates of resistance; potential for allergic reactions.[15] | High rates of resistance; risk of significant side effects (e.g., tendonitis). |
Experimental Protocols: A Self-Validating System for Efficacy Testing
To ensure trustworthy and reproducible results, standardized methodologies are essential. The following protocols describe the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), foundational assays in antimicrobial drug discovery.[16]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is considered a gold standard for susceptibility testing.[17]
Principle: A serial dilution of the test compound is challenged with a standardized bacterial inoculum in a 96-well plate. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the 5-nitrofuran derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for the assay.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Assay Plate Setup (96-well plate): a. Add 100 µL of CAMHB to wells in columns 2 through 12. b. Add 200 µL of the starting concentration of the test compound (in CAMHB) to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no drug). Column 12 will serve as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a bacterium. It is a direct extension of the MIC assay.
Step-by-Step Methodology:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Sources
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrofurantoin is as effective as other long-term antibiotics for preventing recurrent urinary tract infections [evidence.nihr.ac.uk]
- 5. Antimicrobial resistance network | Insights into the success of the UTI antibiotic nitrofurantoin [sites.manchester.ac.uk]
- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 7. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijabbr.com [ijabbr.com]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. goodrx.com [goodrx.com]
- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming the Structure of Synthesized Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of scientific integrity and progress. A proposed structure, no matter how elegantly designed on paper, remains a hypothesis until rigorously validated by empirical data. Spectroscopic analysis provides the essential toolkit for this validation, offering a multi-faceted view of a molecule's architecture. This guide provides an in-depth comparison of the primary spectroscopic techniques, grounded in the practical realities of the modern pharmaceutical and chemical research laboratory. We will explore not just the "how" but the "why" behind experimental choices, ensuring that the described protocols are not merely recipes but self-validating systems for generating trustworthy data.
The Logic of Orthogonal Confirmation: A Multi-Technique Approach
No single spectroscopic technique can provide a complete and unambiguous structural picture. Each method interrogates different aspects of a molecule's properties. A robust structural confirmation, therefore, relies on an orthogonal approach, where complementary data from multiple techniques converge to support a single structural hypothesis. This guide will focus on the four pillars of small molecule structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The following diagram illustrates a typical workflow, demonstrating how these techniques are integrated to provide a comprehensive structural analysis.
Caption: Integrated workflow for spectroscopic structure confirmation.
Comparative Analysis of Key Spectroscopic Techniques
The choice of spectroscopic method is dictated by the specific question being asked about the molecule. The following table provides a comparative overview of the primary techniques, offering a basis for strategic decision-making in the laboratory.
| Technique | Principle | Information Provided | Typical Sample Amount | Typical Analysis Time | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) within a magnetic field. | Detailed molecular structure, atom connectivity, stereochemistry, and 3D conformation.[1] | 5-25 mg for ¹H NMR; >25 mg for ¹³C NMR. | Minutes to hours, depending on the experiment and sample concentration. | Provides the most unambiguous and detailed structural information.[2] | Lower sensitivity compared to MS; requires higher sample concentration.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.[1] | Micrograms (µg) to nanograms (ng). | Seconds to minutes. | Extremely high sensitivity and specificity; excellent for confirming molecular formula.[3] | Isomers are often indistinguishable; soft ionization may not provide fragmentation for structural clues.[4] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations (stretching, bending). | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[1] | ~1-2 mg for KBr pellets; minimal for ATR.[5] | Minutes. | Fast, simple, and excellent for identifying key functional groups.[6] | Provides limited information about the overall molecular skeleton; complex spectra can be difficult to interpret fully.[1] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions. | Information about conjugated π-systems and the presence of chromophores.[6] | Micrograms (µg) to milligrams (mg), depending on molar absorptivity. | Minutes. | Simple, quantitative, and highly sensitive for conjugated compounds.[7] | Provides structural information for a limited class of molecules (those with chromophores).[1] |
In-Depth Technical Guide and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR is the most powerful technique for elucidating the complete structure of an organic molecule.[8] It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns).[1]
-
¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule.[9] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex or overlapping, 2D NMR is essential.[10]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by 2-3 bonds).[10]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond correlation).[10]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons.[10]
-
-
Sample Preparation:
-
Weigh 5-25 mg of the purified derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical; it must dissolve the compound and not have signals that obscure important regions of the spectrum.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into a spinner turbine, and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. A typical experiment involves a set number of scans (e.g., 8-16) to improve the signal-to-noise ratio.[11]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using a reference signal (e.g., tetramethylsilane, TMS, at 0.00 ppm or the residual solvent peak).
-
Integrate the peaks to determine the relative ratios of protons.
-
Mass Spectrometry (MS): The Molecular Scale
MS provides the molecular weight of the synthesized compound, and with high-resolution instruments (HRMS), it can determine the elemental composition with high accuracy.[12]
-
Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample, often causing extensive fragmentation.[2] This fragmentation pattern can be a valuable "fingerprint" for structural elucidation but may lead to the absence of the molecular ion peak for fragile molecules.[13]
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for polar and less volatile molecules. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, making it excellent for confirming the molecular weight.[13] For small synthetic molecules, ESI is often preferred to ensure the molecular ion is observed.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, often with 0.1% formic acid to promote protonation).
-
-
Instrument Setup & Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement (typically to within 5 ppm).
-
Compare the calculated elemental composition with the expected formula of the synthesized derivative.
-
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is a rapid and straightforward method to identify the functional groups present in a molecule.[14] The absorption of IR radiation corresponds to the vibrational frequencies of specific bonds.
-
Transmission (KBr Pellet): The traditional method involves mixing the solid sample with potassium bromide (KBr) and pressing it into a thin, transparent pellet.[7] This can provide high-quality spectra but is time-consuming and can be affected by moisture.
-
Attenuated Total Reflectance (ATR): ATR has become the more common technique. A solid or liquid sample is placed in direct contact with a crystal (often diamond). The IR beam undergoes internal reflection within the crystal, and a portion of the energy penetrates the sample. ATR requires minimal to no sample preparation, making it very fast and efficient.[7]
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small amount of the solid derivative onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[15]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
-
Data Analysis:
-
The background is automatically subtracted.
-
Identify the characteristic absorption bands (peaks) and correlate them to specific functional groups using correlation tables (e.g., C=O stretch ~1650-1800 cm⁻¹, O-H stretch ~3200-3600 cm⁻¹).
-
UV-Visible (UV-Vis) Spectroscopy: The Conjugation Confirmer
UV-Vis spectroscopy is particularly useful for analyzing compounds that contain conjugated π-systems (alternating double and single bonds), as these systems absorb light in the UV or visible range.[16]
-
Sample Preparation:
-
Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, hexane).
-
Perform serial dilutions to create a series of solutions of varying concentrations.
-
Use a quartz cuvette for analysis, as glass absorbs UV light.
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank and record the baseline.
-
Record the absorbance spectrum of each of the prepared solutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax). The presence of a λmax above 200 nm is indicative of a chromophore, often a conjugated system.
-
A Beer-Lambert plot (absorbance vs. concentration) can be constructed to determine the molar absorptivity (ε), a characteristic property of the compound.
-
Worked Example: Confirmation of Synthesized Ethyl Salicylate
To illustrate the integrated approach, let's consider the characterization of a laboratory synthesis of ethyl salicylate.
Proposed Structure: (A proper image would be embedded here) Molecular Formula: C₉H₁₀O₃ Molecular Weight: 166.06 g/mol
Spectroscopic Data Analysis
-
HRMS (ESI+):
-
Observed m/z: 167.0703 [M+H]⁺
-
Calculated m/z for C₉H₁₁O₃⁺: 167.0708
-
Interpretation: The high-resolution mass measurement is within 3 ppm of the calculated mass for the protonated molecule, confirming the elemental composition of C₉H₁₀O₃.
-
-
IR (ATR):
-
Broad peak ~3180 cm⁻¹: O-H stretch (phenolic)
-
Sharp, strong peak ~1680 cm⁻¹: C=O stretch (ester, conjugated)
-
Peaks ~3000-2850 cm⁻¹: C-H stretches (sp³ and sp²)
-
Peaks ~1600, 1485 cm⁻¹: C=C stretches (aromatic ring)
-
Interpretation: The IR spectrum confirms the presence of a hydroxyl group, an ester carbonyl, and an aromatic ring.
-
-
¹H NMR (500 MHz, CDCl₃):
-
δ 10.8 ppm (1H, singlet): Phenolic -OH proton.
-
δ 7.8 ppm (1H, doublet of doublets): Aromatic proton ortho to the ester.
-
δ 7.4 ppm (1H, triplet of doublets): Aromatic proton para to the -OH.
-
δ 6.9 ppm (1H, doublet): Aromatic proton ortho to the -OH.
-
δ 6.8 ppm (1H, triplet): Aromatic proton meta to the ester.
-
δ 4.4 ppm (2H, quartet): -OCH₂- protons of the ethyl group, split by the adjacent -CH₃.
-
δ 1.4 ppm (3H, triplet): -CH₃ protons of the ethyl group, split by the adjacent -OCH₂-.
-
Interpretation: The ¹H NMR spectrum shows all the expected protons with the correct integrations and splitting patterns, confirming the connectivity of the ethyl group and the substitution pattern on the aromatic ring.[17]
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 170.2 ppm: Ester carbonyl carbon.
-
δ 161.8 ppm: Aromatic carbon attached to the -OH group.
-
δ 135.5, 129.9, 119.0, 117.5 ppm: Aromatic CH carbons.
-
δ 112.7 ppm: Aromatic carbon attached to the ester group.
-
δ 61.4 ppm: -OCH₂- carbon.
-
δ 14.2 ppm: -CH₃ carbon.
-
Interpretation: The spectrum shows 9 distinct carbon signals, matching the number of carbons in the proposed structure and appearing in the expected chemical shift regions.[18]
-
The following diagram shows the logical flow for interpreting this combined data.
Caption: Data integration for the structural confirmation of ethyl salicylate.
Conclusion
The structural confirmation of a synthesized derivative is a methodical process of hypothesis testing. By employing a suite of orthogonal spectroscopic techniques—NMR, MS, IR, and UV-Vis—researchers can build a comprehensive and self-validating dataset. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be confirmed with a high degree of confidence. This guide has outlined the core principles, comparative strengths, and practical protocols for these essential analytical methods, providing a framework for rigorous scientific practice in drug discovery and chemical synthesis.
References
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]
-
Emwas, A.-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics in Practice (pp. 161-193). Springer. Retrieved from [Link]
-
University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Salicylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Source, Inc. (n.d.). Ethyl salicylate | CAS#:118-61-6. Chemsrc. Retrieved from [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Journal of Food and Nutrition Research. (2018). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Science and Education Publishing. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Ethyl salicylate. HMDB. Retrieved from [Link]
-
MassBank. (n.d.). ethyl salicylate. MassBank. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent. Retrieved from [Link]
-
University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]
-
Pharmaresearchlibrary. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals. Retrieved from [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, September 11). 10: Spectroscopic Methods. Retrieved from [Link]
-
Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]
-
Science Department Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
PatSnap. (2023, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]
-
AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]
-
Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
University of California, Davis. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
-
Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. lehigh.edu [lehigh.edu]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. acdlabs.com [acdlabs.com]
- 9. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 10. youtube.com [youtube.com]
- 11. azooptics.com [azooptics.com]
- 12. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decision tree supported substructure prediction of metabolites from GC-MS profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. massbank.eu [massbank.eu]
- 16. espublisher.com [espublisher.com]
- 17. sciepub.com [sciepub.com]
- 18. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study of Nitrofuran Antibiotics: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of nitrofuran antibiotics, intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized understanding of their mechanisms, efficacy, and the nuances of their application in research and clinical contexts. Our focus is on providing a robust technical resource that is both comprehensive and immediately applicable in a laboratory setting.
Introduction to Nitrofuran Antibiotics
Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a furan ring with a nitro group. This structural motif is central to their biological activity. Since their introduction, nitrofurans have remained relevant, particularly in an era of increasing antibiotic resistance, due to their unique mechanism of action and a generally low rate of resistance development. This guide will focus on a comparative analysis of three prominent members of this class: nitrofurantoin, furazolidone, and nitrofurazone.
Mechanism of Action: A Multi-Pronged Attack
The antimicrobial efficacy of nitrofurans is not due to the parent compound itself, but rather to its intracellular reduction by bacterial nitroreductases, which are flavoproteins.[1][2] This enzymatic reduction generates a cascade of highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine.[2] These reactive species are the ultimate effectors of the antibiotic's action, non-specifically targeting a multitude of vital cellular processes.
This multi-targeted approach is a key reason for the low incidence of acquired resistance to nitrofurans. The simultaneous disruption of several critical pathways makes it evolutionarily difficult for bacteria to develop effective resistance through a single mutation.[2] The primary targets of these reactive intermediates include:
-
Ribosomal Proteins and RNA: The reactive metabolites can bind to ribosomal proteins and rRNA, leading to the inhibition of protein synthesis.[2]
-
DNA and RNA Synthesis: Damage to bacterial DNA and RNA is a significant consequence of the reactive intermediates, disrupting cellular replication and transcription.[3]
-
Citric Acid Cycle: Key enzymes within the citric acid cycle are inhibited, crippling cellular respiration and energy production.[3]
The following diagram illustrates the generalized mechanism of action for nitrofuran antibiotics.
Caption: Figure 1: Generalized Mechanism of Action of Nitrofuran Antibiotics.
Comparative Antibacterial Spectrum and Potency
While all nitrofurans share a common mechanism, their in vitro activity against specific pathogens can vary. This section provides a comparative overview of their antibacterial spectrum, with a focus on clinically relevant bacteria. The data presented below is a synthesis of findings from multiple studies and should be interpreted as a general guide. Minimum Inhibitory Concentration (MIC) values can vary depending on the specific strain and testing methodology.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Nitrofuran Antibiotics
| Organism | Nitrofurantoin | Furazolidone | Nitrofurazone |
| Escherichia coli | 16 - 128[4] | ≤8[5] | 20[6] |
| Staphylococcus aureus | - | - | 16 - 32[7] |
| Methicillin-Resistant S. aureus (MRSA) | - | - | 19 (MIC50)[8] |
| Enterococcus faecalis | ≤128[1] | - | - |
| Enterococcus faecium | ≤128[1] | - | - |
| Vancomycin-Resistant Enterococci (VRE) | ≤128[1][9] | - | - |
Comparative Pharmacokinetics and Clinical Applications
The clinical utility of each nitrofuran is largely dictated by its pharmacokinetic profile. Significant differences in absorption, distribution, metabolism, and excretion determine their suitability for treating systemic versus localized infections.
Table 2: Comparative Pharmacokinetics of Nitrofuran Antibiotics in Humans
| Parameter | Nitrofurantoin | Furazolidone | Nitrofurazone |
| Bioavailability | Well absorbed orally[10] | Well absorbed orally[2][11] | Poorly absorbed from skin and mucous membranes[8] |
| Half-life (t½) | Short[10][12] | - | 5 hours[13] |
| Peak Plasma Concentration (Cmax) | Low in plasma[10] | Variable plasma concentrations[11] | Not significant with topical use[14] |
| Metabolism | Rapidly metabolized[10] | Rapidly and extensively metabolized[11] | Thought to be by 5-nitro reduction and cleavage of the -CH=N- linkage[7] |
| Primary Excretion Route | Urine (high concentrations)[10] | Urine (>65% of oral dose in animal studies)[2] | Not applicable for topical use |
| Primary Clinical Use | Urinary tract infections[1] | Bacterial diarrhea and Helicobacter pylori infections[3] | Topical treatment of skin infections and burns[3] |
Mechanisms of Bacterial Resistance
Resistance to nitrofurans is relatively uncommon and typically develops slowly through a stepwise accumulation of mutations.[3] The primary mechanism of resistance involves the impairment of the bacterial nitroreductases responsible for activating the prodrug.
-
Mutations in Nitroreductase Genes: The most well-characterized resistance mechanism is the acquisition of loss-of-function mutations in the genes encoding the oxygen-insensitive nitroreductases, primarily nfsA and nfsB.[3] Inactivation of these enzymes prevents the conversion of the nitrofuran prodrug into its active, cytotoxic form.
-
Mutations in the Riboflavin Biosynthesis Pathway: For furazolidone, resistance has also been linked to mutations in the ribB and ribE genes, which are involved in the biosynthesis of riboflavin (vitamin B2).[15] Riboflavin is a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors for nitroreductase activity. Mutations in this pathway can lead to decreased nitroreductase function and, consequently, drug resistance.
The following diagram illustrates the key pathways leading to nitrofuran resistance.
Caption: Figure 3: Workflow for Broth Microdilution Susceptibility Testing.
Analytical Method for Nitrofuran Residue Detection: LC-MS/MS
The detection of nitrofuran residues in food products is crucial for regulatory purposes. Due to their rapid metabolism, analysis typically targets their stable tissue-bound metabolites. This protocol provides a general workflow for the analysis of nitrofuran metabolites in food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Homogenized food sample (e.g., meat, honey)
-
Hydrochloric acid (HCl)
-
2-nitrobenzaldehyde (2-NBA) for derivatization
-
Ethyl acetate for extraction
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Hydrolysis:
-
Weigh a homogenized sample into a centrifuge tube.
-
Add HCl to release the tissue-bound metabolites.
-
-
Derivatization:
-
Add 2-NBA to the acidified sample. This reaction converts the nitrofuran metabolites into more stable and readily detectable derivatives.
-
Incubate the mixture to allow for complete derivatization.
-
-
Extraction:
-
Neutralize the sample.
-
Perform a liquid-liquid extraction with ethyl acetate to isolate the derivatized metabolites.
-
-
Clean-up:
-
Pass the extract through an SPE cartridge to remove interfering matrix components.
-
-
LC-MS/MS Analysis:
-
Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 or phenyl-hexyl column to separate the derivatized metabolites.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection and quantification of the target analytes.
-
The following diagram outlines the workflow for the LC-MS/MS analysis of nitrofuran residues.
Caption: Figure 4: Workflow for LC-MS/MS Analysis of Nitrofuran Residues.
Conclusion
Nitrofuran antibiotics represent a valuable class of antimicrobial agents with a unique, multi-targeted mechanism of action that has contributed to their sustained efficacy and low rates of resistance. This guide has provided a comparative overview of nitrofurantoin, furazolidone, and nitrofurazone, highlighting their distinct antibacterial spectra, pharmacokinetic profiles, and clinical applications. The detailed experimental protocols for susceptibility testing and residue analysis are intended to provide researchers with practical tools for their work with these important compounds. As the challenge of antimicrobial resistance continues to grow, a thorough understanding of established antibiotic classes like the nitrofurans is essential for both optimizing their current use and informing the development of future antimicrobial strategies.
References
-
Zhanel, G. G., et al. (2000). Nitrofurantoin is active against vancomycin-resistant enterococci. Antimicrobial Agents and Chemotherapy, 44(11), 3097–3099. [Link]
- McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(Suppl A), 23–30.
-
Vass, A. A., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry, 363, 130289. [Link]
-
Maple, P. A., Hamilton-Miller, J. M., & Brumfitt, W. (1992). Comparison of the in-vitro activities of the topical antimicrobials azelaic acid, nitrofurazone, silver sulphadiazine and mupirocin against methicillin-resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 29(6), 661–668. [Link]
-
Hoener, B. A., & Patterson, S. E. (1981). Furazolidone disposition after intravascular and oral dosing in the channel catfish. Xenobiotica, 11(8), 535–542. [Link]
-
Le, V. H., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. mBio, 10(5), e02042-19. [Link]
-
Conklin, J. D. (1978). The pharmacokinetics of nitrofurantoin and its related bioavailability. Antibiotics and Chemotherapy, 25, 233–252. [Link]
-
Drugs.com. (2018). Furazolidone Drug Information, Professional. [Link]
-
Llovet, T., et al. (1990). [Sensitivity of enteropathogenic bacteria to furazolidone]. Enfermedades Infecciosas y Microbiologia Clinica, 8(7), 449–452. [Link]
-
Le, V. H., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009663. [Link]
- Chamberlain, R. E. (1976). A comparison of the in-vitro activities of the topical antimicrobials azelaic add, nitroforazone, silver sulphadiazine and mnpirotin against methidllin-resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 2(4), 335-342.
-
Karger Publishers. (n.d.). The Pharmacokinetics of Nitrofurantoin and its Related Bioavailability. [Link]
-
Kulesza, K., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Antibiotics, 12(8), 1297. [Link]
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Goel, V., et al. (2017). Revisiting Nitrofurantoin for Vancomycin Resistant Enterococci. Journal of Clinical and Diagnostic Research, 11(7), DC01–DC04. [Link]
-
Medscape. (2024). Enterococcal Infections Treatment & Management. [Link]
- Obaseiki-Ebor, E. E., & Gbori, J. O. (1985). Mutations to Nitrofurantoin and Nitrofurazone Resistance in Eschrkhia coli K12. Journal of General Microbiology, 131(11), 3021-3025.
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrofural (Nitrofurazone). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. [Link]
-
e-lactancia.org. (2018). Furazolidone Drug Information, Professional. [Link]
-
Rode, H., et al. (1989). Susceptibility testing of topical antibacterials against methicillin-resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 23(3), 397–402. [Link]
-
United States Department of Agriculture Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
- Avunduk, M. C., et al. (2004). A comparison of the prophylactic uses of topical mupirocin and nitrofurazone in murine crush contaminated wounds. The American Journal of Emergency Medicine, 22(4), 281-285.
-
ResearchGate. (n.d.). The pharmacokinetics of nitrofurantoin in healthy female volunteers: a randomized crossover study. [Link]
-
Khamari, H., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Antibiotics, 12(1), 138. [Link]
-
Johns Hopkins ABX Guide. (2022). Enterococcus. [Link]
-
National Center for Biotechnology Information. (n.d.). Furazolidone. In PubChem. [Link]
- McCalla, D. R., et al. (1978). Genetics of Nitrofurazone Resistance in Escherichia coli. Journal of Bacteriology, 133(1), 10-16.
- McCalla, D. R., Reuvers, A., & Kaiser, C. (1971). Nitrofurazone-reducing enzymes in E. coli and their role in drug activation in vivo. Journal of Bacteriology, 107(1), 353-363.
-
Cooper, K. M., & B. A. (2015). Chromatographic detection of nitrofurans in foods of animal origin. Arquivos do Instituto Biológico, 82, 1-9. [Link]
- Co-Action Publishing. (2015). Antimicrobial Susceptibility Testing for Enterococci. Journal of Clinical Microbiology, 53(11), 3372-3380.
-
UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
- Li, J., et al. (2022). The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice. Frontiers in Microbiology, 13, 843905.
-
Morris, D., et al. (2021). Effect of Sub-Inhibitory Concentrations of Nitrofurantoin, Ciprofloxacin, and Trimethoprim on In Vitro Biofilm Formation in Uropathogenic Escherichia coli (UPEC). Antibiotics, 10(11), 1369. [Link]
-
Wikipedia. (n.d.). Furazolidone. [Link]
-
Wijnands, S., et al. (2018). Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. Journal of Antimicrobial Chemotherapy, 73(11), 2916–2925. [Link]
-
Wikipedia. (n.d.). Nitrofurazone. [Link]
Sources
- 1. Nitrofurantoin Is Active against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the in-vitro activities of the topical antimicrobials azelaic acid, nitrofurazone, silver sulphadiazine and mupirocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. The pharmacokinetics of nitrofurantoin and its related bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Nitrofurazone - Wikipedia [en.wikipedia.org]
- 14. Nitrofural (Nitrofurazone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
A Comparative Guide to the Therapeutic Potential of 3-Substituted vs. 2-Substituted Nitrofurans: Unveiling a Frontier in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
From the desk of a Senior Application Scientist, this guide navigates the therapeutic landscape of nitrofuran derivatives, offering a comparative analysis of 3-substituted versus the more extensively studied 2-substituted analogues. While the latter have established their place in our therapeutic arsenal, the former represent a largely uncharted territory with intriguing potential. This document is structured to provide not just a side-by-side comparison where data is available, but also to illuminate the existing knowledge gaps and provide the technical framework for pioneering research in this area.
The Nitrofuran Scaffold: A Foundation of Therapeutic Versatility
Nitrofurans are a class of synthetic compounds characterized by a furan ring bearing a nitro (-NO₂) group. Their broad-spectrum antimicrobial activity has been recognized for decades, with several derivatives finding clinical use.[1][2] The therapeutic efficacy of nitrofurans is not limited to antibacterial action; research has unveiled their potential as anticancer and antiparasitic agents.[3][4]
The unifying mechanism of action for nitrofurans is their status as prodrugs.[5] They are activated within the target cell—be it a bacterium or a cancer cell—through the enzymatic reduction of the nitro group by nitroreductases.[3] This bioactivation generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamino derivatives, which can wreak havoc on cellular machinery.[3] These reactive species can damage DNA, inhibit ribosomal protein synthesis, and interfere with crucial metabolic pathways.[5] This multi-targeted assault is a key reason for the relatively low incidence of acquired bacterial resistance to some nitrofuran antibiotics.[5]
The Established Contender: 2-Substituted Nitrofurans
The vast majority of research and clinical development in the nitrofuran class has focused on derivatives where the nitro group is at the 5-position and the substituent is at the 2-position of the furan ring. A prime example is Nitrofurantoin, a widely used antibiotic for urinary tract infections.
Therapeutic Applications and Performance
2-substituted nitrofurans have demonstrated efficacy against a broad range of Gram-positive and Gram-negative bacteria.[6] Their application extends to the treatment of parasitic infections and, more recently, they are being explored for their anticancer properties.[3][4]
Structure-Activity Relationship (SAR) Insights
Decades of research have provided valuable insights into the SAR of 2-substituted nitrofurans. The nature of the substituent at the 2-position significantly influences the compound's potency, spectrum of activity, and pharmacokinetic properties. For instance, the introduction of certain side chains can enhance antibacterial activity or modulate cytotoxicity.[6] Chemical modifications can also influence the efficiency of the nitroreductase-mediated activation.[6]
The Emerging Challenger: 3-Substituted Nitrofurans
In stark contrast to their 2-substituted counterparts, 3-substituted nitrofurans remain a largely unexplored area of chemical space. The available literature on their synthesis, biological activity, and therapeutic potential is sparse. This significant knowledge gap presents both a challenge and an exciting opportunity for drug discovery.
A Glimpse into the Therapeutic Potential
While extensive data is lacking, some studies have begun to probe the biological activities of 3-substituted furans, including some nitrated derivatives. These preliminary investigations suggest that the positional isomerism can have a profound impact on the compound's biological profile. For instance, the substitution pattern on the furan ring is known to be crucial for activity, with modifications at the 2-, 3-, and 5-positions significantly altering the biological effects.[1]
A direct comparative analysis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane with the 2-substituted nitrofurantoin highlights the nascent stage of research into 3-substituted variants. While this specific comparison is hampered by the limited data on the 3-substituted compound, it underscores the importance of empirical testing to delineate its therapeutic potential.
Comparative Analysis: Bridging the Data Divide
Given the disparity in available data, a direct, comprehensive comparison of a wide array of 3- and 2-substituted nitrofurans is not currently feasible. However, we can extrapolate potential differences based on fundamental principles of medicinal chemistry and the limited data at hand. The position of the nitro group and the substituent will undoubtedly influence the electronic properties of the furan ring, which in turn will affect:
-
Binding to Nitroreductases: The efficiency of the prodrug activation is dependent on the interaction with bacterial or cellular nitroreductases. Positional changes can alter the binding affinity and orientation of the molecule in the enzyme's active site.
-
Reactivity of Intermediates: The stability and reactivity of the cytotoxic intermediates generated upon reduction of the nitro group could be influenced by the substituent's position.
-
Pharmacokinetic Properties: Lipophilicity, solubility, and metabolic stability are all affected by the overall molecular geometry and electronic distribution, which are dictated by the substitution pattern.
To facilitate future comparative studies, the following sections provide detailed experimental protocols for key assays.
Experimental Protocols for Comparative Assessment
The following protocols are provided as a self-validating system for researchers to conduct their own comparative analyses of novel 3-substituted nitrofurans against their 2-substituted counterparts.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay is the gold standard for quantifying the in vitro antibacterial activity of a compound.
Objective: To determine the lowest concentration of a nitrofuran derivative that inhibits the visible growth of a specific bacterium.
Methodology:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the nitrofuran compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight in the appropriate growth medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
-
Caption: Workflow for MIC determination by broth microdilution.
Assessment of Cytotoxicity using the MTT Assay
This colorimetric assay is a standard method for evaluating the cytotoxic effect of a compound on mammalian cell lines.
Objective: To determine the concentration of a nitrofuran derivative that reduces the viability of a cell population by 50% (IC₅₀).
Methodology:
-
Cell Seeding:
-
Seed mammalian cells (e.g., a relevant cancer cell line or a non-cancerous control line) into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitrofuran compound in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value.
-
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Concluding Remarks and Future Directions
The therapeutic landscape of nitrofurans is dominated by 2-substituted derivatives, a testament to their proven efficacy. However, the dearth of research into 3-substituted nitrofurans represents a significant and compelling frontier in drug discovery. The positional isomerism is likely to have a profound impact on the biological activity and pharmacokinetic profile of these compounds. It is imperative that the scientific community undertakes a systematic exploration of 3-substituted nitrofurans to unlock their therapeutic potential. The experimental protocols provided herein offer a robust framework for such investigations. By directly comparing novel 3-substituted analogues with their well-characterized 2-substituted counterparts, we can begin to delineate the structure-activity relationships that govern their efficacy and safety, paving the way for the development of a new generation of nitrofuran-based therapeutics.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. [Link]
-
(PDF) Synthesis and biological activities of furan derivatives. ResearchGate. [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
-
A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Institutes of Health. [Link]
-
Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research. [Link]
-
Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Hindawi. [Link]
-
Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. National Institutes of Health. [Link]
-
Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
-
Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar. [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. [Link]
-
(PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]
-
Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]
-
The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. NINGBO INNO PHARMCHEM CO., LTD. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijabbr.com [ijabbr.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Nitrofuran-3-carbaldehyde
The nitrofurans are a class of compounds recognized for their biological activity, but this efficacy also necessitates a heightened awareness of their potential for toxicity and reactivity.[1] Improper disposal can lead to environmental contamination and potential health risks.[2] Therefore, a structured and informed approach to waste management is not just a regulatory requirement but a cornerstone of responsible scientific practice.
Understanding the Hazard Profile of 5-Nitrofuran-3-carbaldehyde
| Hazard Category | Description | Primary Recommendations |
| Flammability | Classified as a flammable solid.[3][4] | Keep away from heat, sparks, open flames, and other ignition sources.[5][6] Use non-sparking tools.[5] |
| Toxicity | Harmful if swallowed. Many nitro compounds are toxic when inhaled. | Avoid ingestion and inhalation.[7] Handle in a well-ventilated area, preferably a chemical fume hood. |
| Irritation | May cause skin and eye irritation.[6] | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6] |
| Environmental | Toxic to aquatic life with long-lasting effects. | Do not allow to enter drains or waterways.[8] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[7] | Segregate from incompatible materials during storage and waste collection. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each stage is addressed with the necessary safety precautions.
Step 1: Waste Identification and Segregation
The first principle of proper chemical waste management is accurate identification and segregation at the source.
-
Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and wipes), must be collected in a designated, leak-proof, and chemically compatible container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate concentration and any other components in the waste mixture should also be listed.
-
Segregation: This waste stream must be kept separate from other incompatible waste types, particularly strong oxidizing agents, acids, and bases.
Step 2: Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is non-negotiable when handling this compound waste.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization or if handling outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Your laboratory's designated Satellite Accumulation Area is the appropriate location for the temporary storage of hazardous waste containers.
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Container Integrity: Ensure the waste container is always sealed, except when adding waste.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.
Step 4: Arranging for Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
-
Contact your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for guidance on hazardous waste disposal. They will have established procedures and relationships with licensed hazardous waste disposal contractors.
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a form detailing the contents of the waste container.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of by your laboratory.
Disposal Decision Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision flowchart for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material to clean the area. The contaminated absorbent must then be placed in the designated hazardous waste container.
-
Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. The responsible management of chemical waste is a shared responsibility, and this guide serves as a foundational tool to assist you in this critical aspect of your research endeavors.
References
- [No Author]. (n.d.). Current time information in Sebastian County, US. Google Search.
- Fisher Scientific. (2011, August 17).
- HANGZHOU TIANYE CHEMICALS CO., LTD. (n.d.). Buy 5-Nitrofuran-2-carbaldehyde. ECHEMI.
- Fisher Scientific. (n.d.).
- ChemBK. (2024, April 10). 5-nitrofuran-2-carbaldehyde.
- [Author]. (n.d.). Nitrofuran carboxaldehyde | Request PDF.
- Sigma-Aldrich. (2024, August 6).
- [No Author]. (2025, September 22).
- Fisher Scientific. (2010, October 16).
- BLD Pharm. (n.d.). 72918-24-2|this compound.
- Harwick Standard. (n.d.).
- Cayman Chemical. (2025, March 11).
- Pharmaffiliates. (n.d.). CAS No : 72918-24-2 | Product Name : this compound.
- AiFChem. (n.d.). 698-63-5 | 5-Nitrofuran-2-carbaldehyde.
- Szczypka, M. (1995). [Genotoxic properties of 5-nitrofuran compounds]. Rocz Panstw Zakl Hig, 46(4), 389-95.
- [No Author]. (2023, August 25).
- Carl ROTH. (2025, September 8).
- PubChem - NIH. (n.d.). 5-Nitrofurfural | C5H3NO4 | CID 12774.
- Fisher Scientific. (2012, March 23).
Sources
- 1. [Genotoxic properties of 5-nitrofuran compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Nitrofuran-3-carbaldehyde
As researchers and drug development professionals, our work with novel compounds like 5-Nitrofuran-3-carbaldehyde is foundational to innovation. However, progress cannot come at the expense of safety. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed not just to meet standards, but to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound (CAS No. 72918-24-2) is the critical first step in defining the necessary protection. While complete toxicological data for this specific isomer may be limited, a combination of supplied safety data and analysis of the broader nitrofuran class provides a clear hazard profile that mandates a cautious and thorough approach.
The primary, documented hazards include:
-
Flammable Solid (Hazard Class 4.1): The compound is classified as a flammable solid, which means it can be easily ignited and may burn rapidly.[1] This physical hazard dictates stringent controls over ignition sources and specific handling procedures.
-
Skin and Eye Irritation: Direct contact is known to cause skin irritation (H315) and serious eye irritation (H319).[1] This necessitates robust barrier protection for the skin and eyes.
-
Suspected Genotoxicity and Carcinogenicity: The broader class of 5-nitrofuran compounds is associated with genotoxic and carcinogenic effects.[2] The mechanism often involves the metabolic reduction of the nitro group, which can lead to DNA damage.[3] The structural analog, 5-Nitro-2-furaldehyde, is suspected of causing genetic defects (H341).[4] Until proven otherwise, this compound should be handled as a potential mutagen or carcinogen, warranting a high level of containment and respiratory protection to prevent inhalation of fine particles.
Given this profile, the core safety directive is prevention of all direct contact and inhalation .
Core PPE Requirements for Standard Laboratory Operations
For routine tasks such as weighing, preparing solutions, or performing reactions in a controlled environment (e.g., a certified chemical fume hood), the following PPE is mandatory.
-
Hand Protection: Double gloving is required.
-
Inner Glove: A powder-free nitrile glove provides a base layer of protection.
-
Outer Glove: A second pair of nitrile gloves should be worn over the first. This outer glove is considered the primary contact surface and should be changed immediately upon known or suspected contamination, or every 30-60 minutes during extended procedures.
-
Causality: Double gloving protects the inner glove from contamination during the doffing process and provides a critical safety barrier in case the outer glove is breached.
-
-
Body Protection:
-
A polyethylene-coated, disposable gown with long sleeves and elastic cuffs is required.[5] Standard cloth lab coats are not acceptable as they are absorbent and do not offer sufficient protection against chemical permeation. The cuffs of the outer gloves should be pulled over the cuffs of the gown to create a seal.[6]
-
-
Eye and Face Protection:
-
Safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.
-
In situations where there is a higher risk of splash or aerosol generation, a full-face shield should be worn in addition to safety goggles.[5]
-
-
Respiratory Protection:
-
All handling of solid this compound must be performed within a certified chemical fume hood to control dust and vapors.
-
When weighing the solid or performing other tasks that could generate dust, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles. For higher-risk procedures, a respirator with a higher protection factor may be necessary (see Table 1).
-
Experimental Protocol: PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is as crucial as its selection. This sequence minimizes the risk of cross-contamination.
Donning (Putting On) Sequence:
-
Gown: Put on the disposable gown, ensuring it is fully fastened.
-
Respirator: If required, perform a seal check and don your respirator.
-
Goggles/Face Shield: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don the first (inner) pair of nitrile gloves. Tuck the sleeves of the gown into the gloves if possible. Don the second (outer) pair of gloves, pulling the cuffs over the sleeves of the gown.
Doffing (Taking Off) Sequence: This procedure should be performed in a designated area, moving from "dirty" to "clean."
-
Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside of the glove with your bare skin. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside-out as you go. As you remove the gown, peel off the inner gloves at the same time, so the gown and gloves are removed in one motion, with the contaminated side contained inward. Dispose of immediately.
-
Exit Work Area: Wash hands thoroughly with soap and water.
-
Face/Eye/Respiratory Protection: Remove the face shield (if used), followed by goggles, and finally the respirator. Clean and store reusable components as per manufacturer instructions.
-
Final Hand Washing: Wash hands again thoroughly.
PPE Selection for Specific Operational Scenarios
The level of required PPE can change based on the scale and nature of the work.
| Operational Scenario | Respiratory Protection | Hand Protection | Body & Face Protection | Justification |
| Weighing <1g in a Fume Hood | NIOSH-approved N95 Respirator | Double Nitrile Gloves | Disposable Gown, Safety Goggles | Low quantity, but dust generation is a primary risk. N95 protects against inhalation of fine particles. |
| Solution Preparation / Synthesis | Work in Fume Hood; N95 Respirator | Double Nitrile Gloves | Disposable Gown, Safety Goggles, Face Shield | Higher risk of splashes and aerosolization during transfers and reactions. A face shield adds a necessary layer of protection. |
| Large-Scale Handling (>50g) | Powered Air-Purifying Respirator (PAPR) | Double Nitrile Gloves | Chemical-resistant Coverall ("Bunny Suit"), Goggles | Increased quantity elevates the risk of significant exposure. A PAPR provides superior respiratory protection and containment. |
| Spill Cleanup | Self-Contained Breathing Apparatus (SCBA) or PAPR | Heavy-duty Chemical Resistant Outer Gloves, Nitrile Inner Gloves | Fully Encapsulating Chemical Protective Suit (Level A or B) | A spill represents an uncontrolled release. Maximum protection is required to prevent acute exposure to a potentially high concentration of the hazardous solid.[7] |
Mandatory Visualization: PPE Workflow
The following diagram illustrates the decision-making process for PPE selection and response.
Caption: PPE Selection & Emergency Response Workflow.
Emergency and Disposal Plans
Personnel Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste:
-
All disposable PPE (gloves, gowns, respirator cartridges) used while handling this compound must be considered hazardous waste.
-
Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Unused or waste this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[9] Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to these protocols, you build a resilient culture of safety, ensuring that our pursuit of scientific advancement is both responsible and secure.
References
-
GHS Classification Summary (Rev.8, 2019) . PubChem - NIH. Available from: [Link]
-
Personal Protective Equipment (PPE) . CHEMM. Available from: [Link]
-
5-Nitrofurfural | C5H3NO4 | CID 12774 . PubChem - NIH. Available from: [Link]
-
CAS No : 72918-24-2 | Product Name : this compound | Pharmaffiliates . Pharmaffiliates. Available from: [Link]
-
Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry . Food Safety and Inspection Service. Available from: [Link]
-
Nitrofuran carboxaldehyde | Request PDF . ResearchGate. Available from: [Link]
-
Safety Data Sheet: Nitrofurantoin . Carl ROTH. Available from: [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. Available from: [Link]
-
Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals . ChemistryViews. Available from: [Link]
-
5-nitrofuran-2-carbaldehyde - ChemBK . ChemBK. Available from: [Link]
-
Nitrofuran antibiotics: a review on the application, prohibition and residual analysis . Veterinarni Medicina. Available from: [Link]
-
[Genotoxic properties of 5-nitrofuran compounds] . PubMed. Available from: [Link]
Sources
- 1. 72918-24-2|this compound|BLD Pharm [bldpharm.com]
- 2. [Genotoxic properties of 5-nitrofuran compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. fda.gov [fda.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemistryviews.org [chemistryviews.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
